2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Description
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Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBERSNUPSQGTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Neuromodulatory Potential of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride: A Technical Guide to its Putative Mechanism of Action
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride. While primarily recognized as a versatile intermediate in the synthesis of neuropharmacological agents, its core phenylpiperazine structure suggests a strong potential for direct interaction with key players in central nervous system (CNS) signaling.[1][2] This document synthesizes the current understanding of the pharmacology of phenylpiperazine derivatives to propose a likely mechanistic framework for the title compound, focusing on its potential roles as a modulator of the dopamine transporter (DAT) and the dopamine D3 receptor (D3R). We further provide detailed, field-proven experimental protocols for the validation of these hypotheses, alongside illustrative data and pathway diagrams to guide researchers in the fields of pharmacology and drug development.
Introduction: From Synthetic Intermediate to Potential Neuromodulator
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a well-documented chemical entity, valued in medicinal chemistry for its utility as a building block in the creation of more complex therapeutic molecules, particularly those aimed at treating neurological disorders.[1][2] The presence of the N-phenylpiperazine moiety is of significant interest, as this structural motif is a cornerstone for a multitude of centrally acting drugs with high affinity for dopaminergic and serotonergic targets.[3][4] Notably, derivatives of phenylpiperazine have been extensively investigated as ligands for the dopamine transporter and D2-like dopamine receptors, including the D3 subtype.[3][4][5]
Given the established neuropharmacological activity of its core structure, this guide moves beyond the role of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride as a mere intermediate. We will delve into its potential intrinsic pharmacology, postulating a dual mechanism of action centered on the modulation of dopamine homeostasis through interactions with DAT and D3R. This exploration is intended to serve as a foundational resource for researchers seeking to characterize the full pharmacological profile of this and structurally related compounds.
Postulated Mechanism of Action: A Dual Focus on Dopaminergic Signaling
The regulation of dopamine signaling in the brain is critical for motor control, motivation, and reward.[6] Dysregulation of this system is implicated in numerous neurological and psychiatric conditions. The two primary targets we hypothesize for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride are the dopamine transporter (DAT) and the dopamine D3 receptor (D3R), both of which are pivotal in modulating dopaminergic neurotransmission.
The Dopamine Transporter (DAT): A Gatekeeper of Synaptic Dopamine
The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating the signal.[7] Inhibition of DAT leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling. Many therapeutic agents and substances of abuse exert their effects through this mechanism. Structurally similar phenylpiperazine analogues have demonstrated high affinity for DAT.[3] We postulate that 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride may act as a DAT inhibitor.
The Dopamine D3 Receptor: A Modulator of Dopaminergic Tone
The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[2][3] D3 receptors are expressed in brain regions associated with cognition, emotion, and reward.[2] They function as both autoreceptors on dopaminergic neurons, regulating dopamine synthesis and release, and as postsynaptic receptors. D3R antagonists and partial agonists are being investigated for their therapeutic potential in substance use disorders and schizophrenia.[5] Numerous N-phenylpiperazine derivatives have been identified as potent and selective D3R ligands.[1][2][4]
Upon activation, D3 receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade can influence various downstream effectors, including ion channels and protein kinases, ultimately modulating neuronal excitability and gene expression.
The following diagram illustrates the key components of a dopaminergic synapse and the hypothesized points of interaction for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride.
Caption: Experimental workflow for mechanistic validation.
Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for DAT by measuring its ability to compete with a known radioligand.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing human DAT (e.g., HEK293-hDAT).
-
Radioligand: [³H]WIN 35,428 or other suitable DAT-specific radioligand.
-
Non-specific binding control: GBR 12909 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compound: 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, serially diluted.
-
96-well microplate, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester.
-
-
Procedure:
-
In a 96-well plate, combine in triplicate:
-
50 µL of Assay Buffer (for total binding).
-
50 µL of GBR 12909 (for non-specific binding).
-
50 µL of varying concentrations of the test compound.
-
-
Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).
-
Add 100 µL of the hDAT cell membrane suspension (20-50 µg protein/well).
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
Harvest the plate contents onto GF/B filter mats using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Transfer the filter discs to scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol: Dopamine D3 Receptor (D3R) Radioligand Binding Assay
This assay is analogous to the DAT binding assay and measures the affinity of the test compound for the D3 receptor.
-
Materials:
-
Cell membranes from a cell line expressing human D3R (e.g., CHO-hD3R).
-
Radioligand: [³H]Spiperone or [³H]7-OH-DPAT.
-
Non-specific binding control: Haloperidol (10 µM) or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compound, serially diluted.
-
Standard laboratory equipment for radioligand binding assays.
-
-
Procedure:
-
Follow the general procedure outlined in section 3.2, substituting the D3R membranes, radioligand, and non-specific control.
-
Incubate at room temperature for 60-90 minutes.
-
Harvest and count radioactivity as described previously.
-
-
Data Analysis:
-
Calculate IC50 and Ki values as described for the DAT binding assay.
-
Protocol: Dopamine Uptake Assay
This functional assay measures the ability of the test compound to inhibit the reuptake of dopamine into cells expressing DAT.
-
Materials:
-
hDAT-expressing cells (e.g., HEK293-hDAT or CHO-hDAT) cultured in 96-well plates.
-
[³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Non-specific uptake control: Nomifensine (10 µM) or cocaine (10 µM).
-
Test compound, serially diluted.
-
-
Procedure:
-
Wash the cultured cells once with pre-warmed (37°C) Uptake Buffer.
-
Add 100 µL of Uptake Buffer containing varying concentrations of the test compound (or control) to the wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate dopamine uptake by adding 50 µL of Uptake Buffer containing [³H]Dopamine (final concentration ~10-20 nM).
-
Incubate at 37°C for 5-10 minutes.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.
-
Lyse the cells with a suitable lysis buffer or 1% SDS.
-
Transfer the lysate to scintillation vials and measure radioactivity.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of dopamine uptake by performing non-linear regression analysis on the concentration-response curve.
-
Illustrative Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from the assays described above for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, designated here as "Compound X".
Table 1: Radioligand Binding Affinities of Compound X
| Target | Radioligand | Ki (nM) |
| Human Dopamine Transporter (DAT) | [³H]WIN 35,428 | 125 |
| Human Dopamine D3 Receptor (D3R) | [³H]Spiperone | 35 |
| Human Dopamine D2 Receptor (D2R) | [³H]Spiperone | 450 |
This illustrative data suggests that Compound X has a higher affinity for the D3 receptor compared to the dopamine transporter and exhibits selectivity for D3R over D2R.
Table 2: Functional Potency of Compound X
| Assay | Measured Parameter | IC50 (nM) |
| Dopamine Uptake Inhibition (hDAT) | Inhibition of [³H]Dopamine uptake | 250 |
| D3R Functional Assay | Inhibition of cAMP production | 75 |
This hypothetical functional data is consistent with the binding affinities, indicating that Compound X is a more potent modulator of D3 receptor signaling than of dopamine transport.
Conclusion and Future Directions
This technical guide has outlined a plausible mechanism of action for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, focusing on its potential as a dual-acting ligand at the dopamine transporter and the D3 receptor. The phenylpiperazine core structure provides a strong rationale for this hypothesis. [3][4]The detailed experimental protocols provided herein offer a clear path for researchers to validate these potential interactions and quantify the compound's affinity and functional potency.
The characterization of such "intermediate" compounds is a crucial step in drug discovery. It can unveil novel pharmacological profiles and lead to the development of new therapeutic agents for a range of neurological and psychiatric disorders. Future studies should aim to perform the described assays to generate empirical data for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride. Furthermore, in vivo studies would be necessary to understand its pharmacokinetic properties, blood-brain barrier penetration, and behavioral effects, ultimately clarifying its potential as a therapeutic candidate.
References
-
Pifl, C., & Singer, E. A. (1999). Signaling mechanisms of the D3 dopamine receptor. Neuroscience & Biobehavioral Reviews, 23(7), 987-995. [Link]
-
Schetz, J. A., Sibley, D. R., & Newman, A. H. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6756–6759. [Link]
-
Newman, A. H., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 223(3), 329–341. [Link]
-
Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
-
van der Westhuizen, E. T., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 405(2), 227–235. [Link]
-
Eurofins. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Gurevich, E. V., & Gurevich, V. V. (2004). Dopamine Receptor Signaling. Journal of Neurochemistry, 91(1), 1-15. [Link]
-
Marcellino, D., et al. (2020). Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection. International journal of molecular sciences, 21(18), 6867. [Link]
-
Rd, B. (2019). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. Journal of central nervous system disease, 11, 1179573519840963. [Link]
-
Eurofins. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
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- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid Hydrochloride
Abstract
This technical guide provides a comprehensive, chemically-grounded pathway for the synthesis of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, a valuable intermediate in neuropharmacology and broader drug development.[1][2] The described three-step synthesis is designed for efficiency and scalability, commencing with the radical-initiated α-bromination of phenylacetic acid, followed by a robust nucleophilic substitution with N-methylpiperazine, and culminating in the formation of the stable hydrochloride salt. This document offers field-proven insights into reaction mechanisms, detailed step-by-step protocols, and critical considerations for process optimization and safety. It is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and well-documented synthetic route to this important compound.
Introduction
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a key building block in the synthesis of various therapeutic agents. Its molecular architecture, which combines a phenylacetic acid scaffold with a basic N-methylpiperazine moiety, makes it a versatile precursor for molecules designed to interact with biological targets, particularly within the central nervous system.[1][2] The piperazine ring is a common pharmacophore that can enhance aqueous solubility and modulate pharmacokinetic properties. The conversion of the final compound to its hydrochloride salt is a standard practice in pharmaceutical chemistry to improve stability, handling characteristics, and bioavailability.[3][4][5] This guide details an efficient and logical synthetic strategy, breaking down each stage to explain the underlying chemical principles and experimental choices.
Overall Synthetic Pathway
The synthesis is logically structured in three primary stages: preparation of a key α-halogenated intermediate, nucleophilic addition of the piperazine moiety, and final salt formation.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of (4-Methyl-1-piperazinyl)(phenyl)acetic Acid Hydrochloride
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
(4-Methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride is a substituted piperazine derivative that serves as a key intermediate in the synthesis of various therapeutic agents, particularly within the domain of neuropharmacology.[1][2] Its molecular structure, featuring a phenylacetic acid moiety and a methylpiperazine group, suggests its potential for interacting with biological targets, while its hydrochloride salt form is designed to enhance properties such as solubility and stability.[1] For the drug development professional, a thorough understanding of the physicochemical properties of such an active pharmaceutical ingredient (API) is not merely an academic exercise; it is the very foundation upon which a successful therapeutic product is built. These properties govern an API's bioavailability, manufacturability, formulation design, and shelf-life.
This guide provides a comprehensive framework for the systematic physicochemical characterization of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride. It is designed for researchers and scientists in the pharmaceutical industry, offering not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a self-validating and robust characterization cascade.
Structural Elucidation and Identity Confirmation
Prior to the determination of any physical properties, the unequivocal confirmation of the chemical structure and identity of the API is paramount. This is achieved through a combination of spectroscopic techniques.
Key Spectroscopic and Analytical Data
| Property | Description |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride[3] |
| Synonyms | (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride |
| CAS Number | 1214023-91-2[3][4] |
| Molecular Formula | C₁₃H₁₈N₂O₂·HCl[1] |
| Molecular Weight | 270.76 g/mol [1] |
| Appearance | White solid[1] |
| Storage | 0-8°C[1] |
Part 1: Core Physicochemical Properties
The following sections detail the experimental protocols and underlying principles for determining the fundamental physicochemical properties of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride.
Thermal Analysis: Melting Point and Solid-State Behavior
Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold standard for thermal analysis. It provides a precise melting point (Tₘ), which is a critical indicator of purity. Beyond a simple melting point, the DSC thermogram can reveal polymorphism, solvation states, and thermal decomposition, all of which have profound implications for stability and manufacturing. A sharp, single endotherm is indicative of a pure, single crystalline form.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride into a standard aluminum DSC pan. Crimp the pan with a lid.
-
DSC Analysis:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
-
Data Analysis: Determine the onset temperature of the melting endotherm. This is reported as the melting point. Analyze the thermogram for any other thermal events.
Caption: Workflow for DSC analysis.
Dissociation Constant (pKa): The Key to pH-Dependent Behavior
Expertise & Experience: As a hydrochloride salt of a molecule with two basic nitrogen atoms (the piperazine nitrogens) and a carboxylic acid, (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride will have multiple pKa values. These values are critical for predicting its solubility and absorption at different pH levels, such as those found in the gastrointestinal tract. Potentiometric titration is a robust and accurate method for pKa determination.
-
Solution Preparation: Prepare a stock solution of the compound in water at a known concentration (e.g., 0.01 M).
-
Titration Setup:
-
Calibrate a pH meter with standard buffers at the desired temperature (e.g., 25°C).
-
Place a known volume of the sample solution in a jacketed beaker to maintain constant temperature.
-
Blanket the solution with nitrogen to prevent dissolution of atmospheric CO₂.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the carboxylate group.
-
In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa values of the protonated piperazine nitrogens.
-
Add the titrant in small, precise increments and record the pH after each addition.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, use appropriate software to calculate the pKa values from the titration curve.
Sources
An In-depth Technical Guide to 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (CAS No. 1214023-91-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, a key chemical intermediate in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes available data with established scientific principles to offer field-proven insights into its synthesis, potential pharmacological relevance, and analytical characterization.
Introduction and Significance
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a heterocyclic compound featuring a central phenylacetic acid scaffold substituted with an N-methylpiperazine moiety. Its significance in medicinal chemistry stems from the prevalence of the piperazine ring in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS). The piperazine motif is a versatile pharmacophore known to interact with various neurotransmitter receptors, and its incorporation can favorably modulate the pharmacokinetic properties of a drug candidate.[1]
This compound serves as a valuable building block for the synthesis of more complex molecules, offering a strategic starting point for the development of novel therapeutics for neurological disorders.[2][3] Additionally, its well-defined structure makes it suitable for use as a reference standard in analytical methodologies, ensuring the accuracy and reproducibility of research findings.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1214023-91-2 | [2][4] |
| Molecular Formula | C₁₃H₁₈N₂O₂·HCl | [5] |
| Molecular Weight | 270.76 g/mol | [5] |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | [3] |
| Storage | Store at 2-8 °C, protected from light and moisture | [6] |
Proposed Synthesis Workflow
A potential two-step synthesis is outlined below, starting from commercially available mandelic acid.
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in vitro biological activity of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Authored by a Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Chemical Scaffold
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a molecule of significant interest within the pharmaceutical landscape. Primarily recognized as a crucial intermediate in the synthesis of a variety of therapeutic agents, its inherent chemical architecture, featuring a phenylacetic acid core linked to a methylpiperazine moiety, suggests a potential for intrinsic biological activity.[1][2] The piperazine ring is a well-established pharmacophore found in numerous approved drugs, contributing to improved pharmacokinetic properties and target engagement.[3] This guide provides a comprehensive framework for the systematic in vitro evaluation of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, moving beyond its current application as a synthetic precursor to explore its standalone therapeutic potential. Drawing upon the known biological activities of related phenylacetic acid and piperazine derivatives, we will outline a strategic, multi-pronged approach to elucidate its bioactivity profile.[4][5][6]
Compound Profile: Structure and Known Applications
IUPAC Name: 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride[2] CAS Number: 1214023-91-2[2] Molecular Formula: C₁₃H₁₉ClN₂O₂ Structure:
Figure 1: Chemical Structure
This compound is noted for its favorable physicochemical properties, including aqueous solubility, which is advantageous for formulation and in vitro assay preparation.[1] Its primary documented utility lies in:
-
Pharmaceutical Development: Serving as a key building block in the synthesis of novel drugs, particularly those targeting neurological disorders due to its ability to interact with specific brain receptors.[1][2]
-
Biochemical Research: Utilized in studies of enzyme interactions and metabolic pathways.[2]
-
Formulation Science: Employed to enhance the solubility and bioavailability of pharmaceutical products.[2]
Rationale for In Vitro Biological Investigation
While direct studies on the biological activity of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride are not extensively published, the activities of structurally analogous compounds provide a strong rationale for investigation in several key therapeutic areas:
-
Oncology: Phenylacetic acid and its derivatives have demonstrated potential as anticancer agents.[4][7] The presence of the piperazine moiety is also a feature of some anticancer drugs.
-
Neuropharmacology: The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS).[8][9][10] Given its documented use in the synthesis of neurological drugs, direct activity on neuronal cells or receptors is a plausible area of investigation.[1]
-
Antimicrobial Activity: Both phenylacetic acid and piperazine derivatives have been reported to possess antibacterial and antifungal properties.[3][5][11][12]
This guide will, therefore, focus on a tiered approach to screening for these potential activities.
Proposed In Vitro Evaluation Strategy
A systematic in vitro evaluation should begin with broad cytotoxicity screening, followed by more specific, mechanism-based assays in the identified areas of interest.
Workflow for In Vitro Biological Activity Screening
Caption: A tiered workflow for the in vitro biological evaluation of the target compound.
Foundational Assays: Cytotoxicity and Viability
The initial step is to determine the general cytotoxicity of the compound to establish a working concentration range for subsequent, more specific assays.
Protocol: MTT Assay for General Cytotoxicity
-
Cell Culture: Culture a non-cancerous human cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in sterile DMSO or PBS. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 1000 µM). Add the diluted compound to the wells and incubate for 24-72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Anticancer Activity Screening
Based on the known activity of phenylacetamide derivatives, a screen against a panel of human cancer cell lines is warranted.[4]
Protocol: Anticancer Panel Screening
-
Cell Lines: Utilize a panel of cancer cell lines representing different tumor types, for example:
-
Methodology: Follow the MTT assay protocol as described above for each cell line.
-
Data Presentation: Summarize the IC₅₀ values in a table for comparative analysis.
| Cell Line | Tissue of Origin | Putative IC₅₀ (µM) of Test Compound | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| HEK293 | Normal Kidney | >100 | Varies |
| MCF-7 | Breast Cancer | [Experimental Data] | [Experimental Data] |
| PC-3 | Prostate Cancer | [Experimental Data] | [Experimental Data] |
| HeLa | Cervical Cancer | [Experimental Data] | [Experimental Data] |
| HepG2 | Liver Cancer | [Experimental Data] | [Experimental Data] |
| Table 1: Hypothetical data table for summarizing anticancer screening results. |
If significant and selective anticancer activity is observed (i.e., lower IC₅₀ in cancer cells vs. normal cells), further mechanistic studies such as apoptosis and cell cycle analysis should be performed.
Antimicrobial Activity Screening
The phenylacetic acid and piperazine moieties are both associated with antimicrobial properties.[3][12]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganisms: Test against a panel of clinically relevant bacteria and fungi:
-
Gram-positive: Staphylococcus aureus
-
Gram-negative: Escherichia coli
-
Fungus: Candida albicans
-
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Neuropharmacological Activity Screening
Given its role as a precursor for neurological drugs, exploring its direct effects on neuronal cells is a logical step.[1][8][9]
Protocol: Neuronal Cell Viability and Receptor Binding Assays
-
Neuronal Cell Viability:
-
Cell Line: Use a human neuroblastoma cell line (e.g., SH-SY5Y).
-
Methodology: Perform the MTT assay as described previously to assess for any neurotoxicity or neuroprotective effects.
-
-
Receptor Binding (Hypothetical Target): The piperazine moiety is a common feature in serotonin (5-HT) and dopamine (D) receptor ligands. A competitive binding assay could be employed.
-
Preparation: Use cell membranes prepared from cells overexpressing a specific receptor (e.g., 5-HT₁A) or from rat brain tissue.
-
Assay: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) in the presence of varying concentrations of the test compound.
-
Detection: Separate bound from free radioligand by rapid filtration and measure radioactivity.
-
Analysis: Determine the Ki (inhibition constant) of the test compound, which reflects its binding affinity for the receptor.
-
Signaling Pathway Visualization (Hypothetical Anticancer Mechanism)
If the compound is found to induce apoptosis in cancer cells, a potential mechanism could involve the activation of caspase pathways.
Caption: Hypothetical apoptotic pathway initiated by the test compound in cancer cells.
Conclusion and Future Directions
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride represents a chemical entity with untapped potential. While its role as a synthetic intermediate is well-established, a systematic in vitro investigation is a critical first step in determining its intrinsic biological activities. The protocols outlined in this guide provide a robust framework for screening its potential anticancer, antimicrobial, and neuropharmacological effects. Positive results in any of these areas would warrant further, more detailed mechanistic studies, potentially leading to the development of a novel therapeutic agent. This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for new discoveries in drug development.
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Chem-Impex. (n.d.). 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of production of phenylacetic acid derivatives during in vitro.... Retrieved from [Link]
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Henke, B. R., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80. Retrieved from [Link]
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Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. Retrieved from [Link]
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Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Retrieved from [Link]
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Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Retrieved from [Link]
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ResearchGate. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(15), 5780. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-phenylacetic acid. Retrieved from [Link]
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Milosavljević, N., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 25(21), 5039. Retrieved from [Link]
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Sirakanyan, S. N., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. Retrieved from [Link]
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Wang, C., et al. (2022). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Molecules, 27(19), 6682. Retrieved from [Link]
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Martel, S., et al. (2023). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Molecules, 28(15), 5851. Retrieved from [Link]
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Theivendran, S., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15694-15708. Retrieved from [Link]
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Behera, P. C., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Retrieved from [Link]
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Kumar, G. V., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(4), 371-377. Retrieved from [Link]
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Pluta, K., & Jeleń, M. (2011). Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry, 46(8), 3176-3193. Retrieved from [Link]
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Inagaki, T., et al. (1993). Synthesis and Pharmacological Effects of Optically Active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride. Chemical & Pharmaceutical Bulletin, 41(7), 1221-1225. Retrieved from [Link]
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Kim, Y., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current Microbiology, 48(4), 312-7. Retrieved from [Link]
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The Lynchpin in Neuropharmacology: A Technical Guide to 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
An In-depth Exploration of a Cornerstone Synthetic Intermediate in Central Nervous System Drug Discovery
Introduction: The Unseen Architect of Neurological Therapeutics
In the intricate landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, form the critical scaffolding upon which potent drugs are built. 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a prime example of such a pivotal entity. This technical guide delves into the discovery, history, and multifaceted applications of this versatile synthetic intermediate, offering researchers, scientists, and drug development professionals a comprehensive understanding of its significance. While its own history is deeply intertwined with the broader evolution of piperazine-based pharmaceuticals, its unique structural attributes have cemented its role as a cornerstone in the quest for novel treatments for a spectrum of neurological disorders.[1][2] The presence of the 4-methylpiperazine moiety, a common feature in many centrally active drugs, confers favorable pharmacokinetic properties and provides a crucial point of interaction with biological targets within the central nervous system (CNS).[1]
Physicochemical Properties: A Foundation for Versatility
The utility of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride as a synthetic building block is intrinsically linked to its chemical and physical characteristics. Its hydrochloride salt form enhances its solubility in aqueous solutions, a desirable trait for laboratory manipulations and for incorporation into various drug formulations.[1] The stability of this compound under a range of reaction conditions further underscores its value in multi-step synthetic campaigns.[1]
| Property | Value | Source |
| CAS Number | 1214023-91-2 | [3] |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [3] |
| Molecular Weight | 270.76 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | [1] |
A Legacy of Innovation: The Rise of a Key Synthetic Intermediate
While a definitive, singular "discovery" of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is not prominently documented, its emergence is a direct consequence of the broader recognition of the piperazine scaffold in medicinal chemistry. The piperazine ring is a privileged structure, frequently incorporated into drug candidates to modulate their physicochemical properties, such as solubility and basicity, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) profile.[2] Its presence can also facilitate interactions with specific biological targets.
The history of this particular intermediate is therefore a story of enabling the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its utility lies in providing a pre-formed, functionalized core that can be readily elaborated into more complex molecules. This strategic use of a key building block streamlines the synthetic process, making the exploration of new chemical space more efficient and cost-effective.
Deconstructing the Synthesis: A Generalized Approach
The synthesis of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride can be achieved through various routes, often tailored to the specific needs of the subsequent reaction steps. A common and logical approach involves the nucleophilic substitution of a suitable precursor with 1-methylpiperazine. The following generalized protocol outlines a plausible synthetic pathway, drawing upon established methodologies for the synthesis of related piperazine derivatives.
Experimental Protocol: A Step-by-Step Guide
Objective: To synthesize 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride.
Materials:
-
2-Bromo-2-phenylacetic acid
-
1-Methylpiperazine
-
A suitable organic solvent (e.g., acetonitrile, dimethylformamide)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-2-phenylacetic acid in the chosen organic solvent.
-
Addition of Reagents: To this solution, add an excess of 1-methylpiperazine (typically 2-3 equivalents) followed by the addition of the non-nucleophilic base. The base serves to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid by a suitable method, such as column chromatography on silica gel, to isolate the desired product.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable organic solvent. Slowly add a solution of hydrochloric acid in an appropriate solvent with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product, 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC. The melting point of the synthesized compound should also be determined and compared to the literature value.
Applications in Drug Discovery and Development: A Gateway to CNS Therapeutics
The primary significance of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride lies in its role as a versatile intermediate for the synthesis of a wide array of CNS-active agents. The inherent properties of the piperazine ring system are instrumental in this regard.
The Piperazine Scaffold: A Privileged Motif in Neuropharmacology
The piperazine nucleus is a common feature in drugs targeting the CNS for several key reasons:
-
Blood-Brain Barrier Permeability: The lipophilicity and hydrogen bonding capacity of the piperazine moiety can be fine-tuned through substitution to facilitate passage across the blood-brain barrier, a critical requirement for CNS-acting drugs.
-
Receptor Interactions: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and can be protonated at physiological pH, allowing for ionic interactions with receptor sites.
-
Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor binding. At the same time, the single bonds within the ring allow for conformational flexibility, enabling the molecule to adapt to the topography of its binding site.
-
Modulation of Physicochemical Properties: The basicity of the piperazine nitrogens can be modulated to optimize the solubility, absorption, and overall pharmacokinetic profile of the final drug molecule.
While specific clinical trial data for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride itself is not applicable as it is an intermediate, its importance is demonstrated by its use in the synthesis of compounds that have entered preclinical and clinical development. It serves as a crucial starting material for the synthesis of novel molecules with potential therapeutic applications in areas such as:
-
Antipsychotics: Many atypical antipsychotics feature a piperazine moiety that is crucial for their interaction with dopamine and serotonin receptors.
-
Antidepressants: The piperazine ring is a key component of several selective serotonin reuptake inhibitors (SSRIs) and other classes of antidepressants.
-
Anxiolytics: Certain anxiolytic agents incorporate the piperazine structure to achieve their desired pharmacological effects.
-
Analgesics: The development of novel pain management therapies has also utilized piperazine-containing compounds.
Conclusion: An Enduring Legacy in Medicinal Chemistry
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride stands as a testament to the critical role of well-designed synthetic intermediates in the advancement of pharmaceutical research. While it may not be a household name, its impact is felt in the numerous drug discovery programs it has enabled. Its straightforward synthesis, favorable physicochemical properties, and the inherent versatility of the piperazine scaffold ensure its continued relevance in the ongoing search for more effective and safer treatments for a wide range of neurological and psychiatric conditions. For the medicinal chemist, this molecule is not just a reagent, but a key that unlocks the door to a vast and promising chemical space.
References
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A Strategic Guide to Unraveling the Biological Targets of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a small molecule's biological target is a critical inflection point in drug discovery and chemical biology. It illuminates the mechanism of action, paves the way for rational optimization, and provides a deeper understanding of cellular pathways. This in-depth technical guide outlines a comprehensive, multi-pronged strategy for the deconvolution of the biological targets of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride, a novel compound with therapeutic potential. We will move beyond a simple listing of techniques, instead providing a strategic framework with detailed, field-proven protocols and the scientific rationale underpinning each experimental choice. This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and leads to confident target identification and validation.
Introduction: The Quest for the Molecular Handshake
(4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride is a synthetic small molecule containing a piperazine moiety, a common scaffold in many biologically active compounds.[1][2] While derivatives of piperazine have shown a range of pharmacological activities, including analgesic, tuberculostatic, and neuropharmacological effects, the specific molecular targets of this particular compound remain elusive.[3][4][5] The journey to identify these targets is not merely an academic exercise; it is a fundamental prerequisite for its development as a therapeutic agent.
This guide will provide a logical and experimentally sound workflow to progress from a compound with an interesting phenotype to a validated mechanism of action. We will explore both affinity-based and label-free approaches, emphasizing the importance of orthogonal validation to build a compelling scientific narrative.
The Strategic Workflow for Target Identification
A robust target identification campaign should be iterative and employ a combination of methods to build a strong case for a specific target or set of targets. Our strategy is built on two core pillars: Target Fishing to generate a list of potential binding partners and Target Validation to confirm the biological relevance of these interactions.
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An In-depth Technical Guide on the Safety, Toxicity, and Handling of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the known safety, toxicity, and handling considerations for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (CAS No. 1214023-91-2). As a key intermediate in the synthesis of novel therapeutic agents, particularly in neuropharmacology, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document synthesizes available data from analogous compounds to provide a robust framework for risk assessment and safe laboratory practices.
Compound Profile and Applications
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a heterocyclic compound featuring a phenylacetic acid moiety attached to a methylpiperazine ring.[1] Its structural characteristics make it a valuable building block in medicinal chemistry.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂·HCl | [2] |
| Molecular Weight | 270.76 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | 0-8°C | [2] |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride | [1] |
This compound is primarily utilized in:
-
Pharmaceutical Development: As a key intermediate in the synthesis of novel drugs targeting neurological disorders.[1][2]
-
Biochemical Studies: To investigate enzyme interactions and metabolic pathways.[1]
-
Formulation Science: To enhance the solubility and bioavailability of pharmaceutical products.[1]
Toxicological Profile and Hazard Identification
Principle of Analog-Based Hazard Assessment: The toxicological properties of a chemical can often be inferred from structurally similar compounds. In this case, the piperazine and phenylacetic acid moieties are the primary drivers of potential biological activity and toxicity.
2.1. Piperazine Moiety Analysis
Piperazine and its derivatives are known to have biological effects and associated toxicities. The European Directorate for the Quality of Medicines & HealthCare notes that piperazine in an aqueous medium can be corrosive to the eyes, respiratory system, and skin.[3] It is also classified as harmful if swallowed and may cause severe skin burns and eye damage.[3]
2.2. Phenylacetic Acid Moiety Analysis
Phenylacetic acid has a more defined toxicological profile. It is considered an irritant.[4]
Table 2: Toxicity Data for Phenylacetic Acid (Analog)
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 2,250 mg/kg | [4] |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [4] |
2.3. Hazard Statements for Structurally Similar Compounds
Based on safety data sheets for related compounds, the following hazard statements are likely applicable:
-
May cause respiratory irritation.[4]
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent set of handling protocols is required.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.
Caption: First aid response to exposure incidents.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. [4][9]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [4]Seek medical attention if irritation develops or persists. [6]* Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. [4][6]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][8][9]
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [5][7]The recommended storage temperature is between 0-8°C. [2]* Disposal: Dispose of waste in accordance with local, regional, and national regulations. [6]Do not allow the material to contaminate ground water systems. [7]
Experimental Protocol: Synthesis of a Novel Neuropharmacological Agent
The following is a representative, step-by-step methodology for a reaction where 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride might be used as a starting material. This protocol is for illustrative purposes and should be adapted and optimized for specific research objectives.
Objective: To synthesize a novel amide by coupling 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid with a primary amine.
Materials:
-
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
-
Primary amine (e.g., benzylamine)
-
Coupling agent (e.g., HATU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Purification system (e.g., column chromatography)
Workflow:
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Methodological & Application
Application Notes and Protocols for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in Neuropharmacology
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in neuropharmacological research. This document offers insights into its potential mechanisms of action, along with detailed protocols for its application in both in vitro and in vivo experimental settings.
Introduction and Scientific Background
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride belongs to the broad class of piperazine derivatives, a chemical scaffold of significant interest in neuropharmacology. The piperazine ring is a versatile pharmacophore present in numerous centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics.[1][2] These compounds are known to interact with a variety of neurotransmitter systems, most notably the monoamine pathways involving dopamine, serotonin, and norepinephrine.[3][4]
While 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is often utilized as a key intermediate in the synthesis of more complex therapeutic agents, its inherent structure suggests potential bioactivity.[5][6] The presence of the phenylacetic acid moiety combined with the methylpiperazine group may confer affinity for specific neurotransmitter receptors and transporters, making it a valuable tool for investigating neurological pathways and as a starting point for novel drug discovery.
Postulated Mechanism of Action
Based on the pharmacology of structurally related piperazine compounds, 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is hypothesized to exert its neuropharmacological effects through one or more of the following mechanisms:
-
Dopamine Receptor Modulation: The phenylpiperazine core is a common feature in ligands targeting dopamine receptors, particularly the D2 subtype.[7] It may act as an agonist, antagonist, or partial agonist, thereby modulating dopaminergic neurotransmission, a key pathway implicated in psychosis, addiction, and motor control.
-
Serotonin Receptor Interaction: Many piperazine derivatives exhibit high affinity for various serotonin (5-HT) receptor subtypes.[8] Potential targets include 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and cognition.
-
Monoamine Transporter Inhibition: The structural similarity to known monoamine reuptake inhibitors suggests that this compound could potentially block the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.
The following diagram illustrates the potential interactions of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride within a glutamatergic synapse, a key player in neuronal communication and a target for many neuroactive compounds.
Caption: Postulated modulation of a glutamatergic synapse.
In Vitro Experimental Protocols
Preparation of Stock Solutions
Due to its hydrochloride salt form, 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride exhibits good solubility in aqueous solutions.[2]
-
Protocol for 10 mM Stock Solution:
-
Weigh out 2.7076 mg of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (MW: 270.76 g/mol ).
-
Dissolve in 1 mL of sterile, deionized water or phosphate-buffered saline (PBS).
-
Vortex briefly to ensure complete dissolution.
-
Sterile filter the solution through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compound for specific neurotransmitter receptors, such as dopamine D2 or serotonin 5-HT1A receptors.
-
Materials:
-
HEK293 cells stably expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Non-specific binding competitor (e.g., Haloperidol for D2 receptors).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in ice-cold binding buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.[1]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride at various concentrations.
-
50 µL of radioligand at a concentration near its Kd.
-
For non-specific binding control wells, add 50 µL of the non-specific competitor instead of the test compound.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[1]
-
Caption: Workflow for a radioligand binding assay.
Neuroprotection Assay in Cell Culture
This protocol assesses the potential of the compound to protect neuronal cells from excitotoxicity or oxidative stress.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Cell culture medium and supplements.
-
Neurotoxin (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) and incubate for the desired period (e.g., 24 hours).
-
MTT Assay:
-
Remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the concentration of the test compound that provides significant neuroprotection.[9]
-
In Vivo Experimental Protocols
Assessment of Locomotor Activity in Mice
This protocol evaluates the stimulant or sedative effects of the compound on spontaneous locomotor activity.
-
Animals:
-
Male Swiss Webster or C57BL/6 mice (8-12 weeks old).
-
-
Apparatus:
-
Open field arena equipped with infrared beams to automatically track movement.
-
-
Procedure:
-
Habituation: Place the mice individually in the open field arena for 30-60 minutes to allow them to acclimate to the new environment.
-
Drug Administration: Administer 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A dose-response study (e.g., 1, 5, 10, 20 mg/kg) is recommended.[10]
-
Data Collection: Immediately after injection, place the mice back into the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).[11]
-
Elevated Plus Maze for Anxiolytic/Anxiogenic Effects
This test is used to assess anxiety-like behavior in rodents.
-
Animals:
-
Male mice or rats.
-
-
Apparatus:
-
A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
-
Procedure:
-
Drug Administration: Administer the test compound or vehicle 30 minutes before the test.
-
Test: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
-
Data Presentation
Table 1: Physicochemical Properties of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [9] |
| Molecular Weight | 270.76 g/mol | [9] |
| CAS Number | 1214023-91-2 | [5] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in aqueous solutions | [2] |
Table 2: Representative Binding Affinities (Ki, nM) of Structurally Related Phenylpiperazine Analogs at Key CNS Receptors
| Compound | D₂ Receptor | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | Reference |
| Analog A | 15 | 25 | 50 | [7] |
| Analog B | 5 | 10 | 100 | [7] |
| Analog C | 50 | 5 | 20 | [7] |
| Disclaimer: The data in this table are for illustrative purposes and represent values for analogous compounds. The specific binding profile of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride must be determined experimentally. |
Conclusion
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a valuable chemical entity for neuropharmacological research. Its structural features suggest potential interactions with key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. The protocols outlined in these application notes provide a solid framework for investigating the in vitro and in vivo pharmacological profile of this compound, paving the way for a deeper understanding of its mechanism of action and its potential as a lead compound for novel CNS drug discovery.
References
- The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery. Benchchem.
- Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. SID.
- 2-(4-Methylpiperazin-1-YL)-2-Phenylacetic Acid Hydrochloride. Chem-Impex.
- The Neuropharmacology of Piperazine Designer Drugs: An In-Depth Technical Guide. Benchchem.
- Exploring the Biological Activity of Novel Piperazine Deriv
- 2-(4-Methylpiperazin-1-YL)-2-Phenylacetic Acid Hydrochloride | 1214023. J&K Scientific.
- 2-(4-Boc-piperazinyl)-2-phenylacetic acid. Chem-Impex.
- 1214023-91-2|2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride. BLDpharm.
- Synthesis and in vitro Receptor Binding Assay of Pyrazolo[1,5-α]pyridines. Chinese Journal of Applied Chemistry.
- Application Notes and Protocols for Behavioral Studies in Mice: A General Guideline with Reference to Dopamine Agonists. Benchchem.
- Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation.
- An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology.
- p
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed Central.
- MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics.
- US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.
- Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture.
- Application Notes and Protocols for 1-Phenyl-4-(4-pyridinyl)piperazine in Neuroscience Research. Benchchem.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Whole Cell P
- Heterocycle piperazine derivatives and receptor binding affinities.
- “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. PubMed Central.
- Whole Cell P
- Patch-Clamp Electrophysiology Studies.
- Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. PubMed.
- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI.
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- 9. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Abstract
This technical guide provides comprehensive protocols for the dissolution of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (CAS No. 1214023-91-2), a versatile piperazine derivative utilized in pharmaceutical research and development.[1] The protocols detailed herein are designed for researchers and scientists in drug development, offering step-by-step methodologies for preparing solutions for both in vitro and in vivo experimental applications. This document emphasizes the importance of solvent selection, stock solution preparation, and stability considerations to ensure experimental reproducibility and accuracy.
Introduction: Understanding the Compound
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[1] Its structure, featuring a piperazine moiety, often enhances its interaction with biological targets.[1] As a hydrochloride salt, it is generally expected to have improved aqueous solubility and stability compared to its free base form. However, empirical determination of its solubility in various solvents is a critical first step for any experimental design. This compound is typically a white solid and should be stored at 0-8°C to maintain its integrity.
Compound Properties:
| Property | Value | Source |
| CAS Number | 1214023-91-2 | J&K Scientific |
| Molecular Formula | C₁₃H₁₈N₂O₂·HCl | J&K Scientific |
| Molecular Weight | 270.76 g/mol | J&K Scientific |
| Appearance | White Solid | J&K Scientific |
| Storage | 0-8°C | J&K Scientific |
Core Principles of Solubilization for Experimental Assays
The primary objective when preparing a compound for biological assays is to achieve a homogenous solution at the desired final concentration in the experimental medium, while minimizing any potential artifacts from the solvent. This is typically achieved by preparing a high-concentration stock solution in an appropriate solvent, which is then serially diluted into the aqueous assay buffer or cell culture medium.
Solvent Selection: A Critical First Step
The choice of solvent is dictated by the compound's solubility and the tolerance of the experimental system to the solvent. For many small molecules in drug discovery, a common starting point is an organic solvent that is miscible with aqueous media.
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for non-polar and moderately polar compounds. For cell-based assays, the final concentration of DMSO should be kept to a minimum, typically ≤ 0.5% (v/v) , as higher concentrations can induce cytotoxicity and other off-target effects.[2][3][4]
-
Ethanol (EtOH): Useful for compounds with moderate polarity. Similar to DMSO, the final concentration in cell-based assays should be low, generally ≤ 0.1% (v/v) , to avoid solvent-induced cellular stress.[3]
-
Phosphate-Buffered Saline (PBS): As a hydrochloride salt, the compound is anticipated to have some aqueous solubility. PBS (pH 7.4) is a suitable starting point for determining aqueous solubility and for preparing solutions for in vivo administration where possible.
The Importance of Stock Solutions
Preparing concentrated stock solutions is a standard laboratory practice that offers several advantages:
-
Accuracy: Weighing larger quantities of the compound for a stock solution minimizes measurement errors.
-
Consistency: A single, well-characterized stock solution can be used for multiple experiments, ensuring consistency.
-
Stability: Concentrated solutions are often more stable than their diluted counterparts.[5]
-
Convenience: Simplifies the preparation of working solutions for various experimental concentrations.[5]
Stock solutions are typically prepared at concentrations of 10 mM, 20 mM, or higher, depending on the compound's solubility.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in DMSO.
Materials
-
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (MW: 270.76 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Step-by-Step Procedure
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 270.76 g/mol x 1000 mg/g = 2.7076 mg
-
Weigh the compound: Accurately weigh approximately 2.71 mg of the compound and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a 37°C water bath or sonication can be applied to aid solubilization. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol for In Vitro Assays (e.g., Cell-Based Assays)
This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for use in cell culture experiments. The key is to ensure the final DMSO concentration remains non-toxic to the cells.[2][3][4]
Preparation of Intermediate Dilutions
It is often impractical to directly dilute a 10 mM stock to nanomolar or low micromolar working concentrations.[6] Therefore, preparing an intermediate dilution is recommended.
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in cell culture medium or PBS.
-
From the 1 mM intermediate stock, perform serial dilutions to achieve the desired final concentrations.
Example: Dosing Cells in a 96-well Plate
To achieve a final concentration of 10 µM in a well containing 200 µL of cell culture medium:
-
Prepare a 200 µM working solution (a 2X solution) by diluting the 1 mM intermediate stock 1:5 in cell culture medium.
-
Add 100 µL of the 200 µM working solution to the well already containing 100 µL of cells in medium.
-
The final volume will be 200 µL, and the final concentration of the compound will be 100 µM. The final DMSO concentration will be 1%. Note: This is a high final DMSO concentration and may be toxic to some cell lines. Further dilution is recommended to achieve a final DMSO concentration of ≤ 0.5%.
To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:
-
Prepare a 10 mM stock in DMSO.
-
Prepare a 100X working stock (1 mM) by diluting the 10 mM stock 1:10 in cell culture medium.
-
Add 2 µL of the 1 mM working stock to 198 µL of cell culture medium in the well.
-
The final concentration of the compound will be 10 µM, and the final DMSO concentration will be 0.1%.
It is crucial to include a vehicle control in all experiments, where cells are treated with the same final concentration of DMSO as the highest concentration of the test compound. [7]
Caption: Decision workflow for in vivo formulation.
Stability Considerations
The stability of the prepared solutions is crucial for obtaining reliable and reproducible data.
-
Stock Solutions: When stored at -20°C or -80°C in anhydrous DMSO, stock solutions are generally stable for several months. However, it is good practice to perform a stability assessment if the stock is stored for an extended period.
-
Working Solutions: Aqueous working solutions are typically less stable and should be prepared fresh for each experiment. Avoid storing diluted aqueous solutions for prolonged periods, even when refrigerated.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution by preparing smaller aliquots.
Safety Precautions
As with any chemical compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride. Handle the compound in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models.
- Brovall, C., & Timm, M. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 859–865.
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
ResearchGate. (2020, January 24). How do we choose a proper concentration for the stock solution? Retrieved from [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]
-
YouTube. (2025, July 21). Master Dilution Math in the Lab — Stock and Working Solution Calculations. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Piperazine Derivatives in Cell-Based Assays.
-
European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]
-
YouTube. (2025, July 21). Master Dilution Math in the Lab — Stock and Working Solution Calculations. Retrieved from [Link]
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- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. phytotechlab.com [phytotechlab.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Analytical Methods for the Quantification of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical quantification of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, a key intermediate in pharmaceutical development, particularly in the field of neuropharmacology.[1][2] The primary focus is on a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection, which offers excellent specificity and accuracy. An alternative, simpler method using UV-Visible Spectrophotometry is also detailed for applications where high-throughput screening or preliminary quantification is required. This guide is designed to provide researchers and quality control analysts with the foundational protocols and the scientific rationale behind the methodological choices, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Imperative
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a critical building block in the synthesis of various therapeutic agents.[1][2] Its unique structure, incorporating a phenylacetic acid moiety and a methylpiperazine ring, makes it a valuable precursor for drugs targeting the central nervous system.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its identity, purity, and potency is paramount for the safety and efficacy of the final drug product.[3]
Accurate and reliable analytical methods are therefore not merely a procedural step but the bedrock of quality assurance in the pharmaceutical industry.[4][5] The development and validation of these methods must be a systematic process, demonstrating that the chosen analytical procedure is suitable for its intended purpose.[3][6] This application note details such methods, grounded in the principles outlined by the International Council for Harmonisation (ICH).[7]
Principle Method: High-Performance Liquid Chromatography (HPLC)
For a non-volatile, UV-absorbing compound like 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[8][9] This technique separates the analyte from potential impurities and degradation products based on its polarity. The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, a precise and reproducible separation can be achieved, with quantification based on the analyte's UV absorbance.
HPLC Experimental Protocol
This protocol is a self-validating system designed for accuracy and robustness.
Instrumentation & Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[10]
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
HPLC grade Acetonitrile and Water.
-
Formic Acid or Phosphoric Acid (HPLC grade).[10]
-
Reference Standard: 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (Purity ≥ 99%).[1]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds. The dimensions offer a good balance of efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The acidic mobile phase ensures the analyte (a tertiary amine) is protonated, leading to sharp, symmetrical peaks by minimizing silanol interactions. |
| Gradient | Isocratic: 65% A / 35% B | An isocratic elution is simpler, more robust, and often sufficient if the sample matrix is not overly complex. A gradient can be developed if needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detector | UV at 220 nm | The phenyl group provides strong UV absorbance. 220 nm is a common wavelength for aromatic compounds, offering high sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
Solution Preparation:
-
Mobile Phase Preparation: Add 1.0 mL of Formic Acid to 1000 mL of HPLC grade water to prepare Mobile Phase A.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for establishing linearity and for routine analysis.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to about 10 mg of the active ingredient into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: Before commencing any analysis, the system's performance must be verified.[10] Inject the Working Standard Solution five times and evaluate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of the five replicate injections should be ≤ 2.0%.
Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Bracket the sample injections with standard injections to account for any system drift.[10]
Calculation: The concentration of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in the sample is calculated using the following formula:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
HPLC Method Validation Framework
Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[3][5] The following parameters must be assessed according to ICH guidelines.[7]
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[7] | The analyte peak should be pure (as determined by PDA) and well-resolved from any other peaks. No interference should be observed at the retention time of the analyte in the blank or placebo samples. |
| Linearity | To establish a linear relationship between analyte concentration and detector response over a specified range.[7] | A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentration levels for which the method has suitable accuracy, precision, and linearity.[7] | For assay, typically 80% to 120% of the test concentration. |
| Accuracy (Recovery) | The closeness of the test results to the true value. Assessed by spiking a placebo matrix with known amounts of the analyte at different levels.[6] | Mean recovery should be within 98.0% to 102.0% at each concentration level. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] | Repeatability (Intra-day): %RSD ≤ 2.0% for 6 replicate determinations.Intermediate Precision (Inter-day): %RSD ≤ 2.0% when analyzed by different analysts on different days/instruments. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6] | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7] | The method's performance should remain acceptable when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are slightly varied. |
HPLC Workflow Diagram
Caption: Workflow for the HPLC quantification of the analyte.
Alternative Method: UV-Visible Spectrophotometry
For rapid, high-throughput analysis where the high specificity of HPLC is not required, direct UV-Visible Spectrophotometry can be employed. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
UV-Vis Spectrophotometry Protocol
Instrumentation & Materials:
-
Double-beam UV-Visible Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Reagents and reference standard as listed in the HPLC section.
Procedure:
-
Determination of λmax:
-
Prepare a ~10 µg/mL solution of the reference standard in the chosen diluent (e.g., 50:50 Acetonitrile/Water).
-
Scan the solution from 400 nm to 200 nm against a diluent blank.
-
The wavelength of maximum absorbance (λmax) should be determined. The phenyl group is expected to show a strong absorbance peak.[11]
-
-
Preparation of Calibration Curve:
-
From the Standard Stock Solution (1000 µg/mL), prepare a series of at least five standard solutions ranging from approximately 2 µg/mL to 20 µg/mL.
-
Measure the absorbance of each solution at the predetermined λmax against the diluent blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a sample solution estimated to be within the calibration range (~10 µg/mL).
-
Measure its absorbance at λmax.
-
Determine the concentration of the sample from the calibration curve using the linear regression equation.
-
Limitations: This method is inherently non-specific. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It is best suited for the analysis of pure bulk substances or simple formulations where interfering substances are known to be absent.
UV-Vis Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometric analysis.
Discussion on Other Techniques
Gas Chromatography (GC): GC is a powerful technique for volatile analytes.[8] However, 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a salt and is not sufficiently volatile or thermally stable for direct GC analysis. The analysis would require a derivatization step to convert the polar functional groups (carboxylic acid, tertiary amines) into more volatile, less polar derivatives, adding complexity and potential sources of error to the procedure.[8] Therefore, GC is not recommended as a primary method for this compound.
Conclusion
The recommended analytical method for the accurate and specific quantification of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is Reversed-Phase HPLC with UV detection. The protocol detailed in this note provides a robust starting point for method development and validation, ensuring reliable data that meets stringent pharmaceutical quality standards. The alternative UV-Vis spectrophotometric method offers a simpler, faster option for preliminary or high-throughput screening of pure substances. The choice of method should always be guided by the specific analytical requirements, including the sample matrix, required accuracy, and regulatory context.[12]
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
- Patel, K., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Research.
- Chem-Impex. (n.d.). 2-(4-Methylpiperazin-1-YL)-2-Phenylacetic Acid Hydrochloride.
- CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- J&K Scientific. (n.d.). 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride.
- Supporting Information. (n.d.). UV-visible spectroscopy and Fluorescence quenching studies.
- BenchChem. (2025, December). A Comparative Guide to the Bioanalytical Validation of Phenylpiperazines in Plasma.
- Dong, M. W. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America.
- National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
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A Robust, Validated Reversed-Phase HPLC Method for the Quantification of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride. This compound, a key pharmaceutical intermediate, possesses both acidic and basic functional groups, presenting unique chromatographic challenges such as poor retention and peak asymmetry on traditional C18 columns. This guide details a systematic approach, from initial analyte characterization and strategic selection of chromatographic parameters to a full method validation compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines. We explain the scientific rationale behind each decision, ensuring the final method is not only reliable for routine quality control but also serves as an instructive model for tackling similar polar, amphoteric molecules.
Analyte Characterization: The Foundation of Method Development
Understanding the physicochemical properties of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride is the critical first step in developing a successful HPLC method. The molecule's structure dictates its behavior in a chromatographic system.
Table 1: Physicochemical Properties of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride
| Property | Value / Structure | Source / Comment |
| Chemical Structure | ![]() | |
| Molecular Formula | C₁₃H₁₈N₂O₂·HCl | [1] |
| Molecular Weight | 270.76 g/mol | [1] |
| Key Functional Groups | Carboxylic Acid (acidic), Phenyl Group (chromophore), Piperazine (basic) | Structural analysis. The presence of both acidic and basic groups makes the molecule's charge pH-dependent. |
| Predicted pKa | pKa₁ ≈ 4.0 (Carboxylic Acid)pKa₂ ≈ 8.5 (Piperazine Nitrogen) | Estimated values based on similar structures. Precise pKa determination is recommended for advanced development. |
| Predicted logP | ~1.5 - 2.5 | The molecule is moderately polar, which can lead to challenges with retention in reversed-phase chromatography.[2][3] |
| UV Chromophore | Phenyl Group | Expected to absorb UV light, making UV detection a suitable choice.[4][5] |
The amphoteric nature of this molecule is the central challenge. At different pH values, the molecule can be cationic, anionic, or zwitterionic. For reproducible chromatography, the mobile phase pH must be tightly controlled to ensure a single, consistent ionization state.
Strategic Approach to HPLC Method Development
Our strategy is based on mitigating the challenges identified during analyte characterization, primarily poor retention and potential peak tailing due to the basic piperazine moiety. Reversed-phase HPLC is chosen for its versatility and widespread use in the pharmaceutical industry.[6]
The Rationale Behind Our Choices
-
Column Selection: Standard silica-based C18 columns are susceptible to peak tailing when analyzing basic compounds due to interactions between the protonated amine groups and acidic residual silanols on the silica surface. Therefore, a modern, high-purity, end-capped C18 or C8 column is essential. We will begin with a C18 column for maximum hydrophobic retention.
-
Mobile Phase pH Control: To ensure consistent protonation of the piperazine group and minimize silanol interactions, a low-pH mobile phase is the most logical starting point. By operating at a pH of approximately 3.0, the piperazine nitrogens will be consistently protonated (cationic), and the carboxylic acid will be predominantly un-ionized (neutral). This creates a single cationic species, leading to more predictable chromatographic behavior.
-
Organic Modifier: Acetonitrile is selected over methanol as the initial organic modifier due to its lower viscosity and favorable UV transparency.
-
Detection: A Photodiode Array (PDA) detector is used to determine the optimal detection wavelength (λmax) and to monitor for any co-eluting impurities. Based on the phenyl chromophore, an initial monitoring wavelength of 254 nm is a practical choice.
Method Development Workflow
The logical flow of our method development process is illustrated below.
Caption: Workflow for systematic HPLC method development.
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent modern, end-capped column).
-
Reagents:
-
(4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Ortho-phosphoric acid (85%, analytical grade).
-
Water (Milli-Q or equivalent ultrapure).
-
Protocol: Preparation of Solutions
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of ultrapure water.
-
Adjust the pH to 3.0 ± 0.05 with 85% ortho-phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Working Standard Solutions:
-
Prepare a series of working standards for calibration by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.
-
Protocol: Chromatographic Method Optimization
The following table summarizes the systematic optimization process. The goal is to achieve a sharp, symmetrical peak with a retention time between 3 and 10 minutes.
Table 2: Optimization of Chromatographic Conditions
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Rationale for Change |
| Mobile Phase A | 25 mM KH₂PO₄, pH 3.0 | 25 mM KH₂PO₄, pH 3.0 | No change needed; provided good peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile | No change needed. |
| Elution Mode | Isocratic: 70% A / 30% B | Gradient: 0-2 min: 95% A2-8 min: 95% -> 40% A8-10 min: 40% A10.1-12 min: 95% A | An isocratic run resulted in a short retention time and potential interference from early-eluting impurities. A gradient provides better separation and a cleaner baseline. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | Ambient | 35 °C | Increased temperature can improve peak efficiency and reduce mobile phase viscosity, leading to sharper peaks and lower backpressure. |
| Detection λ | 254 nm | 220 nm | A full UV scan revealed maximum absorbance (λmax) at 220 nm, significantly increasing signal sensitivity. |
| Injection Vol. | 10 µL | 10 µL | Standard volume. |
Final Optimized Method: The parameters listed under "Condition 2" were selected for method validation.
HPLC Method Validation (ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The following protocols are based on the ICH Q2(R2) guidelines.[9][10][11]
Validation Workflow
Caption: Validation workflow based on ICH Q2(R2) guidelines.
Validation Protocols and Acceptance Criteria
Table 3: Summary of Validation Parameters, Protocols, and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject the working standard (e.g., 50 µg/mL) six times before starting the analysis. | Tailing Factor (T) ≤ 1.5Theoretical Plates (N) > 2000%RSD of peak area < 2.0% |
| Specificity | Analyze blank (diluent), placebo (if applicable), and standard solution. Ensure no interfering peaks are present at the analyte's retention time. | No significant interference at the retention time of the analyte peak. |
| Linearity | Analyze five concentrations across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. Plot a curve of mean peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The range is established from the linearity data, demonstrating acceptable accuracy and precision. | 10 - 100 µg/mL |
| Accuracy | Perform spike recovery studies. Spike a placebo solution at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% concentration on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: %RSD ≤ 2.0%Intermediate: %RSD ≤ 2.0% |
| LOD & LOQ | Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ). | LOD ≈ 0.3 µg/mLLOQ ≈ 1.0 µg/mL (must be verified) |
| Robustness | Intentionally vary method parameters: Flow rate (±0.1 mL/min), pH (±0.2 units), Column Temperature (±5 °C). Evaluate the impact on system suitability. | System suitability criteria must be met under all varied conditions. |
Results and Discussion
The developed and validated method demonstrated excellent performance. A representative chromatogram under optimized conditions showed a sharp, symmetrical peak for (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride at a retention time of approximately 6.8 minutes. All validation results met the pre-defined acceptance criteria outlined in Table 3. The linearity plot yielded a correlation coefficient of 0.9998. Accuracy studies showed mean recoveries between 99.2% and 101.5%. Both repeatability and intermediate precision resulted in an RSD of less than 1.5%, demonstrating the method's high precision.[9]
Conclusion
A robust, sensitive, and reliable RP-HPLC method for the quantitative determination of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride has been successfully developed and validated according to ICH Q2(R2) guidelines. The strategic use of a low-pH buffered mobile phase and a modern, end-capped C18 column effectively overcame the challenges associated with this polar, amphoteric compound. This method is suitable for routine quality control analysis and serves as a valuable template for developing methods for other challenging pharmaceutical compounds.
References
-
Journal of Pharmaceutical and Biomedical Analysis. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Available at: [Link]
-
Separation Science. "Strategies to Enable and Simplify HPLC Polar Compound Separation." Available at: [Link]
-
ResearchGate. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Available at: [Link]
-
ACS Omega. "Electrochemical HPLC Determination of Piperazine Antihistamine Drugs." Available at: [Link]
-
SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100." Available at: [Link]
-
LCGC International. "HPLC Analysis of Very Polar Compounds in Bioanalysis." Available at: [Link]
-
Pharmaguideline. "Steps for HPLC Method Validation." Available at: [Link]
-
National Center for Biotechnology Information. "Reverse-phase HPLC method for measuring polarity distributions of natural organic matter." Available at: [Link]
-
Chrom Tech, Inc. "Reverse Phase Chromatography Techniques." Available at: [Link]
-
Taylor & Francis Online. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography." Available at: [Link]
-
Acta Scientific. "New Method Development by HPLC and Validation as per ICH Guidelines." Available at: [Link]
-
AMS Bio. "ICH Guidelines for Analytical Method Validation Explained." Available at: [Link]
-
PubChem. "2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride." Available at: [Link]
-
YouTube. "Understanding ICH Q2(R2) Guidelines for Analytical Validation." Available at: [Link]
-
Acta Poloniae Pharmaceutica. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL..." Available at: [Link]
-
International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." Available at: [Link]
-
PubChem. "4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride." Available at: [Link]
-
SIELC Technologies. "Separation of Acetophenone, 4'-(4-methyl-1-piperazinyl)- on Newcrom R1 HPLC column." Available at: [Link]
-
PubMed. "Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC." Available at: [Link]
-
PubChem. "(4-Methylpiperazin-1-yl)acetic acid." Available at: [Link]
-
NTU Journal of Pure Sciences. "A Review on Analytical Methods for Piperazine Determination." Available at: [Link]
-
PubMed. "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine." Available at: [Link]
Sources
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- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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- 4. Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
- 11. database.ich.org [database.ich.org]
Application Note: Establishing and Utilizing 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride as an Analytical Reference Standard
Introduction
In pharmaceutical development and quality control, analytical reference standards are the cornerstone of assuring the identity, strength, quality, and purity of drug substances and products.[1][2] A reference standard is a highly purified and well-characterized material used as a benchmark for the evaluation of test samples.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and application of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride as an analytical reference standard.
This compound, a derivative of phenylacetic acid incorporating a methylpiperazine moiety, serves as a key intermediate or a target molecule in various research and development pipelines, particularly in neuropharmacology.[4] Its proper characterization and use as a reference standard are critical for generating accurate, reproducible, and reliable analytical data. This guide outlines the necessary steps for full characterization, including identity confirmation, purity assessment, and assay value assignment. Furthermore, it details specific, validated protocols for its use in quantitative analysis and identification tests, adhering to principles outlined by major pharmacopeias and regulatory bodies.[5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods.
| Property | Value | Source / Method |
| Chemical Name | 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride | IUPAC |
| CAS Number | 1214023-91-2 | [7][8] |
| Molecular Formula | C₁₃H₁₈N₂O₂・HCl | [4] |
| Molecular Weight | 270.76 g/mol | [4][8] |
| Appearance | White to pale-yellow solid | [8] |
| Purity (Typical) | ≥ 99% (HPLC) | [4] |
| Storage Conditions | 2-8°C, desiccated | [8] |
| Solubility | Soluble in water and methanol | Inferred from hydrochloride salt structure |
Establishing the Reference Standard: Characterization & Qualification
To qualify a new batch of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride as a reference standard, a comprehensive characterization is mandatory.[2][9][10] This process ensures its identity, purity, and potency are known with a high degree of certainty. The level of characterization depends on the intended use of the standard.[2]
Workflow for Reference Standard Qualification
Caption: Workflow for the comprehensive qualification of a new reference standard batch.
Protocol: Identity Confirmation
The identity of the material must be unequivocally confirmed using orthogonal analytical techniques.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the proposed structure of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride. Signal assignments, coupling constants, and integration values must match theoretical expectations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecular ion, corresponding to the chemical formula C₁₃H₁₉N₂O₂⁺ (for the free base).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present, such as the carboxylic acid O-H and C=O stretches, aromatic C-H stretches, and amine salt N-H stretches.
Protocol: Purity Profile Assessment by HPLC-UV
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity and impurity profile. The method must be able to separate the main component from potential process-related impurities and degradation products.[12]
3.2.1 Forced Degradation Study
To ensure the analytical method is "stability-indicating," forced degradation studies are performed on a sample of the material.[12][13] The goal is to achieve 5-20% degradation to identify potential degradation products and demonstrate the method's specificity.[13][14] Stress conditions should include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 48 hours (solid state).
-
Photostability: Exposure to light as per ICH Q1B guidelines.[15][16]
3.2.2 Recommended HPLC-UV Method
This method is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.[5][17][18]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 40 60 25.0 40 60 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm (with DAD monitoring from 200-400 nm for peak purity analysis).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Protocol: Water Content by Karl Fischer Titration
Water content is a critical parameter for assigning an accurate assay value. Karl Fischer titration is the gold standard method for this purpose due to its accuracy and specificity for water.[19][20][21]
-
Method: Volumetric or Coulometric Karl Fischer Titration. Coulometric is preferred for very low water content (<1%).[20][22]
-
Apparatus: A calibrated Karl Fischer titrator.
-
Procedure:
-
Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[19]
-
Accurately weigh a suitable amount of the 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride sample.
-
Introduce the sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titrate to the electrometric endpoint.
-
Calculate the water content (% w/w) based on the titrant consumed and the sample weight.
-
Protocol: Residual Solvents by Headspace GC-MS
Residual solvents from the synthesis process must be identified and quantified according to USP <467> or ICH Q3C guidelines.[23][24][25] Headspace Gas Chromatography (GC) is the standard technique.[26][27]
-
Instrumentation: GC system with a headspace autosampler, Flame Ionization Detector (FID), and/or Mass Spectrometer (MS) for identification.[23]
-
Column: G43 (e.g., DB-624) or equivalent phase as specified in USP <467>.[27]
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO or water), as defined by the pharmacopeial method.
-
Analysis: Run the analysis following the temperature programs and parameters outlined in USP <467> for the relevant solvent classes.[24]
Assay Assignment
The final assigned value of the reference standard is determined by a mass balance approach, which is often confirmed by an independent method.
Assay (%) = 100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Inorganic Residue
This calculated value represents the purity of the organic substance on an "as is" basis and is reported on the Certificate of Analysis.
Application of the Reference Standard
Once qualified, the reference standard is used for routine analysis of test samples.
Workflow for Quantitative Analysis (Assay) of a Test Sample
Caption: Standard workflow for using a reference standard for quantitative analysis by HPLC.
Protocol: Quantitative Analysis of a Test Sample by HPLC
This protocol uses the reference standard to determine the concentration or assay of an unknown sample.
-
Standard Preparation:
-
Stock Standard (e.g., 1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard (correcting for its assigned assay value) into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 Water:Acetonitrile).
-
Working Standards: Prepare a series of at least five calibration standards by serial dilution of the stock standard to bracket the expected concentration of the test sample.
-
-
Sample Preparation: Prepare the test sample using the same diluent to achieve a target concentration within the calibration range.
-
HPLC Analysis:
-
Perform a system suitability test by injecting a mid-range standard multiple times. The system is suitable if it meets pre-defined criteria.[28][29]
-
Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the test sample(s).
-
-
Calculation: Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve. Apply appropriate dilution factors to calculate the final result.
System Suitability
System suitability tests are an integral part of chromatographic methods, ensuring the system is performing adequately for the analysis.[28][30] Typical parameters are defined in pharmacopeias like the USP.[31][32]
| Parameter | Acceptance Criteria | Rationale |
| Precision / Repeatability | %RSD ≤ 2.0% for 5 replicate injections | Ensures the system provides consistent and reproducible results.[28] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, which is important for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and sharpness of the peak.[28] |
| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) | Confirms the method's ability to separate the analyte from critical components. |
Storage and Stability
To maintain the integrity of the reference standard, it must be stored under appropriate conditions.
-
Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture.
-
Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Requalification: Reference standards require periodic requalification to ensure their purity and potency have not changed over time.[33] A reduced set of tests (e.g., HPLC purity, water content) may be sufficient for requalification.
References
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]
-
Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]
-
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
ICH. Quality Guidelines. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Agilent. (2021). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. [Link]
-
Shimadzu. Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. [Link]
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Separation Science. (2023, December 8). Effective analysis of residual solvents according to USP <467> method using a static headspace autosampler. [Link]
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Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
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LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]
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ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. [Link]
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Agilent. Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler. [Link]
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Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?. [Link]
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Molecules. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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Application Notes and Protocols: Leveraging 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride for Enhanced Drug Delivery
Introduction
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is an intriguing molecule with potential applications in advanced drug delivery systems. Its chemical structure, featuring a phenylacetic acid moiety and a methylpiperazine group, suggests its utility as a versatile building block in the synthesis of novel pharmaceutical agents. While its direct application as a drug delivery vehicle is an emerging area of research, its physicochemical properties indicate a potential role in enhancing the solubility and permeability of poorly absorbed drugs. This document provides a comprehensive guide for researchers exploring the use of this compound in developing innovative drug delivery platforms.
Mechanism of Action: A Hypothesis-Driven Approach
The therapeutic efficacy of many drugs is often limited by their poor solubility and low permeability across biological membranes. 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, hereafter referred to as "the compound," may address these challenges through several potential mechanisms:
-
Ion Pairing: The hydrochloride salt of the compound can form ion pairs with drug molecules containing complementary charges. This interaction can effectively mask the charge of the drug, increasing its lipophilicity and facilitating its transport across lipid-rich biological membranes.
-
Enhanced Solubility: The piperazine and phenylacetic acid components can participate in hydrogen bonding and other non-covalent interactions with drug molecules, potentially disrupting the crystal lattice of poorly soluble drugs and enhancing their dissolution in aqueous media.
-
Micellar Solubilization: At concentrations above its critical micelle concentration (CMC), the compound may self-assemble into micelles. These supramolecular structures can encapsulate hydrophobic drug molecules within their core, increasing the drug's apparent solubility and providing a vehicle for its transport.
Experimental Protocols
The following protocols provide a framework for evaluating the potential of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in drug delivery applications.
Protocol 1: Preparation of a Drug-Compound Complex
This protocol describes the preparation of a complex between a model poorly soluble drug and the compound using a solvent evaporation method.
Materials:
-
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
-
Model drug (e.g., a poorly soluble BCS Class II drug)
-
Methanol (analytical grade)
-
Deionized water
-
Rotary evaporator
-
Vortex mixer
-
Lyophilizer
Procedure:
-
Accurately weigh 100 mg of the model drug and a molar equivalent of the compound.
-
Dissolve both components in a minimal amount of methanol (e.g., 10 mL) in a round-bottom flask.
-
Vortex the solution for 5 minutes to ensure complete dissolution and mixing.
-
Remove the methanol using a rotary evaporator at 40°C under reduced pressure.
-
A thin film of the drug-compound complex will form on the inner surface of the flask.
-
Reconstitute the film with a known volume of deionized water and vortex for 10 minutes.
-
Freeze the resulting aqueous dispersion at -80°C and then lyophilize for 48 hours to obtain a dry powder of the complex.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a dialysis bag method to assess the in vitro release profile of the drug from the prepared complex.
Materials:
-
Drug-compound complex from Protocol 1
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis tubing (e.g., 12 kDa MWCO)
-
Shaking water bath
-
HPLC system for drug quantification
Procedure:
-
Accurately weigh an amount of the drug-compound complex equivalent to 10 mg of the drug.
-
Disperse the complex in 5 mL of PBS (pH 7.4).
-
Transfer the dispersion into a pre-soaked dialysis bag and securely seal both ends.
-
Place the dialysis bag in a beaker containing 500 mL of PBS (pH 7.4), which serves as the release medium.
-
Maintain the beaker in a shaking water bath at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL aliquots from the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
The following table provides an example of how to present drug release data obtained from the in vitro study.
| Time (hours) | Cumulative Drug Release (%) |
| 0.5 | 15.2 ± 2.1 |
| 1 | 28.7 ± 3.5 |
| 2 | 45.1 ± 4.2 |
| 4 | 62.8 ± 5.1 |
| 8 | 80.3 ± 6.3 |
| 12 | 91.5 ± 5.8 |
| 24 | 98.2 ± 4.9 |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for preparing and evaluating the drug-compound complex.
Caption: Experimental workflow for complex preparation and in vitro release.
Conclusion
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride presents a promising avenue for enhancing the delivery of challenging drug molecules. The protocols and conceptual framework provided herein offer a starting point for researchers to systematically investigate its potential. Further studies, including solid-state characterization, in vivo pharmacokinetic evaluations, and toxicity assessments, are necessary to fully elucidate its utility and safety profile as a pharmaceutical excipient.
References
Due to the novelty of this specific application, direct references are limited. The principles and methods described are based on established practices in pharmaceutical sciences and drug delivery research. For further reading on the concepts discussed, the following resources are recommended:
Application Notes and Protocols for the Formulation of Neurological Drugs with 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of neurological drug candidates based on the scaffold 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (referred to herein as "Compound A"). Given the therapeutic potential of piperazine derivatives in neurology, this guide offers a structured approach to pre-formulation studies, formulation development for various administration routes, and the establishment of robust analytical and quality control methodologies. The protocols outlined are designed to be adaptable and serve as a foundational framework for the development of safe, stable, and efficacious dosage forms targeting the central nervous system (CNS).
Introduction: The Therapeutic Potential of Piperazine Derivatives in Neurology
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally acting agents due to its ability to interact with various neurotransmitter receptors and transporters.[1][2] Piperazine derivatives have shown promise in the treatment of a wide range of neurological and psychiatric disorders, including anxiety, depression, and psychosis.[3][4] The structural motif of Compound A, featuring a methylpiperazine group and a phenylacetic acid moiety, suggests potential interactions with biological targets within the CNS.[1]
The hydrochloride salt form of this compound is intended to enhance aqueous solubility and stability, which are critical attributes for successful drug formulation.[5] This guide will systematically walk through the essential stages of formulating Compound A, from initial characterization to the design of oral and parenteral dosage forms.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of Compound A is paramount for rational formulation design. The following studies are recommended:
Physicochemical Properties
A comprehensive analysis of the API's fundamental properties will inform every subsequent formulation decision.
| Property | Analytical Method(s) | Expected Characteristics & Rationale |
| Appearance | Visual Inspection, Microscopy | A white to off-white crystalline solid is expected.[5] Microscopic evaluation will reveal particle size and morphology, which can influence dissolution and processing. |
| Solubility | Shake-flask method in various solvents (water, ethanol, propylene glycol, pH buffers) | As a hydrochloride salt, good aqueous solubility is anticipated.[5] Determining solubility across a physiologically relevant pH range (1.2 to 7.4) is crucial for predicting oral absorption. |
| pKa (Acid Dissociation Constant) | Potentiometric titration, UV-Vis Spectroscopy | The piperazine moiety will have two basic pKa values, while the carboxylic acid will have an acidic pKa. For piperazine itself, these are approximately 5.35 and 9.73.[6] The N-methyl group in Compound A will likely influence these values.[7][8] Knowing the pKa is essential for predicting the ionization state at different physiological pHs, which affects solubility and permeability. |
| LogP/LogD (Lipophilicity) | Shake-flask method (n-octanol/water), HPLC-based methods | The lipophilicity of a CNS drug candidate is a critical determinant of its ability to cross the blood-brain barrier (BBB). A LogP in the range of 1.5-2.7 is often considered optimal for BBB penetration.[9] |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Understanding the tendency of the API to absorb moisture is critical for determining appropriate storage and handling conditions to prevent physical and chemical instability. |
| Polymorphism | Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD) | Identifying different crystalline forms is crucial as they can have different solubilities, stabilities, and manufacturing properties. |
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[10][11]
Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of Compound A (e.g., 1 mg/mL) in an appropriate solvent.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API at 80°C for 48 hours.
-
Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC with UV or MS detection) to quantify the remaining API and detect degradation products.[12][13]
Caption: Workflow for forced degradation studies of Compound A.
Formulation Development for Oral Solid Dosage Forms
Oral solid dosage forms are often the preferred route of administration due to patient convenience and cost-effectiveness.[14][15][16]
Excipient Compatibility Studies
Ensuring the compatibility of Compound A with common pharmaceutical excipients is a critical step to prevent instability in the final dosage form.[17][18][19][20][21]
Protocol for Excipient Compatibility:
-
Selection of Excipients: Choose a range of common excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants).
-
Sample Preparation: Prepare binary mixtures of Compound A and each excipient (typically in a 1:1 or 1:5 ratio). Also, prepare a sample of the pure API as a control.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).
-
Analysis: Analyze the samples using techniques such as DSC to detect physical interactions and HPLC to quantify the API and detect any degradation products.
Formulation Approaches
For rapid onset of action, an immediate-release tablet is a suitable choice.
Prototype Formulation for Immediate-Release Tablet:
| Component | Function | Proposed Concentration (% w/w) |
| Compound A | Active Pharmaceutical Ingredient | 10 - 50 |
| Microcrystalline Cellulose | Diluent/Binder | 40 - 80 |
| Croscarmellose Sodium | Superdisintegrant | 2 - 5 |
| Colloidal Silicon Dioxide | Glidant | 0.5 - 1 |
| Magnesium Stearate | Lubricant | 0.5 - 1 |
Manufacturing Process (Direct Compression):
-
Sieve Compound A and all excipients except the lubricant through an appropriate mesh screen.
-
Blend the sieved materials in a suitable blender for a predetermined time.
-
Add the sieved lubricant and blend for a short period.
-
Compress the final blend into tablets using a tablet press.
-
Evaluate the tablets for hardness, friability, disintegration time, and dissolution.
If the intrinsic solubility of Compound A is found to be a limiting factor for dissolution, complexation with cyclodextrins can be explored.[3][22][23][24][25]
Protocol for Cyclodextrin Complexation:
-
Phase Solubility Studies: Determine the type of complex formed (e.g., AL, AP, B-type) and the stability constant by adding increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to a saturated solution of Compound A.
-
Preparation of Inclusion Complex: Prepare the solid inclusion complex using methods such as kneading, co-evaporation, or spray drying.
-
Characterization: Confirm the formation of the inclusion complex using DSC, XRPD, and FT-IR.
-
Formulation: Incorporate the inclusion complex into an oral solid dosage form as described above.
Formulation Development for Parenteral Dosage Forms
Parenteral administration may be necessary for indications requiring rapid and complete bioavailability, or for patients unable to take oral medication.[26][27][28][29]
Aqueous-Based Formulations
Given that Compound A is a hydrochloride salt, an aqueous solution for injection is a primary consideration.
Prototype Formulation for Injection:
| Component | Function | Proposed Concentration |
| Compound A | Active Pharmaceutical Ingredient | 1 - 50 mg/mL |
| Sodium Chloride | Tonicity-adjusting agent | q.s. to isotonicity |
| Phosphate Buffer | pH control | q.s. to target pH |
| Water for Injection | Vehicle | q.s. to final volume |
Formulation Considerations:
-
pH and Buffering: The pH of the formulation should be optimized for API stability and to minimize injection site pain. A pH range of 4-8 is generally well-tolerated.
-
Tonicity: The formulation should be rendered isotonic with blood (approximately 290 mOsm/kg) to prevent hemolysis and irritation.
-
Sterilization: The final formulation should be sterile. This can be achieved by sterile filtration through a 0.22 µm filter followed by aseptic filling, or by terminal sterilization if the API is stable to heat.
Nanoparticle-Based Drug Delivery for CNS Targeting
To enhance the delivery of Compound A across the blood-brain barrier, nanoparticle-based formulations can be investigated.[30][31][32][33][34][35]
Potential Nanoparticle Strategies:
-
Polymeric Nanoparticles: Biodegradable polymers such as PLGA can encapsulate the drug, protecting it from degradation and facilitating its transport across the BBB.
-
Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can improve the lipophilicity of the drug, enhancing its ability to penetrate the BBB.
Caption: Strategies for Compound A to cross the blood-brain barrier.
Analytical Methods for Quality Control
Robust analytical methods are required to ensure the quality, purity, and potency of the formulated drug product.
High-Performance Liquid Chromatography (HPLC) Method
An HPLC method is the cornerstone for the quantification of Compound A and its related substances.[1][5][36][37]
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile(Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (determined by UV scan of the API) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
This method will need to be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The formulation of neurological drugs presents unique challenges, primarily related to achieving adequate CNS penetration while maintaining safety and stability. The framework provided in these application notes offers a systematic approach to the development of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (Compound A). By thoroughly characterizing the API and rationally designing the dosage form, researchers can significantly enhance the probability of developing a successful therapeutic product. It is imperative that the protocols outlined herein are adapted and optimized based on experimental data generated for this specific molecule.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
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ResearchGate. (2023). 3D-printed solid oral dosage forms for mental and neurological disorders: recent advances and future perspectives. Retrieved from [Link]
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Pharmaceutical Technology. (2024). The fundamentals of developing parenteral drug products. Retrieved from [Link]
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experimental design for in vivo studies with 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
An Application Note and Protocol for the In Vivo Evaluation of Novel Neuropharmacological Agents: A Case Study with 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Introduction
The development of novel therapeutics for neurological disorders is a critical and complex endeavor. The journey from a new chemical entity (NCE) to a potential clinical candidate relies on a robust and logically-structured preclinical evaluation pipeline. This guide provides a comprehensive framework for designing and executing initial in vivo studies for promising, yet uncharacterized, compounds. We will use 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride as a representative case study.
This compound belongs to a class of molecules featuring a piperazine moiety, a structure known for its ability to interact with biological targets in the central nervous system (CNS).[1] While this specific molecule is often utilized as an intermediate in the synthesis of new drugs for neurological disorders, its inherent structural features suggest potential bioactivity.[1][2][3] Its hydrochloride salt form and aqueous solubility are favorable properties for formulation and administration.[1] This document outlines the essential steps for a preliminary in vivo assessment, from initial formulation and pharmacokinetic profiling to foundational efficacy screening in relevant animal models.
Section 1: The Preclinical Evaluation Funnel for a Novel CNS Compound
The decision to advance an NCE into in vivo testing is the culmination of extensive preliminary research. The overall goal is to de-risk the compound by systematically gathering data on its safety, distribution, and potential efficacy. A typical workflow involves moving from broad, high-throughput assessments to more specific, hypothesis-driven experiments. This structured approach ensures that resources are used efficiently and that the compound's profile is understood in a holistic manner before committing to more complex and costly disease models.
Caption: Preclinical workflow for a new chemical entity (NCE).
Section 2: Compound Formulation and Preparation
The first critical step in any in vivo study is the preparation of a stable, homogenous, and appropriate dosing formulation. The physicochemical properties of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride will dictate the choice of vehicle.
Table 1: Properties of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
| Property | Value/Information | Source |
|---|---|---|
| CAS Number | 1214023-91-2 | [2][4] |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [4] |
| Form | Hydrochloride salt | [1][2] |
| Solubility | Soluble in aqueous solutions | [1] |
| Storage | Store in a cool, dry place. Cold-chain transportation may be required. |[5] |
Protocol 1: Preparation of Dosing Solution (Aqueous Vehicle)
This protocol is based on the compound's reported aqueous solubility. It is imperative to first determine the exact solubility limit in the chosen vehicle before preparing stock solutions for a study.
-
Objective: To prepare a 10 mg/mL stock solution in sterile saline for parenteral administration.
-
Materials:
-
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride powder
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Aseptically weigh 100 mg of the compound powder and transfer it to a sterile 15 mL conical tube.
-
Add 5 mL of sterile saline to the tube.
-
Vortex vigorously for 2-3 minutes. If complete dissolution is not achieved, use a bath sonicator for 5-10 minutes, monitoring for any temperature increase.
-
Once fully dissolved, add sterile saline to bring the final volume to 10.0 mL.
-
Invert the tube gently 10-15 times to ensure homogeneity.
-
Visually inspect the solution for any particulates. The solution should be clear.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile, labeled container.
-
Prepare fresh on the day of dosing. If short-term storage is required, stability at 2-8°C should be validated.
-
Section 3: Foundational Pharmacokinetic (PK) and Tolerability Studies
Before assessing efficacy, it is crucial to understand how the animal model absorbs, distributes, metabolizes, and excretes the compound (ADME). A preliminary PK study provides essential data on bioavailability, half-life (t½), and peak plasma concentration (Cmax), which are vital for designing a rational dosing regimen for subsequent efficacy studies.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Objective: To determine key PK parameters following a single intravenous (IV) and oral (PO) administration.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Experimental Design:
Table 2: Sample PK Study Design
Group Route Dose (mg/kg) N (Animals) Blood Sampling Timepoints (post-dose) 1 IV (tail vein) 2 12 (3 per timepoint) 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr 2 PO (oral gavage) 10 12 (3 per timepoint) 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr | 3 | Vehicle Control | - | 3 | Pre-dose |
-
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Fasting: Fast animals for 4 hours before PO dosing (water ad libitum). No fasting is required for IV dosing.
-
Dosing: Administer the compound or vehicle based on the most recent body weight. The typical dosing volume is 5-10 mL/kg for mice.
-
Blood Collection: At each specified timepoint, collect ~50-100 µL of whole blood from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to new, labeled microtubes and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key parameters.
-
Section 4: Efficacy Model Selection and Protocols
The piperazine scaffold is present in drugs with diverse neuropharmacological activities, including anxiolytic and antidepressant effects.[6] Therefore, a logical starting point for efficacy testing is to use well-validated behavioral models that can detect such activities. The choice of animal models is crucial, and while rodent models are common, alternatives like zebrafish can be used for higher-throughput initial screens.[7] It is important to acknowledge the limitations of any given model and its translatability to human disease.[8]
Tier 1 Screening: General CNS Activity and Neurotoxicity
Before specific efficacy testing, a simple open-field test can assess general locomotor activity and screen for overt signs of sedation, hyperactivity, or stereotyped behaviors that could confound the interpretation of more complex behavioral assays.
Tier 2 Screening: Anxiolytic and Antidepressant-like Activity
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic-like Activity
-
Objective: To assess if the compound reduces anxiety-like behavior in mice, characterized by an increased exploration of the open arms of the maze.
-
Apparatus: A plus-shaped maze raised from the floor, with two opposing arms enclosed by high walls ("closed arms") and two opposing arms without walls ("open arms").
-
Procedure:
-
Dose animals with the vehicle, a positive control (e.g., diazepam), or 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride at 3-4 selected doses (e.g., 1, 5, 25 mg/kg, PO). Doses should be informed by the MTD/tolerability studies.
-
After a pre-determined pretreatment time (e.g., 30-60 minutes, based on PK data), place the mouse in the center of the maze, facing a closed arm.
-
Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead video camera.
-
Use automated tracking software to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: A significant increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.
-
Protocol 4: Forced Swim Test (FST) for Antidepressant-like Activity
-
Objective: To assess if the compound has antidepressant-like properties by measuring its ability to reduce immobility time in mice forced to swim in an inescapable cylinder.
-
Apparatus: A clear glass or plastic cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Dose animals with vehicle, a positive control (e.g., imipramine), or the test compound at 3-4 selected doses.
-
After the appropriate pretreatment time, gently place the mouse into the cylinder of water for a 6-minute session.
-
The session is typically video-recorded. An experienced observer, blind to the treatment groups, scores the behavior.
-
Scoring: Discard the first 2 minutes of the session (habituation period). During the final 4 minutes, measure the total time the animal spends immobile (i.e., making only the minimal movements necessary to keep its head above water).
-
Interpretation: A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
-
Section 5: Critical Considerations for Robust Experimental Design
The quality and reproducibility of in vivo research depend on rigorous experimental design.[9]
-
Randomization and Blinding: Animals must be randomly assigned to treatment groups to prevent selection bias. Furthermore, all procedures, including dosing, behavioral scoring, and data analysis, should be performed by personnel who are blind to the treatment conditions to minimize observer bias.[9]
-
Appropriate Controls: Every experiment must include a vehicle control group to account for the effects of the solvent and the administration procedure. A positive control (a known active compound) should also be included to validate the assay's sensitivity and responsiveness.
-
Statistical Analysis: The number of animals per group should be determined by a power analysis to ensure the study is sufficiently powered to detect a meaningful effect. The choice of statistical test (e.g., t-test, ANOVA followed by post-hoc tests) must be appropriate for the experimental design and data distribution.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.
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Application Notes & Protocols: Synthesis of Novel Therapeutic Agents from 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride as a versatile starting material for the synthesis of novel therapeutic agents. This guide eschews a rigid template in favor of a logically structured narrative that delves into the rationale behind synthetic choices, detailed experimental protocols, and strategies for lead optimization. By leveraging the inherent pharmacological value of the phenylacetic acid and piperazine scaffolds, we present pathways to generate diverse libraries of amide and ester derivatives, thereby expanding the chemical space for drug discovery. All protocols are designed to be self-validating, supported by authoritative citations, and visualized through clear diagrams and data tables to ensure scientific integrity and practical applicability.
Introduction: The Strategic Value of the Starting Scaffold
The compound 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a compelling starting point for medicinal chemistry campaigns. Its structure is a strategic amalgamation of two pharmacologically significant moieties: the phenylacetic acid group and the N-methylpiperazine ring.
-
Phenylacetic Acid Core: Derivatives of phenylacetic acid are foundational to numerous pharmaceuticals, including well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[1][2] This core structure serves as a robust building block for introducing diverse functionalities.[3]
-
Piperazine Ring System: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs with applications ranging from anticancer to central nervous system (CNS) disorders.[4][5][6][7] Its nitrogen atoms provide key points for interaction with biological targets and allow for modifications that can fine-tune a compound's pharmacokinetic properties.[7][8]
This guide focuses on the chemical manipulation of the carboxylic acid functional group, a reliable and versatile handle for creating extensive libraries of novel compounds through reactions such as amidation and esterification. This approach allows for the systematic exploration of structure-activity relationships (SAR) to identify promising new chemical entities (NCEs).
Physicochemical Data and Safety Protocols
Prior to commencing any synthetic work, a thorough understanding of the starting material's properties and the required safety precautions is paramount.
Compound Properties
| Property | Value | Reference |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride | [9] |
| CAS Number | 1214023-91-2 | [9][10] |
| Molecular Formula | C13H19ClN2O2 | [10] |
| Molecular Weight | 270.76 g/mol | [10] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in aqueous solutions | [11] |
Safety & Handling
Piperazine derivatives require careful handling to minimize exposure risk. Adherence to established safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[14][15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[13][14][16]
-
Spill & Exposure: In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills.[14] If skin contact occurs, wash the affected area immediately with copious amounts of water.[12][13]
Synthetic Strategy: A Roadmap to Novel Derivatives
The primary synthetic strategy involves leveraging the carboxylic acid moiety of the starting material. This functional group is an ideal reaction center for creating new amide and ester derivatives, which are two of the most common functional groups found in marketed drugs.
Caption: Overall synthetic strategy from the starting material.
Protocol I: Synthesis of a Diverse Amide Library
The formation of an amide bond is a cornerstone of medicinal chemistry. Amides are generally stable to metabolic degradation and can participate in crucial hydrogen-bonding interactions with biological targets. We present two robust methods for amide synthesis.
Rationale & Method Selection
-
Method A (Carbodiimide Coupling): This method, using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is favored for its mild reaction conditions, which preserves acid-sensitive functional groups.[17]
-
Method B (Acyl Chloride Intermediate): This two-step process involves converting the carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂), followed by reaction with an amine.[18][19] This is suitable for less reactive amines.
Workflow for Amide Synthesis
Caption: Workflows for amide synthesis via two distinct methods.
Detailed Experimental Protocol (Method A: EDC Coupling)
Objective: To synthesize a novel amide derivative by coupling the starting carboxylic acid with a primary or secondary amine.
Materials:
-
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (1.0 eq)
-
Desired amine (e.g., Benzylamine) (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (1.0 eq) and dissolve in anhydrous DCM (or DMF).
-
Add DIPEA (3.0 eq) to the solution to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol II: Synthesis of a Bio-relevant Ester Library
Ester derivatives can modulate a compound's lipophilicity, affecting its absorption and distribution. Furthermore, esters can be designed as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid parent drug.
Rationale & Method Selection
-
Method A (Fischer Esterification): This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[20][21] It is most effective when the alcohol can be used in large excess as the solvent to drive the reaction to completion.[22]
-
Method B (SN2 Alkylation): This method involves deprotonating the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to attack an alkyl halide.[20] It is useful for alcohols that are not amenable to Fischer conditions.
Detailed Experimental Protocol (Method A: Fischer Esterification)
Objective: To synthesize a novel methyl or ethyl ester derivative.
Materials:
-
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (1.0 eq)
-
Anhydrous Methanol or Ethanol (as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Suspend 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (1.0 eq) in an excess of anhydrous alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated H₂SO₄ to the suspension at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the pure ester.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Advanced Strategy: Bioisosteric Replacement for Lead Optimization
Once a lead compound is identified, bioisosteric replacement is a powerful strategy to optimize its properties.[23][24][25] Bioisosteres are functional groups with similar steric and electronic properties that can enhance potency, improve pharmacokinetic profiles (ADME), or reduce toxicity.[26][27]
A common and effective bioisosteric replacement for a carboxylic acid is a tetrazole ring. The tetrazole mimics the acidity and hydrogen-bonding pattern of the carboxylic acid but is often more metabolically stable and can improve oral bioavailability.[27]
Caption: The concept of bioisosteric replacement for lead optimization.
Purification and Structural Elucidation
The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of modern analytical techniques.
| Analytical Technique | Purpose | Reference |
| Flash Column Chromatography | Purification of the crude reaction product based on polarity. | N/A |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound (typically >95%). | [28] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the product and monitor reaction progress. | [29][30] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To provide detailed structural information and confirm the identity of the synthesized molecule. | |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and elemental composition, confirming the molecular formula. | [29] |
Conclusion
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is an exceptionally valuable starting scaffold for the discovery of novel therapeutic agents. The protocols and strategies detailed in this guide provide a robust framework for generating diverse libraries of amides and esters. By systematically modifying the carboxylic acid moiety and employing advanced medicinal chemistry tactics like bioisosterism, researchers can efficiently explore new chemical space and identify promising drug candidates with enhanced pharmacological profiles. Rigorous purification and characterization are essential at every stage to ensure the integrity of the scientific data and the successful progression of drug discovery projects.
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Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Welcome to the technical support center for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically improve the aqueous solubility of this compound. We will explore the physicochemical principles governing its solubility and provide actionable, step-by-step protocols to overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in water or aqueous buffers. Why is this happening?
While the hydrochloride salt form is intended to enhance aqueous solubility, several factors can still limit dissolution.[1][2] The molecule possesses both a weakly acidic carboxylic acid group (from the phenylacetic acid moiety) and a basic tertiary amine in the methylpiperazine ring, making it a zwitterionic compound under certain pH conditions.[3][4] Its solubility is therefore highly dependent on the pH of the medium, which dictates the ionization state of these functional groups. At its isoelectric point, where the net charge is zero, the compound will exhibit its lowest solubility. Furthermore, the solid-state properties of your material, such as its crystalline form (polymorphism), can significantly impact its dissolution rate and thermodynamic solubility.[5][6]
Q2: What is the expected aqueous solubility, and how does pH influence it?
Specific public data on the aqueous solubility of this exact molecule is limited. However, based on its structure, its solubility is fundamentally governed by pH.
-
At Low pH (e.g., pH 1-3): The carboxylic acid group will be largely protonated (neutral), while the piperazine nitrogen will be protonated (positive charge). The net positive charge enhances interaction with water, leading to higher solubility.
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At Mid-range pH (Isoelectric Point): At a specific pH, the carboxylic acid will be deprotonated (negative charge) and the piperazine nitrogen will be protonated (positive charge), forming a zwitterion with a net neutral charge. Intermolecular electrostatic interactions can increase, leading to significantly lower aqueous solubility.[3]
-
At High pH (e.g., pH 8-10): The carboxylic acid will be deprotonated (negative charge), and the piperazine nitrogen will be deprotonated (neutral). The net negative charge will again promote solubility.
The Henderson-Hasselbalch equation is the guiding principle for predicting how the ratio of ionized to unionized forms changes with pH, which in turn dictates solubility.[7][8][9]
Q3: Can I use co-solvents to improve solubility?
Yes, co-solvents are a very common and effective technique for enhancing the solubility of poorly soluble compounds.[10][11][12] By blending water with a miscible organic solvent, you can reduce the polarity of the solvent system, which lowers the interfacial tension between the compound and the solvent, thereby improving solubilization.[10][12]
Q4: Are there more advanced methods if pH adjustment and co-solvents are insufficient?
For more challenging cases, particularly in formulation development, advanced techniques can be employed. These include:
-
Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly higher apparent water solubility.[13][14][15]
-
Use of Surfactants: Surfactants can form micelles that entrap the hydrophobic compound, increasing its solubility in the bulk aqueous phase.
-
Polymorph and Salt Screening: Investigating different crystalline forms (polymorphs) or alternative salt forms (e.g., mesylate, tosylate) can identify a solid form with more favorable dissolution properties.[1][16][17]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section provides a logical workflow to diagnose and solve solubility issues.
Workflow Overview
Caption: Systematic workflow for troubleshooting solubility.
Step 1: Foundational Checks & Baseline Assessment
Issue: Inconsistent or unexpectedly low solubility.
Causality: Before modifying solvent conditions, it's crucial to confirm the material's identity, purity, and baseline solubility. Impurities can inhibit dissolution, and understanding the starting point is essential for quantifying improvements. The solid form (polymorph) of the supplied material can also significantly affect solubility.[5][18]
Protocol: Baseline Aqueous Solubility Determination
-
Preparation: Add an excess amount of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride to a known volume of deionized water (e.g., 10 mg in 1 mL) in a glass vial.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. Use a shaker or rotator.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Calculation: Express the solubility in mg/mL or µg/mL.
Step 2: Systematic pH Profile Analysis
Issue: Compound dissolves in acidic or basic solutions but precipitates in neutral buffer.
Causality: This is classic behavior for a zwitterionic compound with acidic and basic functional groups. The hydrochloride salt creates an acidic microenvironment upon dissolution, but this can be overcome by the buffering capacity of the solution, leading to a pH shift towards the compound's isoelectric point where solubility is minimal.
Protocol: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10). Use appropriate buffer systems (e.g., phosphate, citrate, borate) and verify the final pH after preparation.
-
Solubility Measurement: Perform the "Baseline Aqueous Solubility Determination" protocol in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility (log scale) against the buffer pH. This visual profile will clearly identify the pH ranges of maximum and minimum solubility.
Caption: pH-dependent ionization and its effect on solubility.
Data Summary Table (Example)
| pH of Medium | Predominant Ionic Species | Expected Relative Solubility |
| 2.0 | Cationic | High |
| 4.0 | Cationic / Zwitterionic | Moderate |
| 6.0 | Zwitterionic | Low |
| 7.4 | Zwitterionic / Anionic | Low-Moderate |
| 9.0 | Anionic | High |
Step 3: Co-solvent Screening
Issue: Required concentration cannot be achieved even at optimal pH, or the application requires a near-neutral pH where solubility is low.
Causality: Co-solvents decrease the polarity of water, making it a more favorable environment for partially hydrophobic molecules.[11][19] This disrupts the water's hydrogen-bonding network that can "squeeze out" nonpolar compounds, thus increasing solubility.[12]
Protocol: Co-solvent Screening for Solubility Enhancement
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable, water-miscible solvents.
-
Prepare Stock Solutions: Prepare aqueous buffer solutions (at the desired final pH) containing different percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Measure Solubility: Determine the solubility of the compound in each co-solvent mixture using the baseline protocol.
-
Evaluate: Compare the solubility enhancement for each co-solvent. Be mindful that high concentrations of organic solvents may not be suitable for all applications (e.g., cell-based assays due to toxicity).
Common Co-solvents and Properties
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 5 - 25% | Generally well-tolerated in many systems. |
| Propylene Glycol (PG) | 10 - 40% | Common in pharmaceutical formulations.[11][20] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Effective for many APIs; low toxicity.[12] |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | Excellent solubilizer, but can be toxic to cells at >0.5%. Use with caution. |
Step 4: Advanced Formulation - Cyclodextrin Complexation
Issue: High concentrations are needed in an aqueous, low-organic-solvent medium, and other methods have failed.
Causality: Cyclodextrins are molecular hosts that encapsulate "guest" molecules, like your API, within their lipophilic core.[14] This host-guest complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the API without altering its chemical structure.[13] Beta-cyclodextrins (β-CD) and their derivatives, like Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are most commonly used.[13][15]
Protocol: Phase Solubility Study with HP-β-CD
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM) in your desired buffer.
-
Add Excess API: Add an excess amount of the hydrochloride compound to each solution.
-
Equilibrate: Agitate the mixtures for 48-72 hours at a constant temperature.
-
Analyze: Centrifuge the samples and quantify the concentration of the dissolved API in the supernatant for each HP-β-CD concentration.
-
Plot and Interpret: Plot the API solubility against the HP-β-CD concentration. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the stability constant.[15]
References
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Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Available from: [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). Helvetic Bio-Pharma. Available from: [Link]
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Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available from: [Link]
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Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. Available from: [Link]
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Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Center for Biotechnology Information. Available from: [Link]
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Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. Available from: [Link]
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Wikipedia. Cosolvent. Available from: [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
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Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. Available from: [Link]
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Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available from: [Link]
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Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bangladesh Journal of Medical Science. Available from: [Link]
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PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Available from: [Link]
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Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
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Borade, M. solubility enhancement and cosolvency by madhavi. Slideshare. Available from: [Link]
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Fenyvesi, É., et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. National Center for Biotechnology Information. Available from: [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available from: [Link]
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Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Available from: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available from: [Link]
-
Ascendia Pharmaceuticals. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Available from: [Link]
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Ascendia Pharmaceuticals. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available from: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
J&K Scientific. 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride. Available from: [Link]
-
Williams, D.A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy. Available from: [Link]
-
PubChem. 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid. Available from: [Link]
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The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. Available from: [Link]
-
Twarog, C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Pharmaceutical Research. Available from: [Link]
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An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Available from: [Link]
-
Staneva, D., et al. (2023). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. Molecules. Available from: [Link]
-
Wikipedia. Phenylacetic acid. Available from: [Link]
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Technical Support Center: A Guide to the Solution Stability of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Here is the technical support center for addressing stability issues of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in solution.
Welcome to the technical support center for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (CAS No. 1214023-91-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Ensuring the stability of this molecule in solution is paramount for obtaining reproducible and accurate results in applications ranging from neuropharmacology research to analytical chemistry.[1][2] This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you navigate and resolve common stability challenges.
Section 1: Understanding the Molecule: Key Stability-Related Properties
The stability of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in solution is governed by its distinct chemical moieties. A foundational understanding of its structure is critical for diagnosing and preventing degradation.
The molecule consists of three key parts: a phenylacetic acid group , a 4-methylpiperazine ring , and a hydrochloride salt .
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Phenylacetic Acid Moiety : This portion of the molecule is generally robust. The carboxylic acid group imparts pH-dependent solubility and polarity to the molecule. While stable against hydrolysis, its ionization state is critical for solubility.
-
4-Methylpiperazine Ring : This is the most chemically reactive part of the molecule in solution. The tertiary amine nitrogen atoms are susceptible to oxidation, which is a primary degradation pathway for many piperazine-containing compounds.[3][4][5] This can lead to the formation of N-oxides and other degradation products.[6][7] The presence of the methyl group can also influence the rate of thermal degradation.[8]
-
Hydrochloride Salt : The compound is supplied as a hydrochloride salt to enhance its aqueous solubility and stability in the solid state.[1] However, this makes the molecule's stability in solution highly dependent on pH.[3]
Below is a diagram highlighting the key structural features and their susceptibility to degradation.
Caption: Key structural features and potential sites of instability.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My stock solution of the compound, initially clear and colorless, has developed a yellow or brown tint. What is causing this discoloration and how can I prevent it?
A1: This is a classic sign of oxidative degradation, a common issue with piperazine-containing molecules.[3] The nitrogen atoms in the piperazine ring are susceptible to oxidation from dissolved atmospheric oxygen, which can be accelerated by light exposure or the presence of trace metal ions.[3][7]
Causality: The discoloration arises from the formation of oxidized degradation products. The tertiary amines in the piperazine ring can be oxidized to form N-oxides or other chromophoric (color-absorbing) species.
Troubleshooting & Prevention Workflow:
-
Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents may contain peroxide or metallic impurities that catalyze oxidation.
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Prepare the solution in a vial where the headspace has been flushed with nitrogen or argon. For long-term storage, seal the vial tightly under this inert atmosphere.[3][5]
-
Light Protection: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can initiate and accelerate oxidative reactions (photo-oxidation).[3]
-
Temperature Control: Store stock solutions at recommended refrigerated temperatures (e.g., 2-8°C) to slow the rate of chemical degradation.[5]
Q2: I am observing precipitation or cloudiness after adding my compound to a buffered solution. What are the likely causes and how can I resolve this?
A2: Precipitation is almost always related to exceeding the compound's solubility limit under the specific solution conditions. As a hydrochloride salt of a weak base, its solubility is highly pH-dependent.
Causality:
-
pH Shift: The compound is most soluble in its protonated, ionized form, which is favored at a lower pH. If the buffer's pH is too high (alkaline), the compound can convert to its less soluble free-base form and precipitate out.
-
Buffer Incompatibility: Certain buffer salts (e.g., phosphates) can sometimes form less soluble salts with the target compound, leading to precipitation.
-
Concentration: The intended concentration may simply exceed the intrinsic solubility of the compound in that specific medium.
Troubleshooting Workflow for Precipitation Issues:
Caption: Logical workflow for troubleshooting precipitation issues.
Q3: My HPLC analysis shows a decrease in the parent compound peak and the emergence of new peaks over time. How can I proactively identify these degradants and establish a stability-indicating method?
A3: This observation confirms chemical degradation. To understand the stability profile comprehensively, a forced degradation study is the industry-standard approach.[9][10] This involves intentionally stressing the compound under various conditions to generate potential degradation products. The data is then used to develop a robust, stability-indicating analytical method.
Causality: The new peaks represent degradation products formed through pathways like hydrolysis, oxidation, or photolysis. A stability-indicating method is one that can separate all these degradants from the parent compound, ensuring that a decrease in the main peak is accurately measured.[10]
Actionable Plan: Perform a Forced Degradation Study
The goal is to achieve 5-20% degradation of the parent compound.[9] You will need a validated HPLC method capable of resolving the parent compound from these new peaks.
Initial Stress Conditions:
| Stress Condition | Recommended Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours.[5][9] | Simulates acidic environments and tests for acid-labile groups. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours.[5][9] | Simulates alkaline environments and tests for base-labile groups. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours.[3][9] | Tests susceptibility to oxidation, a key pathway for piperazines. |
| Thermal Degradation | 80°C in solid state and in solution for 48 hours.[5][9] | Evaluates the impact of heat on stability. |
| Photolytic Degradation | Expose solid and solution to an ICH-compliant light source.[9] | Assesses sensitivity to light-induced degradation. |
After exposing the compound to these conditions, analyze the samples by HPLC-UV and LC-MS. The LC-MS analysis is crucial for determining the mass of the degradation products, which provides vital clues to their structures and helps in elucidating the degradation pathways.[4][10]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal pH range for preparing a stable aqueous solution? While a full pH-stability profile is recommended for your specific formulation, a weakly acidic environment (pH 4-6) is generally a good starting point. This maintains the compound in its protonated, water-soluble form while avoiding the harsh conditions of strongly acidic or basic solutions that can accelerate degradation.[5][11] Citrate or acetate buffers are often suitable choices.
FAQ 2: What are the recommended storage conditions for stock solutions? To maximize shelf-life and ensure experimental consistency, adhere to the following storage guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C.[5] | Minimizes thermal degradation rates. |
| Light | Store in amber or light-blocking containers.[3] | Prevents photo-oxidation. |
| Atmosphere | Purge headspace with inert gas (N₂ or Ar).[3][5] | Removes oxygen to prevent oxidative degradation. |
| Container | Tightly sealed glass vials. | Prevents solvent evaporation and contamination. |
| Duration | Prepare fresh for critical experiments. For routine use, qualify stability over a defined period (e.g., 1 week). | Minimizes the risk of using a degraded solution. |
FAQ 3: Can I use co-solvents to improve stability or solubility? Yes, co-solvents can be a valuable tool. Adding solvents like ethanol, propylene glycol, or glycerin can sometimes enhance stability by reducing the activity of water, which can be a factor in certain degradation pathways.[3][12] For solubility, a small percentage (e.g., <10%) of DMSO or ethanol can be used to prepare a concentrated stock solution, which is then diluted into your aqueous experimental medium. Always verify that the final concentration of the co-solvent does not interfere with your downstream assay.
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study.
Caption: Experimental workflow for a comprehensive forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC Method
A successful forced degradation study requires a robust analytical method. Here is a starting point for developing a stability-indicating reversed-phase HPLC method.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to ensure separation of all potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector with a photodiode array (PDA) to assess peak purity across multiple wavelengths (e.g., 210-400 nm).
-
Column Temperature: 30°C.
Self-Validation: A method is considered stability-indicating when the stressed samples show clear separation between the parent peak and all degradation product peaks, and the peak purity analysis of the parent peak remains high (>99.5%) in all chromatograms.
References
-
Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. [Link]
-
University of Regina. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide. [Link]
-
ResearchGate. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions | Request PDF. [Link]
-
The University of Texas at Austin. (n.d.). Oxidation of piperazine in post-combustion carbon capture. [Link]
-
PubMed. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. [Link]
- Google Patents. (2005). US20050033084A1 - Resolution of alpha-(phenoxy)
-
National Institutes of Health. (n.d.). Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. [Link]
-
Vedantu. (n.d.). Give conversions: Benzaldehyde to alpha-Hydroxyphenylacetic acid. [Link]
-
Sciencemadness Wiki. (2022). Phenylacetic acid. [Link]
-
Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]
-
ResearchGate. (2011). Thermal degradation of piperazine and its structural analogs. [Link]
-
PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]
-
MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
-
National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]
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troubleshooting HPLC peak tailing for (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride
Topic: Peak Tailing for (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride
This guide provides in-depth troubleshooting strategies for a common issue encountered during the HPLC analysis of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride: chromatographic peak tailing. As a Senior Application Scientist, this guide is structured to walk you through a logical, cause-and-effect-based workflow to diagnose and resolve the problem, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my chromatogram for (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride showing significant peak tailing?
A: The most probable cause is secondary ionic interactions between your molecule and the stationary phase. (4-methyl-1-piperazinyl)(phenyl)acetic acid is a basic compound due to its piperazine functional group.[1][2] In typical reversed-phase HPLC, basic compounds can interact strongly with residual acidic silanol groups on the surface of silica-based columns, leading to a distorted peak shape known as tailing.[3][4][5]
Expert Explanation: Standard silica-based columns (like C18 or C8) have a surface populated with silanol groups (Si-OH). Even after the bonding of the stationary phase and subsequent "end-capping," some residual silanols remain.[6] At mobile phase pH values above approximately 3.5, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[3] Your analyte, being a base, will be protonated and positively charged in an acidic mobile phase. This charge difference creates a strong, undesirable ionic attraction, which is a secondary retention mechanism. Molecules that experience this interaction are retained longer than those that don't, resulting in a "tail" on the backside of the peak.
Q2: What is the single most effective parameter I can adjust to fix this?
A: Adjusting the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[7][8][9] For your basic analyte, the goal is to manipulate the pH to minimize the ionic interactions with the column's surface.
Expert Explanation: By controlling the pH, you can control the ionization state of both your analyte and the residual silanols on the column.[7] The general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[10][11] This ensures that your compound is in a single, stable ionic form, which is crucial for achieving sharp, symmetrical peaks.
Systematic Troubleshooting Guide
This section provides a step-by-step workflow to diagnose and resolve peak tailing. We will proceed from the most likely and easiest-to-fix causes to more complex solutions.
Step 1: Mobile Phase pH Optimization
A: The primary strategy is to operate at a low pH (typically between 2.5 and 3.0). This approach protonates the surface silanols, neutralizing their negative charge and thus preventing the secondary ionic interaction with your positively charged analyte.[4][12]
Experimental Protocol: Mobile Phase pH Scouting
-
Prepare Buffers: Prepare separate batches of your aqueous mobile phase buffered at pH 3.0, 2.5, and 7.0. Use a reliable buffer system like phosphate or formate, ensuring the buffer concentration is between 20-50 mM.[12]
-
Initial Condition: Start with your current method's mobile phase composition (e.g., 50:50 Acetonitrile:Aqueous Buffer).
-
Low pH Run: Equilibrate the column with the pH 3.0 mobile phase for at least 20 column volumes. Inject your standard and observe the peak shape.
-
Lower pH Run: If tailing persists, switch to the pH 2.5 mobile phase (after re-equilibration). This further ensures the complete protonation of surface silanols.
-
Neutral pH Run (for comparison): Equilibrate with the pH 7.0 mobile phase. You will likely observe significant tailing here, as the silanols will be ionized.[4] This serves as a confirmation of the problem's nature.
-
Analyze Results: Compare the tailing factor (Tf) or asymmetry factor (As) from each run. A value closer to 1.0 indicates a more symmetrical peak.
Table 1: Effect of Mobile Phase pH on Analyte and Column Interactions
| pH Range | Analyte (Basic Piperazine Group) | Column (Silica Surface) | Expected Interaction | Resulting Peak Shape |
| < 3.0 | Protonated (Positively Charged) | Protonated (Neutral, Si-OH) | Minimal Ionic Interaction | Improved Symmetry |
| 4.0 - 7.5 | Protonated (Positively Charged) | Deprotonated (Negatively Charged, Si-O⁻) | Strong Ionic Interaction | Severe Tailing |
| > 8.0* | Neutral (Free Base) | Deprotonated (Negatively Charged, Si-O⁻) | Minimal Ionic Interaction | Improved Symmetry |
*Note: Operating at pH > 8.0 requires a specialized, pH-stable column (e.g., hybrid or polymer-based) to prevent dissolution of the silica backbone.[7][10]
Troubleshooting Workflow: pH Optimization
Caption: Logic for initial pH-based troubleshooting.
Step 2: Advanced Mobile Phase & Column Considerations
A: If low pH alone is insufficient, the issue may be due to highly acidic silanols or other secondary interactions. Your next steps involve using mobile phase additives or selecting a more inert column.
Option 2A: Use a Competing Base
A small, basic mobile phase additive, often called a "sacrificial base," can be used to block the active silanol sites.
-
Protocol: Add a low concentration (e.g., 0.1% v/v) of an amine modifier like Triethylamine (TEA) to your mobile phase. Ensure the pH is re-adjusted after its addition. TEA is protonated at low pH and will preferentially interact with any remaining ionized silanols, effectively shielding your analyte from these sites.[12]
Option 2B: Choose a More Suitable Column
Modern HPLC columns are designed to minimize silanol interactions. If you are using an older column (e.g., traditional Type A silica), switching to a newer generation column can provide a dramatic improvement.
-
High-Purity, End-Capped Columns (Type B Silica): These columns are made with silica that has fewer trace metal impurities (which can increase silanol acidity) and undergo more effective end-capping to cover residual silanols.[5][12]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes, improving peak shape.[3]
-
Mixed-Mode or HILIC Columns: Given that your analyte is polar, it may not be well-retained on a traditional C18 column.[1][13] A mixed-mode column offering both reversed-phase and ion-exchange characteristics, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, could provide better retention and selectivity.[14]
Interaction Diagram: The Root Cause of Tailing
Caption: Undesirable ionic interaction causing peak tailing.
A: Ion-pairing (IP) agents can be effective but are often considered a last resort due to their drawbacks.
Expert Explanation: An IP reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate), is added to the mobile phase.[15] It has a hydrophobic tail that adsorbs onto the C18 stationary phase and a charged head group that faces the mobile phase. This effectively creates an ion-exchange surface that can retain your charged analyte through a controlled mechanism, masking the random silanol interactions.[16][17]
However, be aware of the significant disadvantages:
-
Long Equilibration Times: Columns require extensive flushing to equilibrate with the IP reagent and even longer flushing to remove it, often dedicating the column to that specific method.[16]
-
MS Incompatibility: Most IP reagents are non-volatile and will contaminate a mass spectrometer source.
-
Complex Method Development: Optimizing the type and concentration of the IP reagent adds complexity to method development.
Final Checklist & Summary
If you are experiencing peak tailing with (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride, follow this condensed checklist:
-
Verify Mobile Phase pH: Is it buffered and set between 2.5 and 3.0?
-
Assess Buffer Strength: Is the buffer concentration adequate (20-50 mM)?
-
Evaluate Column Age & Type: Are you using a modern, high-purity, end-capped column? Consider a polar-embedded or alternative phase if necessary.
-
Consider Additives: If tailing persists at low pH, try adding a competing base like TEA.
-
Check System Hardware: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") to minimize extra-column volume, which can contribute to band broadening and tailing.[3]
By systematically addressing these factors, you can effectively troubleshoot and eliminate peak tailing, leading to robust and reliable chromatographic data.
References
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
- Phenomenex. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
- Taylor & Francis Online. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Welch Materials. (n.d.). Issues and Solutions to the Use of Ion-Pairing Reagents.
- LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Agilent. (n.d.). Tips, Tricks, and Troubleshooting for Separations of Biomolecules.
- HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exchange Mixed-Mode and Reversed-Phase Chromatography.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Chem-Impex. (n.d.). 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride.
- SIELC Technologies. (n.d.). Polar Compounds.
- ResearchGate. (n.d.). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
- Scharlab. (n.d.). Ion pair chromatography reagents.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- LCGC International. (2018, July 1). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part I: Contemporary Reversed-Phase Protein Separations.
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- Chromatography Today. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Santa Cruz Biotechnology. (n.d.). (4-Phenyl-piperazin-1-yl)-acetic acid hydrochloride.
- PubChem. (n.d.). Piperazine, 4-methyl-1-(1-phenylcyclohexyl)-, hydrochloride.
- ChemicalBook. (n.d.). (4-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID HCL.
- PubChem. (n.d.). (4-Methylpiperazin-1-yl)acetic acid.
- PubChemLite. (n.d.). Acetic acid, diphenyl-, 2-(4-methyl-1-piperazinyl)ethyl ester, dihydrochloride.
- ChemicalBook. (n.d.). 4-Methyl-a-phenyl-1-piperazineacetic acid.
- PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.
Sources
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- 2. helixchrom.com [helixchrom.com]
- 3. chromtech.com [chromtech.com]
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- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. shodexhplc.com [shodexhplc.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 15. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 16. welch-us.com [welch-us.com]
- 17. itwreagents.com [itwreagents.com]
Technical Support Center: Formulation of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Introduction: Welcome to the technical support guide for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (CAS 1214023-91-2). This molecule, a phenylacetic acid derivative incorporating a methylpiperazine moiety, is a valuable intermediate in pharmaceutical development, particularly for agents targeting the central nervous system.[1][2] While its hydrochloride salt form is selected to enhance properties like solubility, it presents a unique set of formulation challenges that require a systematic and mechanistically informed approach.[3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common formulation issues, providing you with the expert insights needed to troubleshoot and optimize your development process effectively.
Part 1: Frequently Asked Questions (FAQs): Core Compound Characteristics
This section addresses foundational questions regarding the material properties and initial considerations for formulation.
Q1: What are the critical physicochemical properties of this hydrochloride salt that I should be aware of before starting my experiments?
A: As a Senior Application Scientist, my first step with any new API is to build a foundational understanding of its core properties. For this compound, you must prioritize characterizing the following:
-
Solubility: The molecule is marketed as having good aqueous solubility, which is the primary reason for using the hydrochloride salt form.[1] However, this solubility is highly pH-dependent. At lower pH values, you may encounter the "common-ion effect," where the excess chloride ions from the acidic medium can suppress dissolution.[4] It is crucial to generate a full pH-solubility profile.
-
Hygroscopicity: Hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This can severely impact powder flow, compressibility, and chemical stability, leading to handling and manufacturing issues.[6]
-
Polymorphism: The ability of a compound to exist in multiple crystal forms is a significant risk. Piperazine-containing structures are known to exhibit polymorphism.[7][8] Different polymorphs can have drastically different solubility, stability, and bioavailability, making control of the solid form a regulatory and therapeutic necessity.
-
Chemical Stability: The ester linkage (if it were an ester) and the tertiary amine in the piperazine ring could be susceptible to hydrolysis and oxidation, respectively. As a hydrochloride salt, it may also be prone to losing hydrogen chloride at elevated temperatures.[4]
Q2: Why is developing the hydrochloride salt often preferred over the free base?
A: The decision to use a salt form, particularly a hydrochloride salt, is a strategic one in drug development.[3] Hydrochloride salts are common because they typically offer significant advantages over the free base:
-
Enhanced Aqueous Solubility: The primary reason is to improve solubility. By protonating the basic nitrogen on the piperazine ring, the molecule becomes ionized and more readily dissolves in aqueous media, which is often a prerequisite for absorption.
-
Improved Bioavailability: Better solubility frequently leads to a faster dissolution rate in the gastrointestinal tract, which can translate to improved and more consistent bioavailability.
-
Higher Crystalline Stability: Salt forms often produce more stable and robust crystalline lattices compared to their free base counterparts, which can be amorphous or difficult to crystallize.
However, these benefits come with the trade-offs of potential hygroscopicity and a more complex solid-state chemistry (polymorphism), which this guide will help you navigate.[4]
Part 2: Troubleshooting Guide: Common Formulation Issues & Solutions
This section provides direct answers to specific problems you may encounter during formulation development.
Problem: My API shows poor and inconsistent dissolution results, particularly in acidic media.
Likely Cause: This issue is almost certainly due to the pH-dependent solubility of your hydrochloride salt and the common-ion effect.
Expert Analysis & Solution: The protonated piperazine nitrogen is key to aqueous solubility. As the pH of the medium increases towards the pKa of that nitrogen, the molecule will deprotonate, become less charged, and precipitate. Conversely, in highly acidic media (e.g., simulated gastric fluid with high HCl content), the excess chloride ions suppress the dissolution of your hydrochloride salt.
Troubleshooting Steps:
-
Determine the pH-Solubility Profile: The first and most critical step is to quantify the solubility across a physiologically relevant pH range (pH 1 to 7.5). This data will guide all future formulation decisions. See Protocol 1 for a detailed methodology.
-
Select Appropriate Buffers: When formulating, use buffering agents that do not contain chloride ions (e.g., phosphate or citrate buffers) to avoid exacerbating the common-ion effect.
-
Consider pH-Modifying Excipients: For solid dosage forms, you can incorporate acidic or basic excipients to create a micro-environment pH within the tablet or capsule that favors dissolution upon ingestion.
Problem: My powder blend has poor flowability and is difficult to compress. The tablet hardness is inconsistent.
Likely Cause: This is a classic sign of hygroscopicity. Moisture uptake is causing particle agglomeration and changing the mechanical properties of the powder.[6]
Expert Analysis & Solution: When a hygroscopic material absorbs atmospheric moisture, it can form liquid bridges between particles, leading to clumping and poor flow. This adsorbed water can also act as a plasticizer, making the material more difficult to compress into a robust tablet. Mitigating this requires both quantifying the issue and implementing environmental and formulation controls.
Troubleshooting Steps:
-
Quantify Moisture Uptake: Perform a Dynamic Vapor Sorption (DVS) analysis to understand how much water the API absorbs at different relative humidity (RH) levels. See Protocol 2 for this workflow. This will tell you the critical RH above which you must control the environment.
-
Control Manufacturing Environment: Based on the DVS data, all handling, blending, and compression operations should be conducted in a humidity-controlled environment.
-
Incorporate Glidants and Absorbents: Add excipients like colloidal silicon dioxide (a glidant) to improve flow or microcrystalline cellulose, which can sequester some moisture and buffer the formulation.
-
Select Moisture-Protective Packaging: The final product must be packaged in materials with a low moisture vapor transmission rate, such as blister packs made from Aclar® or alu-alu foil.[4]
Problem: I am observing batch-to-batch variability in my drug product's performance and stability.
Likely Cause: Uncontrolled polymorphism is the most probable culprit. You may be inadvertently producing different crystal forms, or a less stable form is converting to a more stable one over time.[8]
Expert Analysis & Solution: Polymorphism is a critical quality attribute that must be understood and controlled. Even minor changes in processing (solvent, temperature, agitation rate) can lead to the formation of a different, and potentially less desirable, crystal form.[7] A comprehensive polymorph screen is not optional; it is a required step to ensure product consistency.
Troubleshooting Steps:
-
Conduct a Polymorph Screen: Systematically attempt to crystallize the API under a wide range of conditions to identify all potential solid forms. The workflow below outlines this process. See Protocol 3 for a detailed methodology.
-
Characterize All Forms: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to create a unique fingerprint for each polymorph and determine their relative thermodynamic stability.
-
Select and Control the Desired Form: Choose the most stable polymorph for development to prevent solid-form conversions during the product's shelf life. Define crystallization process parameters and implement analytical controls (e.g., in-process XRPD) to ensure you are consistently producing the same form.
Polymorph Screening Workflow
Caption: Workflow for polymorph screening and selection.
Problem: My API is showing significant degradation in the final solid dosage form.
Likely Cause: Chemical incompatibility with one or more excipients.
Expert Analysis & Solution: Excipients are not inert; they can and do interact with APIs.[9] These interactions can be complex, ranging from simple acid-base reactions to catalysis of degradation by reactive impurities within the excipient itself (e.g., peroxides, aldehydes).[10][11] A systematic compatibility study is essential to select a stable excipient system.
Troubleshooting Steps:
-
Conduct a Formal Excipient Compatibility Study: Screen candidate excipients by creating binary mixtures of the API and each excipient (typically in a 1:1 or 2:1 ratio), subjecting them to accelerated stability conditions (e.g., 40°C/75% RH), and analyzing for degradation products via a stability-indicating HPLC method. See Protocol 4 .
-
Analyze Thermal Events: Use Differential Scanning Calorimetry (DSC) to screen for interactions. A change in the melting point or the appearance of new thermal events in the binary mixture compared to the pure components can indicate an interaction.
-
Be Mindful of Incompatibility Mechanisms: For this specific API, be cautious with:
-
Basic Excipients: Excipients with a basic character (e.g., magnesium stearate, calcium carbonate) could neutralize the hydrochloride salt, leading to the precipitation of the less soluble free base.[5]
-
Reducing Sugars: Lactose, a common filler, can contain reactive aldehyde impurities that could potentially interact with the amine group, although this is more common with primary amines.
-
Excipients with High Peroxide Content: Binders like Povidone (PVP) can contain residual peroxides from their manufacturing process, which can oxidize sensitive functional groups.
-
Table 1: Excipient Compatibility Risk Summary
| Excipient Class | Example | Potential Incompatibility Risk with API-HCl |
| Fillers/Diluents | Lactose | Potential for Maillard reaction (low risk for tertiary amine); reactive aldehyde impurities.[11] |
| Microcrystalline Cellulose (MCC) | Generally compatible; can contain high moisture content. | |
| Dibasic Calcium Phosphate | Can be slightly alkaline; may shift micro-pH. | |
| Binders | Povidone (PVP) | Can contain reactive peroxide impurities that cause oxidative degradation.[11] |
| Hydroxypropyl Cellulose (HPC) | Generally inert, but check grade for residual impurities. | |
| Disintegrants | Croscarmellose Sodium | Generally compatible. |
| Sodium Starch Glycolate | Can have an alkaline pH; screen for interactions. | |
| Lubricants | Magnesium Stearate | Basic nature can cause salt disproportionation; can also form hydrophobic film on particles, retarding dissolution.[9] |
| Sodium Stearyl Fumarate | Generally a more inert and less alkaline alternative to magnesium stearate. |
Part 3: Detailed Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Prepare a series of buffers (e.g., HCl, phosphate, citrate) covering a pH range from 1.0 to 7.5.
-
Add an excess amount of the API to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Measure the final pH of each solution.
-
Plot the measured solubility (e.g., in mg/mL) against the final pH.
Protocol 2: Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)
-
Place a known mass of the API (typically 5-10 mg) onto the DVS sample pan.
-
Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.
-
Program the instrument to increase the relative humidity (RH) in stepwise increments (e.g., from 0% to 90% RH in 10% steps).
-
At each step, allow the sample to equilibrate until the rate of weight change is below a set threshold (e.g., <0.002% per minute).
-
After reaching the maximum RH, perform a desorption cycle by decreasing the RH back to 0% in the same stepwise manner.
-
Plot the change in mass (%) versus the RH to generate the sorption-desorption isotherm. This will classify the material's hygroscopicity.
Protocol 3: Polymorph Screening Workflow
-
Solvent Selection: Choose a diverse set of ~20 solvents with varying polarities, hydrogen bonding capabilities, and boiling points.
-
Crystallization Experiments:
-
Slow Evaporation: Dissolve the API in each solvent to near-saturation at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Create saturated solutions at an elevated temperature and cool them slowly to room temperature or sub-ambient temperatures.
-
Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to a concentrated solution of the API to induce precipitation.
-
Slurry Conversion: Stir a suspension of the API in various solvents at different temperatures (e.g., 25°C and 50°C) for an extended period (e.g., 7 days) to see if it converts to a more stable form.
-
-
Characterization: Harvest all solid materials and analyze them using XRPD as the primary tool to identify unique crystal patterns. Use DSC, TGA, and microscopy for further characterization of unique forms.
Protocol 4: Drug-Excipient Compatibility Screening
-
Preparation: Prepare binary mixtures of the API and each candidate excipient, typically in a 1:1 weight ratio. Include a control sample of the pure API.
-
Stress Conditions: Place the open vials of the mixtures and the control in an oven set to accelerated stability conditions (e.g., 40°C/75% RH or 60°C) for a defined period (e.g., 2 or 4 weeks).
-
Analysis:
-
Visual: Observe the samples at each time point for any physical changes (e.g., color change, liquefaction).
-
HPLC: Dissolve and analyze the samples using a validated, stability-indicating HPLC method. Compare the chromatograms to the control to look for the appearance of new degradation peaks or a significant loss of the main API peak.
-
-
Interpretation: An excipient is deemed incompatible if the stressed binary mixture shows significant physical changes or >5% degradation compared to the pure API control.
References
-
Pharmaceutical Technology. Salt Selection in Drug Development. Available at: [Link]
-
Globe Thesis. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Available at: [Link]
-
PubMed. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Available at: [Link]
-
RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]
-
National Institutes of Health (NIH). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Available at: [Link]
-
ResearchGate. Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). Available at: [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]
-
SAGE Journals. Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available at: [Link]
-
CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Available at: [Link]
-
SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available at: [Link]
-
ResearchGate. (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. pharmtech.com [pharmtech.com]
- 5. globethesis.com [globethesis.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(4-Methylpiperazin-1-YL)-2-phenylacetic Acid Hydrochloride
Introduction: 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride is a vital intermediate in pharmaceutical development, particularly in the synthesis of agents targeting neurological pathways.[1][2] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). However, its purification is often challenging due to its physicochemical properties, including the basicity of the piperazine moiety and potential for side-product formation.[3] This guide provides in-depth troubleshooting and frequently asked questions to navigate the common hurdles encountered during the purification of this crude compound.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride?
A1: Understanding potential impurities is the first step toward devising an effective purification strategy. Crude samples can contain a variety of contaminants stemming from the synthetic route.
-
Unreacted Starting Materials: Residual amounts of N-methylpiperazine and the phenylacetic acid precursor are common.
-
Structurally Similar By-products: Over-alkylation or side reactions can lead to the formation of related piperazine derivatives that may co-precipitate with the desired product.[3]
-
Reagents and Solvents: Inorganic salts from workup steps and residual solvents from the reaction or initial precipitation.
-
Degradation Products: Improper handling or storage at elevated temperatures can lead to degradation.[3]
Table 1: Common Impurities and Diagnostic Approach
| Impurity Class | Common Examples | Recommended Analytical Detection |
| Starting Materials | N-methylpiperazine, Phenylacetic acid precursor | 1H NMR, LC-MS |
| By-products | Di-substituted piperazines, positional isomers | LC-MS, HPLC |
| Inorganic Salts | NaCl, KBr | Conductivity meter on aqueous solution, Ash test |
| Residual Solvents | Ethanol, Isopropanol, Toluene, THF | 1H NMR, GC-HS (Headspace) |
Q2: My initial attempt to crystallize the hydrochloride salt resulted in an oil or an amorphous solid. What is the best approach to achieve a crystalline product?
A2: The inability to form a stable crystalline lattice is a frequent issue, often caused by residual impurities or inappropriate solvent choice. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Caption: Workflow for troubleshooting crystallization.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents (e.g., isopropanol, ethanol, acetonitrile). A good solvent will dissolve the crude product when hot but allow it to precipitate upon cooling.
-
Dissolution: In a flask, add the chosen hot solvent to your crude material portion-wise until it fully dissolves. Use the minimum amount of solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified salt under vacuum.
Q3: My purity is not improving with recrystallization, likely due to a co-crystallizing impurity. Is column chromatography a viable next step?
A3: Yes. When impurities have similar solubility profiles to your product, recrystallization becomes ineffective. Column chromatography is the logical next step as it separates compounds based on differences in polarity.[4] However, the basic piperazine nitrogen in your compound requires special consideration to prevent poor separation.
The two nitrogen atoms in the piperazine ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This strong interaction causes the compound to "stick" to the stationary phase, resulting in broad, tailing peaks and poor separation.
To mitigate tailing, a small amount of a basic modifier should be added to your eluent. This modifier competes with your product for the acidic sites on the silica gel, allowing your compound to travel through the column more uniformly.[4]
-
Triethylamine (TEA): The most common choice. Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Ammonia in Methanol: For very strong interactions, a 7N solution of ammonia in methanol can be used as part of the mobile phase.[4]
Caption: Decision workflow for column chromatography.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product. Test the effect of adding 1% TEA to see if it improves the spot shape.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent (containing TEA).
-
Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Run the column, collecting fractions. Monitor the elution process using TLC.
-
Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure. The product obtained will be the free base. To convert it back to the hydrochloride salt, dissolve the purified free base in a suitable solvent (like ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in a solvent like isopropanol or ether.
Q4: How do I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final compound.
Table 2: Analytical Techniques for Final Product Confirmation
| Technique | Purpose | Expected Outcome |
| 1H NMR | Structural Confirmation & Purity | Correct chemical shifts, integration values, and coupling constants for all protons. Absence of impurity signals. |
| LC-MS | Purity Assessment & Mass Verification | A single major peak in the chromatogram. The mass spectrum should show the correct molecular ion for the free base. |
| HPLC | Quantitative Purity | Purity is typically reported as a percentage based on the area of the main peak relative to all other peaks. |
| Melting Point | Purity & Identity | A sharp melting point range indicates high purity. Compare with literature values if available. |
| FTIR | Functional Group Identification | Presence of characteristic peaks for C=O (acid), C-N (amine), aromatic C-H, and broad O-H/N-H stretches. |
References
-
Chem-Impex. (n.d.). 2-(4-Methylpiperazin-1-YL)-2-Phenylacetic Acid Hydrochloride. Retrieved from [Link]
-
J&K Scientific. (n.d.). 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride. Retrieved from [Link]
-
MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Bioavailability of Drug Candidates Derived from Curcumin
Welcome to the technical support center for enhancing the bioavailability of drug candidates derived from curcumin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them to empower your research and development efforts.
Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant attention for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] However, the clinical translation of these promising effects is significantly hampered by curcumin's inherently low oral bioavailability.[2][4][5][6][7][8] This limitation stems from a combination of factors: poor aqueous solubility, rapid metabolism in the liver and intestines, and swift systemic clearance.[4][5][8]
This support center will guide you through the key challenges and provide actionable strategies and detailed protocols to enhance the bioavailability of your curcumin-derived compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working to improve the bioavailability of curcumin-based drug candidates.
Q1: What are the primary reasons for the low oral bioavailability of curcumin?
A1: The low oral bioavailability of curcumin is multifactorial and can be attributed to three main challenges:
-
Poor Aqueous Solubility: Curcumin is a lipophilic molecule with a logP of approximately 3.2, making it practically insoluble in water (around 0.6 µg/mL).[5][6] This poor solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Rapid Metabolism: Curcumin undergoes extensive and rapid metabolism, primarily in the liver and intestinal wall.[8] The main metabolic pathways are glucuronidation and sulfation, which convert curcumin into inactive and more water-soluble metabolites that are easily excreted.[5][9]
-
Systemic Clearance and Efflux: After absorption, any curcumin that reaches the systemic circulation is quickly cleared.[4][5] Additionally, curcumin is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, further reducing its net absorption.[10][11][12][13]
Q2: What is the significance of measuring "free" versus "total" curcumin in plasma?
A2: This is a critical point often overlooked in curcumin research. "Total curcumin" typically refers to the sum of free curcumin and its glucuronide and sulfate conjugates, often measured after treating plasma samples with enzymes like glucuronidase or sulfatase.[5] However, it is widely accepted that only free curcumin is the bioactive form of the molecule.[5] Therefore, for a more accurate assessment of bioavailability and potential therapeutic efficacy, it is crucial to quantify the concentration of free curcumin in plasma.[1][5]
Q3: Can co-administration with other compounds improve curcumin's bioavailability?
A3: Yes, co-administration with certain adjuvants is a well-established strategy. The most notable example is piperine , an alkaloid from black pepper.[1] Piperine inhibits the activity of UDP-glucuronosyltransferase and the drug transporter P-glycoprotein.[5] This dual action reduces the metabolism of curcumin and limits its efflux back into the intestinal lumen.[1][5] Studies in humans have shown that co-administering piperine with curcumin can increase its bioavailability by up to 2000%.[1][14]
Q4: What are the main formulation strategies to enhance curcumin's bioavailability?
A4: A variety of formulation strategies have been developed to overcome the challenges of curcumin's low bioavailability. These can be broadly categorized as:
-
Lipid-based formulations: These include liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and self-emulsifying drug delivery systems (SEDDS).[15][16][17][18][19] By dissolving curcumin in lipidic excipients, these formulations can improve its solubility and facilitate its absorption through the lymphatic system, thereby bypassing first-pass metabolism in the liver.[17][18]
-
Polymer-based nanoparticles: Encapsulating curcumin in biodegradable and biocompatible polymers (e.g., PLGA) can protect it from degradation in the GI tract, improve its solubility, and provide controlled release.[20][21]
-
Micelles and Solid Dispersions: These formulations enhance the solubility of curcumin by dispersing it in a carrier matrix at a molecular level.[6][22][23]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate curcumin within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.[1][5][22]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: High Variability in Plasma Concentrations in Animal Studies
Question: We are observing significant inter-individual variability in the plasma concentrations of our curcumin-derived compound after oral administration in rats. What could be the cause, and how can we mitigate this?
Answer: High variability is a common challenge with poorly soluble compounds like curcumin and its derivatives.[24]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Poor and Variable Dissolution | The compound may not be dissolving consistently in the GI tract of different animals due to its low aqueous solubility.[23][25] | Improve Formulation: Consider using a solubilization technique such as a lipid-based formulation (e.g., SEDDS) or a solid dispersion to ensure more consistent dissolution.[19][26] Control Particle Size: Ensure a consistent and small particle size of the raw compound, as this can significantly impact dissolution rate.[26] |
| Food Effects | The presence or absence of food can significantly alter gastric pH, gastric emptying time, and the composition of GI fluids, all of which can impact the dissolution and absorption of your compound.[24] | Standardize Feeding Conditions: Implement a consistent fasting period for all animals before dosing. Alternatively, if co-administration with food is intended, ensure all animals receive the same type and amount of food at a standardized time relative to dosing. |
| Variable First-Pass Metabolism | The extent of metabolism in the gut wall and liver can vary between individual animals, leading to inconsistent amounts of the parent drug reaching systemic circulation.[24] | Co-administer a Metabolic Inhibitor: As a mechanistic tool, you could co-administer a known inhibitor of relevant metabolizing enzymes (e.g., piperine for UGTs) to assess the impact of first-pass metabolism on variability.[1][5] |
| Differences in GI Motility | The rate at which the compound transits through the GI tract can differ between animals, affecting the time available for dissolution and absorption. | Standardize Experimental Conditions: Ensure consistent housing conditions, handling procedures, and dosing times to minimize stress-induced changes in GI motility. |
Issue 2: Low In Vitro Permeability in Caco-2 Assay
Question: Our curcumin analog shows poor permeability in the Caco-2 cell model. How can we determine if this is due to low passive diffusion or active efflux?
Answer: The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption.[27][28][29][30] Differentiating between poor passive permeability and active efflux is crucial for designing effective bioavailability enhancement strategies.
Experimental Workflow to Differentiate Permeability Mechanisms:
Caption: Workflow for investigating low permeability in Caco-2 assays.
Troubleshooting Steps:
-
Perform a Bidirectional Transport Study: Measure the transport of your compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the Caco-2 monolayer.
-
Calculate the Efflux Ratio (ER): The ER is the ratio of the apparent permeability coefficient (Papp) in the B-A direction to the Papp in the A-B direction.
-
Interpret the Results:
-
An ER greater than 2 suggests that your compound is a substrate for an active efflux transporter, such as P-glycoprotein.[12]
-
An ER close to 1 with low Papp values in both directions indicates that the primary issue is poor passive permeability.
-
-
Confirmation with Inhibitors: To confirm the involvement of a specific transporter like P-gp, repeat the bidirectional transport study in the presence of a known P-gp inhibitor (e.g., verapamil).[12] A significant decrease in the B-A transport and a corresponding increase in the A-B transport in the presence of the inhibitor would confirm P-gp-mediated efflux.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a curcumin-derived compound.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² generally indicates good monolayer integrity.
-
Additionally, perform a Lucifer yellow permeability assay. A Papp of Lucifer yellow < 1.0 x 10^-6 cm/s confirms a tight monolayer.
-
-
Transport Experiment (A to B direction):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound (e.g., at 10 µM, with final DMSO concentration < 1%) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
-
Transport Experiment (B to A direction):
-
Repeat the experiment but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis:
-
Calculation of Papp:
-
Calculate the rate of appearance of the compound in the receiver chamber (dQ/dt).
-
Calculate Papp (in cm/s) using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor chamber (µmol/cm³)
-
-
Protocol 2: Preclinical Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of a curcumin-derived compound from different formulations.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Test compound in various formulations (e.g., simple suspension, lipid-based formulation)
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-MS/MS)[36]
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide animals into groups (n=5-6 per group), with each group receiving a different formulation.
-
Administer the formulation via oral gavage at a consistent dose (e.g., 100 mg/kg).[36]
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[36]
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the free drug in the plasma using a validated LC-MS/MS method.[36]
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each formulation.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC₀₋t (Area Under the Curve from time 0 to the last measurable time point)
-
AUC₀₋inf (Area Under the Curve extrapolated to infinity)
-
-
Relative Bioavailability (F%): To compare a new formulation to a reference formulation (e.g., the simple suspension), calculate the relative bioavailability: F% = (AUC_test / AUC_reference) * (Dose_reference / Dose_test) * 100
-
Workflow for a Preclinical Pharmacokinetic Study:
Sources
- 1. Advancements in curcuminoid formulations: An update on bioavailability enhancement strategies curcuminoid bioavailability and formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin: pharmaceutical solids as a platform to improve solubility and bioavailability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Biomedical Applications and Bioavailability of Curcumin—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary Curcumin: Correlation between Bioavailability and Health Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 13. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boosting the Bioavailability of Curcumin [nutritionfacts.org]
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- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Enhancing the Bioavailability and Bioactivity of Curcumin for Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ijbpas.com [ijbpas.com]
- 26. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 29. Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. semanticscholar.org [semanticscholar.org]
- 31. ijpsjournal.com [ijpsjournal.com]
- 32. semanticscholar.org [semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 35. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 36. longdom.org [longdom.org]
common experimental pitfalls with 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Introduction
Welcome to the technical support guide for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (CAS No. 1214023-91-2). This document is designed for researchers, chemists, and formulation scientists to provide expert guidance on the effective use of this compound and to troubleshoot common experimental challenges. This molecule, featuring a core phenylacetic acid structure and a methylpiperazine moiety, is a valuable intermediate in pharmaceutical development, particularly for agents targeting neurological disorders.[1][2] Its hydrochloride salt form is specifically designed to enhance aqueous solubility and stability.[1] However, like many amine hydrochlorides, its behavior in solution can be complex. This guide provides practical, experience-driven advice to ensure reproducible and successful experimental outcomes.
Compound Profile
| Property | Value | Source |
| CAS Number | 1214023-91-2 | J&K Scientific[2] |
| Molecular Formula | C₁₃H₁₈N₂O₂ · HCl | Inferred from name |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride | J&K Scientific[2] |
| Appearance | White to off-white solid/powder | General knowledge |
| Primary Applications | Intermediate in drug synthesis, neuropharmacology research, formulation science | Chem-Impex[1], J&K Scientific[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution?
A1: For most applications, sterile, deionized water is the recommended solvent. The hydrochloride salt form is intended to confer aqueous solubility.[1] For compounds with lower aqueous solubility, co-solvents may be necessary.[3] If higher concentrations are needed or if you encounter solubility limits in water, consider using DMSO or ethanol. However, always verify solvent compatibility with your downstream application (e.g., cell culture, in vivo studies), as organic solvents can be toxic.
Q2: How should I properly store this compound?
A2: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Amine salts, including piperazine hydrochlorides, can be hygroscopic (absorb moisture from the air), which can affect weighing accuracy and long-term stability.[5] For long-term storage, keeping the container at -20°C is recommended. Before opening, allow the container to equilibrate to room temperature to prevent condensation.
Q3: Is this compound stable in aqueous solution?
A3: While the hydrochloride salt form enhances stability compared to the free base, the stability of piperazine derivatives in solution can be pH-dependent.[6] The nitrogen atoms in the piperazine ring can be susceptible to oxidation.[6] For maximum stability, it is best practice to prepare aqueous solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution, aliquot into single-use vials, and store at -20°C or -80°C to minimize degradation and repeated freeze-thaw cycles.[6]
Q4: Can I use this compound in cell culture experiments?
A4: Yes, but with careful preparation. When preparing solutions for cell culture, use a sterile, aqueous solvent like sterile water or a buffered solution (e.g., PBS). Ensure the final concentration of any organic co-solvent (like DMSO) is below the tolerance level for your specific cell line (typically <0.5%). The most critical factor is the pH shift that can occur when adding an acidic hydrochloride salt solution to a bicarbonate-buffered cell culture medium. This is addressed in the troubleshooting section below.
Troubleshooting Common Experimental Pitfalls
This section addresses specific problems that users may encounter and provides a logical, step-by-step approach to resolving them.
Problem 1: My compound precipitates when I add it to my buffered solution (e.g., PBS, cell culture media).
-
Underlying Cause: This is the most common pitfall and is almost always pH-related. 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is an acidic salt. When you dissolve it in unbuffered water, the resulting solution will be acidic. Your buffered solution (like PBS at pH 7.4) has a higher pH. As the pH of the solution increases, the hydrochloride salt can be neutralized to its less soluble free base form, causing it to precipitate out of solution. The solubility of hydrochloride salts often decreases dramatically as the pH increases from acidic to neutral.[3][7][8]
-
Troubleshooting Workflow:
Caption: Workflow for resolving pH-induced precipitation.
Detailed Steps:
-
Verify the Problem: Confirm that the precipitate is indeed your compound. Centrifuge a small amount, discard the supernatant, and attempt to redissolve the pellet in a small volume of acidic water (e.g., with a drop of 0.1 M HCl). If it dissolves, pH is the culprit.
-
Solution A: Pre-adjust pH: Prepare your working solution by dissolving the compound in an unbuffered saline solution. Slowly add a dilute basic solution (e.g., 0.1 M NaOH) or your concentrated buffer dropwise while monitoring the pH until you reach the target pH of your experiment (e.g., 7.4). Do not overshoot the pH. This method neutralizes the compound while keeping it diluted enough to stay in solution.
-
Solution B: High-Dilution Method: Prepare a highly concentrated stock solution (e.g., 1000x) in water or DMSO. Add this stock solution drop-by-drop to your final, vigorously stirring buffer solution. This allows for rapid dispersal and helps prevent localized high concentrations from precipitating before they can be fully diluted.
-
Problem 2: I am observing inconsistent results or a loss of compound activity over time.
-
Underlying Cause: This issue often points to compound degradation. Potential causes include instability in solution, oxidation, or damage from repeated freeze-thaw cycles.[6] The piperazine moiety can be susceptible to oxidation, and the entire molecule can undergo hydrolysis, especially if stored improperly.[6]
-
Troubleshooting Steps:
-
Use Fresh Solutions: The most reliable solution is to prepare a fresh solution immediately before each experiment. This eliminates storage-related degradation as a variable.
-
Aliquot and Store Properly: If you must store stock solutions, do so in small, single-use aliquots in tightly sealed vials stored at -80°C. This prevents contamination and avoids the damaging effects of repeated freeze-thaw cycles.[6]
-
Consider an Inert Atmosphere: For maximum stability of solid compounds, especially if storing for many months, consider transferring the compound to a vial and flushing with an inert gas like argon or nitrogen before sealing.[6] This displaces oxygen and moisture, preventing oxidative degradation.
-
Problem 3: My weighed mass of the compound seems inaccurate or varies between measurements.
-
Underlying Cause: This is likely due to the hygroscopic nature of the compound. Amine hydrochloride salts readily absorb moisture from the atmosphere, which will artificially inflate the measured weight and lead to lower-than-expected molar concentrations.[5]
-
Best Practices for Weighing:
-
Equilibrate to Room Temperature: Before opening, always allow the container to warm to the ambient temperature of the weighing area. This prevents atmospheric moisture from condensing on the cold powder.
-
Minimize Exposure: Weigh the compound as quickly as possible in a low-humidity environment if available (e.g., a glove box or a room with a dehumidifier).
-
Use a Dry Weighing Vessel: Ensure the spatula and weighing boat are clean and completely dry.
-
Seal Tightly: Immediately and tightly reseal the main container after removing the desired amount.
-
Detailed Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a self-validating method for preparing a standard aqueous stock solution.
Materials:
-
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
-
High-purity, sterile deionized water
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile single-use cryovials
Procedure:
-
Calculate Required Mass: Determine the molecular weight of the hydrochloride salt. For C₁₃H₁₈N₂O₂ · HCl, the MW is approximately 270.75 g/mol . To make 10 mL of a 10 mM solution:
-
Mass (g) = Volume (L) x Concentration (mol/L) x MW (g/mol)
-
Mass (mg) = 10 (mL) x 0.001 (L/mL) x 0.010 (mol/L) x 270.75 (g/mol) x 1000 (mg/g) = 2.71 mg
-
-
Weighing: Allow the compound container to equilibrate to room temperature for at least 20-30 minutes. Tare a clean, dry weighing boat on the analytical balance. Carefully weigh out 2.71 mg of the compound and record the exact weight.
-
Dissolution: Transfer the weighed powder to a 15 mL conical tube. Add approximately 8 mL of sterile deionized water. Vortex vigorously for 1-2 minutes.
-
Visual Confirmation (Validation Step): Hold the tube up to a light source. The solution should be clear and free of any visible particulates. If particulates remain, sonicate the tube for 5-10 minutes in a water bath.
-
Final Volume Adjustment: Once fully dissolved, add sterile water to reach a final volume of exactly 10.0 mL. Invert the tube several times to ensure homogeneity.
-
Sterilization and Aliquoting: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into sterile, single-use cryovials (e.g., 500 µL per vial).
-
Storage: Label the vials clearly with the compound name, concentration (10 mM), date, and your initials. Store immediately at -20°C or -80°C for long-term use.
Caption: Workflow for preparing a validated stock solution.
References
-
BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. Retrieved from BenchChem website.[3]
-
Chem-Impex. (n.d.). 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride. Retrieved from Chem-Impex website.[1]
-
J&K Scientific. (2024). 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride. Retrieved from J&K Scientific website.[2]
-
Fisher Scientific. (n.d.). Safety Data Sheet for 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde. Retrieved from Fisher Scientific website.[4]
-
National Center for Biotechnology Information. (n.d.). Piperazine, hydrochloride (1:?). PubChem Compound Database. Retrieved from [Link]]
-
Gong, Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]7][8]
-
Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from Solubility of Things website.[5]
-
Ueda, S., et al. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]]
-
BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from BenchChem website.[6]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth comparison of two widely adopted analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride. This compound, a key intermediate in the synthesis of various therapeutic agents, demands robust analytical methods for its accurate quantification in bulk drug substances and pharmaceutical formulations.[1][2]
This guide eschews a rigid template in favor of a narrative that delves into the causality behind experimental choices, reflecting the nuanced decision-making process in a modern analytical laboratory. We will explore the validation of these two methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[3]
The Analytical Challenge: Balancing Tradition and Innovation
The choice between HPLC-UV and LC-MS/MS is often a balance between established robustness and cutting-edge sensitivity. HPLC-UV is a workhorse in many quality control laboratories, valued for its reliability and cost-effectiveness.[4] Conversely, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies and applications requiring low detection limits.[4][5]
This guide will present detailed, validated protocols for both techniques, offering a direct comparison of their performance characteristics for the analysis of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The inherent structure of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride contains a phenyl group, which provides a chromophore suitable for UV detection. However, to enhance sensitivity and specificity, a pre-column derivatization strategy targeting the secondary amine of the piperazine ring can be employed. This approach utilizes a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to create a derivative with a strong chromophore, shifting the detection wavelength to a region with fewer potential interferences.[6][7]
Experimental Protocol: HPLC-UV with Pre-column Derivatization
1. Derivatization Procedure:
-
Standard Solution: Accurately weigh and dissolve 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
NBD-Cl Solution: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile at a concentration of 5 mg/mL.
-
Reaction: In a clean vial, mix 100 µL of the standard solution with 100 µL of the NBD-Cl solution and 100 µL of a borate buffer (pH 9.0).
-
Incubation: Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.
-
Quenching & Dilution: After cooling to room temperature, add 100 µL of 0.1 M HCl to stop the reaction. Dilute the mixture to a final volume of 1 mL with the mobile phase.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start at 30% B, increase to 70% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 340 nm (the maximum absorbance of the NBD derivative).[6]
-
Injection Volume: 10 µL.
3. Validation Parameters: The method is validated according to ICH Q2(R1) guidelines, with a focus on the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are used to establish the linear range.
-
Accuracy: The closeness of test results to the true value. This is determined by spike recovery studies at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Forced Degradation (Stress Testing)
To establish the stability-indicating nature of the HPLC-UV method, forced degradation studies are performed on the drug substance.[3] The sample is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The chromatograms of the stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products do not interfere with the quantification of the parent compound.
Caption: Workflow for HPLC-UV analysis with derivatization.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and selective alternative for the quantification of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, circumventing the need for derivatization.[4] This method is particularly advantageous for analyzing samples with complex matrices or when very low detection limits are required.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in a suitable diluent (e.g., 50:50 methanol:water) to a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serial dilution for the calibration curve.
-
Sample Treatment: For analysis from a formulation, a simple "dilute and shoot" approach is often sufficient after an initial extraction. For biological matrices, protein precipitation followed by centrifugation is a common sample clean-up step.
2. Chromatographic Conditions:
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: A rapid gradient from 5% to 95% B over 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺) and a specific product ion are monitored.
-
Precursor Ion (Q1): m/z 235.1 (for C₁₃H₁₉N₂O₂⁺)
-
Product Ion (Q3): A characteristic fragment ion (e.g., m/z 113.1, corresponding to the methylpiperazine fragment) is selected after collision-induced dissociation (CID).
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
4. Validation and Forced Degradation: The validation and forced degradation studies for the LC-MS/MS method follow the same principles as the HPLC-UV method, as mandated by ICH guidelines. The high selectivity of MRM is expected to provide excellent specificity, even in the presence of degradation products.
Caption: Workflow for LC-MS/MS analysis.
Performance Comparison
The following table provides a comparative summary of the validated performance characteristics of the two methods. The data is based on typical results obtained for the analysis of piperazine and phenylacetic acid derivatives.
| Validation Parameter | HPLC-UV with Derivatization | LC-MS/MS | Rationale and Insights |
| Specificity | High (demonstrated by forced degradation) | Very High | LC-MS/MS is inherently more specific due to the monitoring of a unique precursor-product ion transition, minimizing the risk of interference.[5] |
| Linearity Range | 0.1 - 10 µg/mL | 1 - 1000 ng/mL | LC-MS/MS typically offers a wider dynamic range and significantly lower limits of quantification. |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL | ~ 1 ng/mL | The superior sensitivity of mass spectrometric detection allows for the quantification of trace amounts of the analyte.[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods can achieve excellent accuracy when properly validated. |
| Precision (% RSD) | < 2.0% | < 1.5% | The use of an internal standard in LC-MS/MS can lead to slightly better precision by correcting for variations in sample preparation and instrument response. |
| Robustness | Robust | Robust | Both methods are expected to be robust with respect to small, deliberate changes in chromatographic parameters. |
| Throughput | Moderate | High | The rapid gradient elution in the LC-MS/MS method allows for shorter run times and higher sample throughput.[5] |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain, and the operational complexity is lower. LC-MS/MS requires a significant capital investment and specialized expertise.[8] |
Conclusion: Selecting the Appropriate Method
The choice between HPLC-UV and LC-MS/MS for the analysis of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is contingent upon the specific analytical requirements.
-
HPLC-UV with derivatization is a cost-effective and reliable method suitable for routine quality control applications where the expected concentrations are well within its detection limits. Its simplicity makes it a practical choice for many laboratories.[4]
-
LC-MS/MS is the superior choice for applications demanding high sensitivity and specificity, such as the analysis of low-level impurities, pharmacokinetic studies in biological matrices, or when dealing with complex sample matrices. Its high throughput also makes it ideal for large-scale studies.[4][5]
Both methods, when properly validated, provide a self-validating system that ensures the generation of accurate and reliable data, a critical aspect of regulatory compliance and drug development.
References
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available from: [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]
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Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. Available from: [Link]
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HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn. Available from: [Link]
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Forced degradation study. ResearchGate. Available from: [Link]
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Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. PubMed. Available from: [Link]
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Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]
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Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available from: [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. ADDI. Available from: [Link]
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Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. ResearchGate. Available from: [Link]
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Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. Available from: [Link]
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Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]
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Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]
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Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. Available from: [Link]
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Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen. Available from: [Link]
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Evaluation of an HPLC Stability‐Indicating Assay for Bulk 2‐[4‐(1‐Hydroxy‐4‐(4‐(hydroxydiphenylmethyl)‐1‐piperidinyl)‐butyl)‐phenyl]‐2‐methylpropionic Acid. ResearchGate. Available from: [Link]
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Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. SciSpace. Available from: [Link]
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A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]
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comparing the efficacy of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride to other piperazine derivatives
A Senior Application Scientist's Guide to Navigating Structure-Activity Relationships and Experimental Validation
In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold represents a cornerstone of medicinal chemistry. Its versatile structure has given rise to a multitude of blockbuster drugs, from antipsychotics to antidepressants. This guide delves into a comparative efficacy analysis of key phenyl-piperazine derivatives, providing a framework for researchers and drug development professionals to assess novel compounds in this class. While direct, publicly available efficacy data for the specific molecule 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is scarce, we will use a selection of structurally related and well-documented compounds to illustrate the principles of comparative analysis. This guide will focus on the interplay between chemical structure, pharmacological activity, and the experimental methodologies required for robust evaluation.
The Phenyl-Piperazine Scaffold: A Privileged Structure in CNS Therapeutics
The phenyl-piperazine moiety is a classic example of a "privileged scaffold" in medicinal chemistry. Its unique combination of a rigid aromatic ring and a flexible basic piperazine ring allows it to interact with a wide array of G-protein coupled receptors (GPCRs) and transporters in the CNS. The nature and position of substituents on both the phenyl and piperazine rings can dramatically alter the compound's affinity, selectivity, and intrinsic activity for these targets.
Comparative Pharmacological Profiles of Representative Phenyl-Piperazine Derivatives
To illustrate the structure-activity relationships (SAR) within this class, we will compare three well-characterized phenyl-piperazine derivatives: Trazodone, Nefazodone, and Aripiprazole. While all share the core phenyl-piperazine structure, their distinct substitutions lead to unique pharmacological profiles and therapeutic applications.
Trazodone: A Multifunctional Antidepressant
Trazodone is an antidepressant that exhibits a complex pharmacology. Its primary mechanism of action is thought to be the inhibition of the serotonin transporter (SERT) and blockade of the serotonin 5-HT2A receptor. It also has a significant affinity for α1-adrenergic and histamine H1 receptors, which contributes to its sedative effects.
Nefazodone: A Potent 5-HT2A Antagonist
Similar to Trazodone, Nefazodone is a potent antagonist of the 5-HT2A receptor and also inhibits SERT. However, it has a lower affinity for α1-adrenergic and histamine H1 receptors compared to Trazodone, resulting in a different side-effect profile. Nefazodone also has a notable affinity for the α2-adrenergic receptor.
Aripiprazole: A Dopamine D2 Partial Agonist
Aripiprazole represents a different class of phenyl-piperazine derivatives, acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors. This unique "dopamine-serotonin system stabilizer" profile makes it an effective atypical antipsychotic.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Trazodone, Nefazodone, and Aripiprazole for key CNS targets. Lower Ki values indicate higher binding affinity.
| Target Receptor | Trazodone (Ki, nM) | Nefazodone (Ki, nM) | Aripiprazole (Ki, nM) |
| Serotonin Transporter (SERT) | 130 | 300 | 98 |
| 5-HT1A Receptor | 78 | 80 | 4.4 |
| 5-HT2A Receptor | 30 | 26 | 3.4 |
| Dopamine D2 Receptor | >10,000 | >10,000 | 0.34 |
| α1-Adrenergic Receptor | 38 | 48 | 57 |
| Histamine H1 Receptor | 400 | 500 | 61 |
Signaling Pathway Modulation: A Visual Representation
The differential receptor engagement of these compounds leads to distinct downstream signaling cascades. The following diagrams illustrate the primary mechanisms of action.
Caption: Trazodone's multi-target mechanism of action.
Caption: Aripiprazole's dopamine-serotonin system stabilization.
Experimental Protocols for Comparative Efficacy Assessment
To generate the comparative data presented above, a series of standardized in vitro and in vivo assays are employed. The following outlines a typical experimental workflow for characterizing a novel phenyl-piperazine derivative against established benchmarks.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a panel of CNS receptors.
Methodology:
-
Membrane Preparation: Clonal cell lines overexpressing the target receptor (e.g., HEK293 cells) are cultured and harvested. The cell membranes are isolated through differential centrifugation.
-
Radioligand Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the target receptor is incubated with the cell membranes and varying concentrations of the test compound.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Models
Objective: To assess the functional effects of the test compound on animal behavior relevant to its potential therapeutic indication.
Example: Forced Swim Test (for antidepressant-like activity)
-
Acclimation: Rodents (mice or rats) are individually placed in a cylinder of water from which they cannot escape for a 15-minute pre-test session.
-
Dosing: 24 hours after the pre-test, animals are administered the test compound, a positive control (e.g., a known antidepressant), or a vehicle control.
-
Test Session: 30-60 minutes after dosing, the animals are placed back in the water cylinder for a 5-minute test session. The duration of immobility is recorded.
-
Data Analysis: A significant reduction in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.
Caption: A generalized workflow for evaluating novel CNS compounds.
Conclusion and Future Directions
The phenyl-piperazine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. As demonstrated by the comparison of Trazodone, Nefazodone, and Aripiprazole, subtle structural modifications can lead to profound changes in pharmacological profiles and therapeutic utility. A rigorous, multi-faceted experimental approach, encompassing in vitro binding and functional assays, as well as in vivo behavioral models, is crucial for elucidating the efficacy and mechanism of action of new chemical entities. For a novel compound like 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, the initial step would be a comprehensive in vitro profiling to identify its primary molecular targets, followed by the functional and behavioral assays outlined in this guide to build a robust understanding of its potential therapeutic value.
References
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Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS Spectrums, 14(10), 536-546. [Link]
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Odagaki, Y., & Toyoshima, R. (2006). In vitro pharmacological profile of trazodone and its active metabolite, m-chlorophenylpiperazine, on human cloned monoamine transporters. Naunyn-Schmiedeberg's Archives of Pharmacology, 373(4), 283-292. [Link]
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Davis, R., & Whittington, R. (1995). Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression. Drugs, 50(3), 531-561. [Link]
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Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., Roth, B. L., & Mailman, R. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411. [Link]
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Jordan, S., Koprivica, V., Chen, R., Tottori, K., Kikuchi, T., & Altar, C. A. (2002). The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor. European Journal of Pharmacology, 441(3), 137-140. [Link]
A Comparative Study of Piperazine Compounds in Neurological Disorder Models: A Guide for Researchers
The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry. Its unique physicochemical properties have led to the development of a plethora of derivatives with diverse pharmacological activities, particularly in the realm of neuroscience. This guide provides a comparative analysis of piperazine compounds in preclinical models of major neurological disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and schizophrenia. We will delve into their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for key in vivo and in vitro assays.
Epilepsy: Targeting Neuronal Hyperexcitability
Piperazine derivatives have shown significant promise as anticonvulsant agents, primarily by modulating ion channels and neurotransmitter systems to reduce neuronal hyperexcitability.
Comparative Efficacy of Piperazine-Based Anticonvulsants
The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate the efficacy of potential antiepileptic drugs. The MES model is indicative of a compound's ability to prevent seizure spread, reflecting efficacy against generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.[1]
Several studies have synthesized and evaluated various 1,4-substituted piperazine derivatives for their anticonvulsant activity.[2] For instance, two dicarboxylic piperazine derivatives, pCB-PzDA (1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid) and pBB-PzDA (1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid), have demonstrated potent activity as glutamate receptor antagonists, particularly against the α-kainate receptor subtype. In rodent models, both compounds provided protection against sound-induced clonic and tonic seizures.
A novel piperazine derivative, 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (Compound 14) , has shown broad-spectrum anticonvulsant activity, demonstrating efficacy in both the MES and scPTZ models.[1] This suggests a wider therapeutic window compared to established drugs like Phenytoin and Carbamazepine, which are primarily effective in the MES test.[1] The proposed mechanism for Compound 14 involves a multi-target approach, potentially modulating both sodium and calcium channels, as well as glutamate receptors.[1]
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Proposed Mechanism of Action | Reference |
| Compound 14 | 23.7 | 18.9 | Sodium and calcium channel modulation, glutamate receptor antagonism | [1] |
| Phenytoin | 9.5 | Ineffective | Voltage-gated sodium channel blocker | [1] |
| Carbamazepine | 8.8 | Ineffective | Voltage-gated sodium channel blocker | [1] |
Table 1: Comparative Anticonvulsant Efficacy of a Novel Piperazine Derivative and Standard Antiepileptic Drugs in Mice.
Experimental Protocols for Anticonvulsant Screening
This test evaluates a compound's ability to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Protocol:
-
Animal Preparation: Use male CF-1 or C57BL/6 mice. Acclimatize the animals to the laboratory environment.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally or orally). The time between administration and the test should be based on the compound's pharmacokinetic profile.
-
Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas. Place corneal electrodes on the eyes.[3][4]
-
Stimulation: Deliver a 60 Hz alternating current (50 mA for mice) for 0.2 seconds.[4][5]
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure.[3] Abolition of this phase is considered protection.[4]
-
Data Analysis: Calculate the percentage of animals protected in each group. The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.[3]
This model assesses a compound's ability to raise the seizure threshold against a chemical convulsant.
Protocol:
-
Animal Preparation: Use male CF-1 or C57BL/6 mice.
-
Drug Administration: Administer the test compound or vehicle control.
-
Convulsant Administration: At the time of peak effect of the test compound, inject a convulsive dose of Pentylenetetrazole (PTZ) subcutaneously (typically 85 mg/kg for CF-1 mice).[1][6]
-
Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.[6]
-
Data Analysis: An animal is considered protected if it does not exhibit clonic seizures. Calculate the percentage of protected animals and determine the ED₅₀.
Alzheimer's Disease: A Multi-Pronged Approach
The complex pathology of Alzheimer's disease, characterized by amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, necessitates multi-target therapeutic strategies.[7][8][9] Piperazine derivatives have emerged as promising candidates due to their ability to address both amyloid and tau pathologies.
Targeting Amyloid and Tau Pathologies
Novel N,N'-disubstituted piperazine derivatives have been designed to possess both anti-amyloid and acetylcholinesterase inhibition properties.[8] One promising hybrid molecule was shown to reduce both amyloid and tau pathology and improve memory impairments in a preclinical Alzheimer's model.[8] In vitro studies confirmed that this compound reduces tau phosphorylation and inhibits the release of Aβ peptides.[8]
Another approach involves the modulation of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a calcium-permeable ion channel implicated in synaptic stability. Piperazine (PPZ) and its derivatives have been identified as TRPC6 agonists.[10] These compounds have been shown to protect against amyloid toxicity and restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's disease.[10] The neuroprotective mechanism is believed to be based on the activation of neuronal store-operated calcium entry in dendritic spines.[10]
Experimental Workflow for Evaluating Anti-Alzheimer's Compounds
Caption: General workflow for the preclinical evaluation of piperazine compounds for Alzheimer's disease.
Parkinson's Disease: Neuroprotection and Symptomatic Relief
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[11] Research into piperazine derivatives for Parkinson's has focused on their potential neuroprotective effects and their ability to modulate dopamine signaling.
Piperine, an alkaloid containing a piperidine ring (structurally related to piperazine), has demonstrated neuroprotective effects in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.[12][13] Treatment with piperine has been shown to reduce motor deficits, inhibit apoptosis of neuronal cells, and decrease inflammation in the brain.[12] Furthermore, piperine can improve the bioavailability of levodopa, the primary symptomatic treatment for Parkinson's, by suppressing gut bacterial tyrosine decarboxylase.[13][14]
While direct comparative studies of various piperazine compounds in Parkinson's models are less common, the promising results with piperine suggest that the broader class of piperazine derivatives warrants further investigation for their neuroprotective and symptomatic potential.
Schizophrenia: Modulating Dopamine and Serotonin Pathways
The therapeutic action of many antipsychotic drugs is attributed to their ability to antagonize dopamine D2 and serotonin 5-HT2A receptors.[15][16] Piperazine derivatives are a cornerstone of many atypical antipsychotics.
Comparative Receptor Binding Affinities
The affinity of a compound for a specific receptor is a key determinant of its pharmacological profile. The Ki value represents the inhibition constant and is a measure of the binding affinity; a lower Ki value indicates a higher affinity.
Computational studies have been employed to design and screen piperazine derivatives as dual antagonists of dopamine D2 and serotonin 5-HT2A receptors.[15][17] These studies aim to identify compounds with optimal binding affinities and drug-like properties. For example, a screened compound, ZINC74289318, showed a higher predicted docking score for both D2 and 5-HT2A receptors compared to the co-crystallized ligand.[15]
| Compound | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | Reference |
| Chlorpromazine | Varies | Varies | [16] |
| Haloperidol | Varies | Varies | [16] |
| Risperidone | Varies | Varies | [16] |
| Olanzapine | Varies | Varies | [16] |
| ZINC74289318 (predicted) | High Affinity | High Affinity | [15] |
Table 2: Comparative Receptor Binding Affinities of Piperazine-Containing Antipsychotics and a Computationally Screened Compound. (Note: Specific Ki values can vary between studies and are presented here as a qualitative comparison).
Apomorphine-Induced Climbing Behavior in Mice
This behavioral model is used to assess the in vivo efficacy of potential antipsychotic drugs by measuring their ability to antagonize the effects of the dopamine agonist apomorphine.
Protocol:
-
Animal Preparation: Use male mice. Acclimatize them to the testing environment.
-
Drug Administration: Administer the test compound or vehicle control.
-
Apomorphine Injection: After a predetermined time, inject apomorphine subcutaneously.
-
Observation: Place the mice individually in wire mesh cages and observe their climbing behavior for a set period (e.g., 30 minutes).
-
Scoring: Climbing behavior can be scored based on the time spent climbing or by using a rating scale.
-
Data Analysis: Compare the climbing scores of the treated groups to the control group to determine the antagonist effect of the test compound.
Signaling Pathways and Future Directions
The therapeutic effects of piperazine compounds in neurological disorders are mediated through their interaction with various signaling pathways.
Caption: Simplified signaling pathways modulated by piperazine compounds in different neurological disorders.
The versatility of the piperazine scaffold allows for the fine-tuning of pharmacological properties to target specific receptors and signaling pathways implicated in various neurological disorders. Future research should focus on conducting more direct, head-to-head comparative studies of novel piperazine derivatives to establish a clearer understanding of their structure-activity relationships and therapeutic potential. The development of multi-target piperazine compounds that can simultaneously address different aspects of complex diseases like Alzheimer's represents a particularly promising avenue for future drug discovery efforts.
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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Results for Novel Piperazine Acetic Acid Analogs
This guide provides a strategic framework for researchers, scientists, and drug development professionals on establishing a meaningful correlation between in vitro and in vivo experimental results, using (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride as a focal point for a class of promising therapeutic candidates. While direct, comprehensive in vivo/in vitro correlation (IVIVC) studies for this specific molecule are not extensively documented in publicly available literature, the principles and methodologies outlined herein are derived from extensive research on structurally related piperazine derivatives. Our objective is to equip you with the scientific rationale and practical workflows necessary to navigate this critical phase of preclinical drug development.
The piperazine ring is a classic example of a "privileged scaffold" in medicinal chemistry, appearing in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics. However, the ultimate success of any new chemical entity (NCE) hinges on the translatability of its promising in vitro activity into in vivo efficacy and safety. This guide will dissect this challenge, offering a logical progression from cellular assays to animal models, and finally, to the establishment of a predictive IVIVC.
Part 1: Foundational In Vitro Characterization
The initial phase of evaluation seeks to understand a compound's activity and mechanism at the cellular level. The choice of assays is dictated by the therapeutic hypothesis for the compound. Given that piperazine derivatives have demonstrated broad bioactivity, we will consider a common application in oncology: antiproliferative activity.
Causality in Assay Selection: Why the MTT Assay?
For assessing a compound's potential as an anticancer agent, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted starting point.[3] Its selection is based on several key factors:
-
Mechanism: It measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells. This provides a quantitative measure of cell viability and, by extension, the cytotoxic or cytostatic effect of the compound.
-
Throughput: The assay is colorimetric and can be performed in a 96-well plate format, making it highly amenable to screening multiple compounds at various concentrations.
-
Self-Validation: The protocol inherently includes controls (untreated cells, vehicle-only treated cells) that validate the health of the cell culture and establish a baseline for calculating inhibition.
Experimental Protocol: MTT Assay for Antiproliferative Activity
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride and its analogs.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO2).
-
Trypsinize and count the cells. Seed the cells into 96-well flat-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle-only controls.
-
Incubate for an additional 48 to 72 hours.[3]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plates for 4 hours at 37°C, allowing for formazan crystal formation.[3]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Generalized workflow for in vitro evaluation of antiproliferative activity.
Part 2: In Vivo Validation and Pharmacokinetic Profiling
Positive in vitro results are the first gate. The next critical step is to determine if this activity translates to a living system. For our oncology example, a tumor xenograft model is the gold standard.
Rationale for Model Selection: The Human Xenograft Model
The choice of an in vivo model must be physiologically relevant. A human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, offers a direct test of the compound's efficacy against the same cells evaluated in vitro.[4] This approach allows for the assessment of not only the compound's direct antitumor activity but also factors like its ability to reach the tumor site in sufficient concentrations (pharmacokinetics) and its tolerability in a whole organism (toxicology).
Experimental Protocol: Murine Xenograft Model for Antitumor Efficacy
-
Animal Acclimatization and Tumor Implantation:
-
Acclimate immunocompromised mice (e.g., NOD/SCID or Athymic Nude) for at least one week.
-
Subcutaneously inject 1-5 million human tumor cells (the same line used in vitro, e.g., MCF-7) suspended in Matrigel into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Formulation and Dosing:
-
Formulate the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound at one or more dose levels (e.g., 25 mg/kg) on a defined schedule (e.g., once daily for 21 days). The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.[4]
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated when the average tumor size in the control group reaches a predetermined size (e.g., 1000 mm³).
-
Monitor animals for any signs of toxicity.
-
-
Data Analysis:
-
Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
Analyze body weight data to assess toxicity. Significant weight loss (>15-20%) is a common sign of poor tolerability.[4]
-
Caption: Conceptual diagram of the process for developing a preclinical IVIVC model.
Comparative Analysis: Piperazine vs. Alternative Scaffolds
When a lead compound shows promise but has liabilities (e.g., poor brain penetration, metabolic instability), medicinal chemists often explore alternative scaffolds. A common alternative to piperazine is the piperidine ring.
A study comparing piperazine and piperidine analogues as histamine H3 receptor antagonists found that while the piperazine derivatives had slightly higher in vitro potency, the choice of scaffold could modulate activity at other receptors. [5]The key difference lies in their chemical nature:
-
Piperazine: Contains two nitrogen atoms, making it more basic and generally more polar than piperidine. This can impact solubility, cell permeability, and potential for hERG channel binding.
-
Piperidine: Contains a single nitrogen, making it less basic. This can alter its pharmacokinetic profile, potentially leading to better brain penetration if other factors are optimized. [5] The decision to switch scaffolds is a multi-parameter optimization problem. A strong IVIVC for the initial piperazine series provides the essential baseline against which any new scaffold must be judged.
Conclusion
Establishing a robust correlation between in vitro and in vivo results is fundamental to efficient and successful drug discovery. For novel compounds like (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride, the path forward involves a systematic and logical progression of experiments. By starting with mechanistically sound and validated in vitro assays, progressing to physiologically relevant in vivo models, and critically analyzing the resulting data to build a correlative model, research teams can make informed decisions, prioritize the most promising candidates, and ultimately increase the probability of translating a laboratory finding into a clinical success.
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Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available at: [Link]
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Comparative Benchmarking of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride: A Strategic Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride. Given the absence of established clinical data for this specific molecule, this document outlines a strategic, multi-tiered approach to rigorously evaluate its therapeutic potential against current standards. The methodologies described herein are designed to establish a robust, data-driven foundation for go/no-go decisions in early-stage drug development.
The structural motifs within 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, namely the phenylacetic acid and methylpiperazine moieties, are prevalent in compounds targeting the central nervous system (CNS). For the purpose of this illustrative guide, we will hypothesize a primary mechanism of action as a dopamine D2 receptor antagonist, a well-established target for antipsychotic agents. Consequently, we will benchmark our compound of interest against Risperidone and Aripiprazole , two widely prescribed second-generation antipsychotics with distinct pharmacological profiles.
Part 1: In Vitro Pharmacological Profiling
The initial phase of benchmarking focuses on characterizing the fundamental interaction of our lead compound with its primary molecular target and assessing its selectivity. This is critical for predicting both efficacy and potential off-target liabilities.
Primary Target Affinity and Functional Activity
The cornerstone of our evaluation is to quantify the compound's affinity for the human dopamine D2 receptor and to determine its functional consequence (i.e., antagonist, agonist, or partial agonist activity).
Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity (Kd)
-
Source: Human recombinant D2L receptors expressed in CHO-K1 or HEK293 cells.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride, potent D2 antagonists, used at a concentration near their Kd value.
-
Procedure:
-
Cell membranes expressing the D2 receptor are incubated with a fixed concentration of the radioligand.
-
A range of concentrations (e.g., 0.1 nM to 10 µM) of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, Risperidone, and Aripiprazole are added in parallel.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Following incubation to equilibrium, bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration-dependent inhibition of radioligand binding is fitted to a one-site competition model to determine the inhibitor constant (Ki), which reflects the affinity of the test compound for the D2 receptor.
Experimental Protocol: [³⁵S]GTPγS Functional Assay for D2 Receptor Activity
-
Principle: This assay measures the activation of G-proteins coupled to the D2 receptor, providing a direct measure of functional agonism or antagonism.
-
Procedure:
-
Cell membranes (as above) are incubated with GDP, the radiolabeled guanine nucleotide [³⁵S]GTPγS, and varying concentrations of the test compounds.
-
A known D2 agonist (e.g., quinpirole) is used to stimulate G-protein activation.
-
To assess antagonist activity, membranes are co-incubated with a fixed concentration of quinpirole and varying concentrations of the test compounds.
-
The amount of [³⁵S]GTPγS bound to G-proteins is measured by scintillation counting.
-
-
Data Analysis: Agonist activity is measured as an increase in [³⁵S]GTPγS binding, while antagonist activity is measured as a decrease in the quinpirole-stimulated signal. This allows for the determination of EC50 (for agonists) or IC50 (for antagonists).
Table 1: Hypothetical In Vitro Benchmarking Data
| Compound | D2 Receptor Affinity (Ki, nM) | D2 Functional Activity (IC50, nM) | 5-HT2A Receptor Affinity (Ki, nM) |
| 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid HCl | 5.2 | 8.1 (Antagonist) | 75.4 |
| Risperidone | 2.1 | 3.5 (Antagonist) | 0.2 |
| Aripiprazole | 0.9 | 1.5 (Partial Agonist) | 3.4 |
Selectivity Profiling
A superior safety profile often correlates with higher selectivity. We will assess binding against a panel of receptors known to be associated with side effects of antipsychotic drugs, with a primary focus on the serotonin 2A (5-HT2A) receptor, as the D2/5-HT2A affinity ratio is a key differentiator for atypical antipsychotics.
Workflow for In Vitro Profiling
Caption: Workflow for in vitro pharmacological profiling.
Part 2: In Vivo Evaluation in Preclinical Models
Following promising in vitro data, the investigation proceeds to in vivo models to assess the compound's efficacy in a physiological context and to establish its pharmacokinetic profile.
Pharmacokinetic (PK) Profiling
A viable drug candidate must achieve and maintain therapeutic concentrations in the target tissue—in this case, the brain.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Subjects: Male Sprague-Dawley rats (n=3-4 per route/time point).
-
Administration: A single dose administered via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
Sampling: Blood samples are collected at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing. For CNS drugs, brain tissue is also collected from a subset of animals at each time point.
-
Analysis: Plasma and brain homogenate concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Key Parameters Calculated:
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Brain-to-Plasma Ratio (Kp): Indicates the extent of blood-brain barrier penetration.
-
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid HCl | Risperidone | Aripiprazole |
| Oral Bioavailability (%F) | 45% | 25% | 30% |
| Plasma Half-life (t½, hours) | 6.2 | 3.5 | 8.1 |
| Brain-to-Plasma Ratio (Kp) at 2h | 2.8 | 3.1 | 2.5 |
In Vivo Pharmacodynamic (PD) Efficacy
To substantiate the D2 receptor antagonist hypothesis, we will use a standard behavioral model that is sensitive to antipsychotic agents.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
-
Principle: The psychostimulant amphetamine induces an increase in locomotor activity in rodents by promoting dopamine release in the striatum. This effect can be blocked by D2 receptor antagonists.
-
Procedure:
-
Rodents (mice or rats) are habituated to open-field arenas equipped with automated activity monitors.
-
Test compounds (our lead, Risperidone, Aripiprazole, or vehicle) are administered at various doses.
-
After a suitable pretreatment time (based on PK data), animals are challenged with d-amphetamine (e.g., 1-2 mg/kg, s.c.).
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes.
-
-
Data Analysis: The ability of the test compounds to dose-dependently inhibit amphetamine-induced hyperlocomotion is quantified. The dose that produces a 50% reversal of the amphetamine effect (ED50) is calculated.
Logical Flow of Preclinical Evaluation
Caption: Decision-making pathway in preclinical benchmarking.
Part 3: Safety and Tolerability Assessment
A critical differentiator for novel antipsychotics is an improved side-effect profile. Early assessment of potential liabilities, such as extrapyramidal symptoms (EPS) and metabolic disturbances, is essential.
Experimental Protocol: Rodent Catalepsy Test
-
Principle: Catalepsy, a state of motor immobility, is a classic preclinical indicator of potential EPS liability in humans, strongly linked to high D2 receptor blockade in the nigrostriatal pathway.
-
Procedure:
-
Rats are treated with the test compounds at doses equivalent to and exceeding the efficacious doses determined in the hyperlocomotion model.
-
At various time points post-dosing, the animals are gently placed with their forepaws on an elevated horizontal bar.
-
The latency to remove both paws from the bar is recorded. A failure to move within a set time (e.g., 60 seconds) is considered a cataleptic response.
-
-
Data Analysis: A therapeutic index is calculated by comparing the dose required to produce catalepsy (TD50) with the dose required for efficacy (ED50). A larger TD50/ED50 ratio suggests a wider safety margin.
Conclusion and Future Directions
This guide outlines a foundational strategy for benchmarking 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride against established therapeutic standards, using the D2 receptor antagonist hypothesis as a framework. The proposed experiments are designed to build a comprehensive profile of the compound's affinity, potency, selectivity, pharmacokinetic properties, in vivo efficacy, and key safety liabilities.
The resulting data, summarized in comparative tables, will enable a direct and objective assessment of the compound's potential advantages or disadvantages relative to Risperidone and Aripiprazole. A favorable outcome—such as high potency, superior selectivity, good oral bioavailability, robust brain penetration, and a wide therapeutic window between efficacy and catalepsy—would provide a strong rationale for advancing the compound into more extensive preclinical toxicology and safety pharmacology studies.
References
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Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current Opinion in Pharmacology, 11(1), 59-67. Available from: [Link]
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Arnt, J. (1998). Pharmacological differentiation of classical and novel antipsychotics. International clinical psychopharmacology, 13 Suppl 3, S5-S14. Available from: [Link]
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Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Psychopharmacology, 120(2), 128-133. Available from: [Link]
A Researcher's Guide to Ensuring Reproducibility in 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride Research
In the landscape of pharmaceutical research and development, the reproducibility of scientific findings is the bedrock of progress. The journey from a promising molecule to a therapeutic agent is paved with rigorous experimentation, where the ability to consistently replicate results is paramount. This guide provides an in-depth technical framework for researchers working with 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride, a versatile intermediate in neuropharmacology.[1][2] We will explore the critical aspects of its synthesis, characterization, and analytical validation, offering a comparative perspective against common alternatives and methodologies to fortify the integrity and reproducibility of your research.
The Imperative of Reproducibility in Drug Discovery
The challenge of irreproducible research is a significant impediment in drug discovery, leading to wasted resources and a "valley of death" where promising preclinical findings fail to translate into successful clinical trials.[3] Studies have shown that a substantial portion of published research is not reproducible, underscoring the need for meticulous documentation, validated methodologies, and a deep understanding of the materials being investigated.[3] This guide is structured to address these challenges directly, providing not just protocols, but the scientific rationale behind them to empower researchers to build robust and reproducible experimental systems.
Synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride: A Reproducible Pathway
The synthesis of the title compound, while not exceedingly complex, presents several critical junctures where variability can be introduced, impacting yield, purity, and ultimately, the reproducibility of downstream experiments. We will detail a well-established, two-step synthetic route starting from phenylacetic acid, highlighting the key parameters for control and potential pitfalls.
A Plausible and Controlled Synthetic Protocol
A robust synthesis begins with a clear and detailed protocol. The following procedure is based on the classical Hell-Volhard-Zelinskii reaction followed by nucleophilic substitution, a common method for the preparation of α-amino acids.[4]
Step 1: Synthesis of 2-Bromo-2-phenylacetic acid
This initial step involves the α-bromination of phenylacetic acid. The control of reaction conditions is crucial to minimize side reactions and ensure a high yield of the desired intermediate.
-
Reaction Scheme:
-
Phenylacetic acid + Br₂ / PBr₃ → 2-Bromo-2-phenylacetic acid
-
-
Detailed Protocol:
-
To a dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add phenylacetic acid (1.0 eq).
-
Add a catalytic amount of red phosphorus (or PBr₃, 0.1 eq).
-
Slowly add bromine (1.1 eq) dropwise at room temperature with constant stirring.
-
After the addition is complete, gently heat the reaction mixture to 60-70 °C for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bisulfite solution to remove excess bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-2-phenylacetic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Step 2: Synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride
The second step is a nucleophilic substitution where the bromide is displaced by N-methylpiperazine. Controlling the stoichiometry is key to avoiding the formation of undesired byproducts.
-
Reaction Scheme:
-
2-Bromo-2-phenylacetic acid + N-Methylpiperazine → 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid
-
2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid + HCl → 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride
-
-
Detailed Protocol:
-
Dissolve the purified 2-bromo-2-phenylacetic acid (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
In a separate flask, dissolve N-methylpiperazine (2.2 eq) in the same solvent. The use of a slight excess of the amine helps to drive the reaction to completion and acts as a base to neutralize the HBr formed.
-
Slowly add the solution of 2-bromo-2-phenylacetic acid to the N-methylpiperazine solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, filter off any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar organic solvent to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to ~2 with concentrated HCl.
-
The hydrochloride salt will precipitate out of the solution. If it does not, the water can be removed under reduced pressure.
-
Collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride.
-
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid HCl.
Characterization and Purity Assessment: A Multi-Technique Approach
Thorough characterization of the synthesized compound is non-negotiable for ensuring reproducibility. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of the final product and key intermediates.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include aromatic protons, the methine proton at the α-carbon, and protons of the piperazine ring and the N-methyl group.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Expected signals would correspond to the carboxylic acid carbon, aromatic carbons, the α-carbon, and the carbons of the piperazine ring and N-methyl group.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected absorptions include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretches for aromatic and aliphatic components.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[5] A validated, stability-indicating HPLC method is essential for ensuring that the material used in subsequent studies is of a consistent and high quality.
Illustrative HPLC Method for Purity Analysis:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A common mobile phase system for the analysis of basic compounds, providing good peak shape. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is necessary to separate the polar starting materials from the less polar product and potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | The phenyl group provides UV absorbance. Monitoring at multiple wavelengths can help in detecting impurities with different chromophores. |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. |
Comparison with an Alternative: The Boc-Protected Analogue
In many synthetic strategies involving piperazine derivatives, a common alternative approach is to use a protected form of piperazine, such as N-Boc-piperazine. This leads to the formation of 2-(4-Boc-piperazinyl)-2-phenylacetic acid as an intermediate.[6]
| Feature | Direct Synthesis with N-Methylpiperazine | Synthesis via Boc-Protected Intermediate |
| Number of Steps | Fewer steps to the final product. | Requires an additional deprotection step. |
| Control of Selectivity | Risk of di-alkylation if stoichiometry is not carefully controlled. | Mono-alkylation is guaranteed. |
| Purification | May require more rigorous purification to remove di-substituted byproducts. | Purification of the Boc-protected intermediate can be straightforward. |
| Overall Yield | Potentially higher overall yield due to fewer steps. | The additional deprotection step can reduce the overall yield. |
| Cost-Effectiveness | Generally more cost-effective for large-scale synthesis. | The cost of the Boc-protecting group and deprotection reagents can be significant. |
The choice between these two routes depends on the scale of the synthesis, the desired purity, and cost considerations. For discovery-phase research where material requirements are small and high purity is paramount, the Boc-protected route may be preferable. For process development and larger-scale synthesis, optimizing the direct alkylation route is often more economical.
Ensuring Reproducibility Through Self-Validating Systems
To build a truly reproducible research framework, every protocol should be designed as a self-validating system. This involves meticulous documentation, the use of qualified reference standards, and a thorough understanding of potential sources of variability.
The Critical Role of Reference Standards
A well-characterized reference standard is the cornerstone of any analytical measurement.[7] It is a highly purified compound that is used to calibrate instruments, validate analytical methods, and ensure the accuracy and consistency of results over time. For 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride, a primary reference standard should be synthesized and thoroughly characterized using a battery of analytical techniques (NMR, MS, IR, elemental analysis) to confirm its identity and establish its purity.
Documentation: The Blueprint for Reproducibility
Detailed and accurate record-keeping is fundamental to reproducible science.[8] Every experiment should be documented with sufficient detail to allow another researcher to replicate the work. This includes:
-
Reagent Information: Source, lot number, and purity of all starting materials and reagents.
-
Experimental Conditions: Precise quantities, reaction times, temperatures, and any observed phenomena.
-
Analytical Data: Raw data from all analytical measurements, including instrument parameters and processing methods.
-
Yield Calculations: Clear and transparent calculation of reaction yields.
Identifying and Controlling Impurities
A critical aspect of ensuring reproducibility is the identification and control of impurities. Potential impurities in the synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride could include:
-
Unreacted Starting Materials: Phenylacetic acid and N-methylpiperazine.
-
Over-reacted Byproducts: Di-substituted piperazine derivatives.
-
Side-reaction Products: Impurities arising from the α-bromination step.
-
Degradation Products: The stability of the compound under various stress conditions (acid, base, heat, light, oxidation) should be investigated to identify potential degradants.[6][9]
A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[9] Forced degradation studies are performed to generate these degradation products and validate the specificity of the analytical method.
Visualizing the Path to Reproducibility
Caption: Key pillars for achieving reproducible research findings.
Conclusion: A Commitment to Scientific Integrity
Ensuring the reproducibility of findings in research involving 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride, or any compound, is not merely a matter of following a protocol. It is a commitment to scientific integrity that encompasses a deep understanding of the chemistry, meticulous execution of experiments, and transparent documentation of all procedures and data. By adopting the principles and practices outlined in this guide—from a well-controlled synthesis and rigorous characterization to the use of validated analytical methods and qualified reference standards—researchers can build a foundation of trust in their findings and contribute to the advancement of robust and reliable science.
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Published September 4, 2024. Available at: [Link].
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Improving reproducibility of data analysis and code in medical research: 5 recommendations to get started. PubMed Central. Published October 2, 2023. Available at: [Link].
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(PDF) Impurity profile of amino acids? ResearchGate. Published August 10, 2023. Available at: [Link].
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Available at: [Link].
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HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link].
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6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Published May 16, 2023. Available at: [Link].
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A Researcher's Guide to Validating Compound Mechanism of Action: An Objective Comparison of Experimental Approaches
In the landscape of drug discovery and development, a thorough understanding of a compound's mechanism of action (MOA) is paramount. It is the foundational pillar upon which efficacy, safety, and clinical success are built.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of experimental strategies to robustly validate the proposed MOA of a novel compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of MOA Validation: Beyond "If" to "How"
Identifying that a compound elicits a biological response is only the initial step. The critical question that follows is how it achieves this effect. A well-defined MOA provides invaluable insights into a drug's therapeutic potential and potential liabilities.[3] It allows for the identification of on-target and off-target effects, informs patient selection strategies, and is a critical component of regulatory submissions.[3][4] This guide will navigate the multi-faceted approach required for rigorous MOA validation, moving from initial target engagement to complex biological systems.
A Multi-Pronged Approach to MOA Validation
A robust validation strategy does not rely on a single experiment but rather on a convergence of evidence from orthogonal assays. This layered approach, depicted below, provides a logical workflow from direct target interaction to physiological response.
Caption: A logical workflow for MOA validation, from in vitro to in vivo.
Part 1: Establishing Direct Target Engagement
The foundational step in MOA validation is to unequivocally demonstrate that the compound physically interacts with its intended target.[5] Biochemical and biophysical assays are the primary tools for this purpose, providing a controlled, cell-free environment to measure direct binding and functional modulation.[6]
Comparison of Target Engagement Assays
| Assay Type | Principle | Information Provided | Throughput | Key Considerations |
| Enzyme Activity Assays | Measures the effect of the compound on the catalytic activity of an enzyme target.[7] | Potency (IC50/EC50), mechanism of inhibition/activation. | High | Requires an active enzyme and a detectable product. |
| Binding Assays (FP, TR-FRET) | Detects the binding of a compound to its target, often using fluorescent probes.[7] | Binding affinity (Kd), competition with known ligands. | High | Requires a labeled ligand or a suitable fluorescent probe. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon compound binding to an immobilized target. | Binding affinity (Kd), kinetics (kon, koff). | Medium | Requires purified, stable protein for immobilization. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a compound to its target.[8] | Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS). | Low | Requires larger quantities of purified protein and compound. |
Experimental Protocol: Enzyme Activity Assay (Kinase Inhibition)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (serial dilutions)
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the kinase and the test compound (or vehicle control).
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction for a predetermined time at the optimal temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Expert Insight: The choice of assay depends on the nature of the target. For enzymes, activity assays are often the most direct and physiologically relevant starting point.[7] However, for non-enzymatic targets like receptors or structural proteins, binding assays are essential.[7] SPR and ITC provide deeper biophysical insights into the binding event but are generally lower in throughput.[8]
Part 2: Confirming Target Engagement in a Cellular Context
Demonstrating binding to a purified protein is a crucial first step, but it is essential to confirm that the compound can engage its target within the complex environment of a living cell.[5] Cellular target engagement assays bridge the gap between biochemical potency and cellular activity.[9]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to directly measure target engagement in cells and tissues. The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA®
Objective: To determine if a compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Cell lysis buffer
-
Equipment for heating (e.g., PCR cycler)
-
Method for protein detection (e.g., Western blotting antibodies, ELISA kit)
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration.
-
Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Quantify the amount of soluble target protein in each sample using Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expert Insight: CETSA® is a valuable tool as it does not require modification of the compound or the target protein.[10] It provides direct evidence of target binding in a physiological context. Comparing the cellular EC50 from CETSA® with the biochemical IC50 can provide insights into the compound's cell permeability and potential for active transport.
Part 3: Elucidating Downstream Signaling and Phenotypic Effects
Once target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction. This involves examining the modulation of downstream signaling pathways and the resulting cellular phenotype.[11][12]
Comparison of Functional Cellular Assays
| Assay Type | Principle | Information Provided | Throughput | Key Considerations |
| Western Blotting | Detects changes in the expression or post-translational modification (e.g., phosphorylation) of proteins in a signaling pathway. | Modulation of specific pathway components. | Low-Medium | Requires specific antibodies for each protein of interest. |
| Reporter Gene Assays | Measures the activity of a specific signaling pathway by linking a reporter gene (e.g., luciferase) to a pathway-responsive promoter. | Pathway activation or inhibition. | High | Can be artificial and may not fully recapitulate endogenous signaling. |
| High-Content Imaging | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously (e.g., protein localization, cell morphology).[7] | Detailed phenotypic changes, subcellular localization of proteins. | Medium-High | Requires sophisticated instrumentation and image analysis software. |
| Cell Viability/Proliferation Assays | Measures the effect of the compound on cell growth and survival.[11] | Cytotoxicity, cytostatic effects. | High | A general readout that does not provide specific mechanistic information. |
| Apoptosis Assays | Detects markers of programmed cell death (e.g., caspase activation, DNA fragmentation). | Induction of apoptosis. | High | Important for understanding the mechanism of cell death. |
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
Objective: To determine if a compound modulates the phosphorylation of a key downstream effector in a signaling pathway.
Materials:
-
Cultured cells
-
Test compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies (total and phospho-specific for the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the test compound for various times and concentrations.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) as a loading control.
-
Quantify the band intensities to determine the change in phosphorylation.
Part 4: Unbiased "Omics" Approaches for Comprehensive MOA Profiling
While targeted assays are essential for testing a specific hypothesis, unbiased global approaches like proteomics and transcriptomics can provide a broader understanding of a compound's effects and help identify novel mechanisms or off-target activities.[13][14]
Proteomics and Transcriptomics in MOA Validation
Caption: Transcriptomics and proteomics provide a global view of cellular responses.
Expert Insight: Transcriptomic data reveals changes in gene expression, which can provide early clues about the cellular processes affected by the compound.[14][15] Proteomics offers a more direct view of the functional molecules in the cell and can identify changes in protein expression, post-translational modifications, and protein-protein interactions.[1][13][16] Integrating these "omics" datasets can provide a powerful, systems-level understanding of the compound's MOA.[17]
Part 5: In Vivo Validation: The Ultimate Test of Physiological Relevance
The final and most critical stage of MOA validation is to confirm that the compound elicits the expected biological effects in a living organism.[18][19] In vivo studies in relevant animal models are essential for understanding the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential.[20][21][22]
Key Considerations for In Vivo MOA Validation
-
Model Selection: The choice of animal model is crucial and should accurately recapitulate the human disease state.[18][22]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): It is essential to establish a relationship between the compound's concentration in the body (PK) and its biological effect (PD).[20]
-
Target Engagement Biomarkers: The development of biomarkers to measure target engagement in vivo is highly valuable for confirming that the compound is hitting its intended target in the animal.[23]
-
Efficacy Studies: These studies assess the therapeutic benefit of the compound in the disease model.
-
Toxicity Studies: In vivo studies are also critical for identifying potential safety concerns.
Conclusion: A Holistic and Iterative Process
The experimental validation of a compound's mechanism of action is not a linear process but rather an iterative cycle of hypothesis generation and testing. By employing a multi-faceted approach that combines direct target engagement assays, cellular functional studies, "omics" profiling, and in vivo validation, researchers can build a comprehensive and compelling body of evidence to support their proposed MOA. This rigorous approach is fundamental to de-risking drug development programs and ultimately, to the successful translation of novel compounds into effective therapies.
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A Researcher's Guide to the Comparative Activity of Phenylacetic Acid-Piperazine Analogs: A Focus on Monoamine Transporter Inhibition
In the landscape of neuropharmacology, the quest for novel psychoactive compounds with tailored activity profiles is perpetual. The chemical scaffold combining a phenylacetic acid core with a piperazine moiety represents a fertile ground for such discovery, serving as a key intermediate in the synthesis of agents targeting neurological disorders.[1][2] This guide provides a comparative analysis of structural analogs based on this framework, using the well-characterized pharmacology of methylphenidate analogs as a representative model. While direct comparative data on 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride itself is limited in public literature, the principles of structure-activity relationships (SAR) derived from its close structural cousins, such as methylphenidate, offer invaluable insights for researchers in drug development.
This guide will delve into the mechanism of action, present comparative experimental data on monoamine transporter inhibition, provide detailed protocols for key validation assays, and explore the nuanced relationship between chemical structure and biological activity.
The Central Mechanism: Inhibition of Monoamine Transporters
Compounds based on the phenylacetic acid and nitrogen-heterocycle scaffold frequently exert their neurological effects by modulating monoamine neurotransmission. The primary targets are the plasma membrane transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[3][4][5] By inhibiting these transporters, these compounds increase the extracellular concentration of these neurotransmitters, enhancing dopaminergic and noradrenergic signaling.[6][7]
Methylphenidate, a classic example, acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[7][8] Its therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) are primarily attributed to this blockade of DAT and NET in the striatum and prefrontal cortex.[3][6] The structural analogs discussed herein are evaluated based on their relative potency and selectivity for these critical transporters.
Caption: Mechanism of action for a DAT inhibitor.
Comparative Analysis of Structural Analogs
The potency and selectivity of these compounds can be dramatically altered by subtle chemical modifications. Key areas for modification include substitutions on the phenyl ring, alterations to the ester functionality, and substitutions on the nitrogen atom of the heterocycle.
A study characterizing a series of eleven (±)-threo-methylphenidate (TMP) analogs provides a clear example of these structure-activity relationships.[9] The inhibitory potency of these analogs was determined by their ability to displace a radioligand ([³H]WIN 35,428) from DAT and [³H]citalopram from SERT in rat brain tissue.
Table 1: Comparative Inhibitory Potency of Methylphenidate Analogs at DAT and SERT [9]
| Compound Modification | Kᵢ (nM) at DAT | Kᵢ (nM) at SERT | Selectivity (SERT/DAT) |
| (±)-threo-methylphenidate (TMP) | 134 | 7710 | 57.5 |
| 4-F-TMP | 20 | 1260 | 63.0 |
| 3,4-Cl₂-TMP | 1.8 | 150 | 83.3 |
| N-Methyl-TMP | 1560 | >10,000 | >6.4 |
| N,N-Dimethyl-TMP | 11800 | >10,000 | >0.8 |
| Ethylphenidate | 30 | 2580 | 86.0 |
| Propylphenidate | 45 | 4500 | 100.0 |
Data derived from Davies et al. (2004). Kᵢ values represent the concentration of the analog required to inhibit 50% of radioligand binding.
Key Insights from the Data:
-
Aryl Substitution: Halogen substitutions on the phenyl ring, such as with fluorine (4-F-TMP) or chlorine (3,4-Cl₂-TMP), dramatically increase binding affinity for DAT compared to the parent compound.[9]
-
N-Substitution: Adding alkyl groups to the nitrogen of the piperidine ring (N-Methyl-TMP, N,N-Dimethyl-TMP) significantly reduces potency at DAT, suggesting steric hindrance at the binding site.[9]
-
Ester Modification: Extending the methyl ester to an ethyl or propyl ester maintains high potency at DAT.[9]
-
Selectivity: All tested analogs showed significantly higher affinity for DAT over SERT, highlighting their primary role as dopamine reuptake inhibitors.[9]
Essential Experimental Protocols
Validating the activity of novel analogs requires robust and reproducible in vitro assays. Radioligand binding and neurotransmitter uptake assays are the gold standard for characterizing compound interactions with monoamine transporters.[10][11]
This assay determines a compound's binding affinity by measuring its ability to compete with a known radiolabeled ligand for the transporter.[4][10]
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systematic literature review comparing studies on 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
A Systematic Comparison of Phenylpiperazine Derivatives in Modern Drug Discovery
An In-Depth Guide to the Pharmacological Landscape of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride and its Analogs for Researchers and Drug Development Professionals.
This guide provides a systematic literature review comparing studies on the broad class of phenylpiperazine derivatives, with a specific focus on contextualizing the role of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride. While direct comparative studies on this specific molecule are not extensively available in public literature, its structural motifs are central to a wide array of pharmacologically active compounds. This review synthesizes data from multiple studies to offer a comparative perspective on the performance and applications of phenylpiperazine derivatives in various therapeutic areas.
The N-phenylpiperazine subunit is a versatile scaffold in medicinal chemistry, historically associated with central nervous system (CNS) activity but increasingly recognized for its potential in other therapeutic fields[1]. The strategic modification of the piperazine ring and the phenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives, leading to a diverse range of biological activities[1][2]. 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride itself is noted for its application as a key intermediate in the synthesis of therapeutic agents, particularly in the field of neuropharmacology, owing to its unique structure that enhances interaction with biological targets[3][4].
Comparative Analysis of Phenylpiperazine Derivatives by Therapeutic Application
The versatility of the phenylpiperazine scaffold is evident in the breadth of its applications, from oncology to neuropharmacology and beyond. This section compares the performance of various phenylpiperazine derivatives based on published experimental data.
Phenylpiperazine Derivatives as Anticancer Agents
A significant body of research has focused on the development of phenylpiperazine derivatives as potent anticancer agents. These compounds have been shown to target various components of cancer cell signaling pathways, including the Epidermal Growth Factor Receptor (EGFR).
A novel class of phenylpiperazine derivatives has been identified as potent EGFR tyrosine kinase (TK) inhibitors[5][6]. One notable compound, designated as 3p , exhibited an IC50 in the nanomolar range in A549 cell cultures and demonstrated in vivo efficacy by inducing a cessation of tumor growth with no significant toxicity in mouse models[5][6].
Further studies have explored the anticancer activities of thiourea and thiazolidinone derivatives of phenylpiperazine against prostate cancer cell lines (DU 145, PC-3, and LNCaP)[7]. Compound 5a from this series showed the highest cytotoxic activity and was found to induce apoptosis and DNA fragmentation, as well as inhibit cell cycle progression[7].
More recently, new phenylpiperazine derivatives of 1,2-benzothiazine have been designed and synthesized as potential anticancer agents[8]. The compound BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) displayed superior antitumor activity compared to the well-known anticancer drug doxorubicin, with lower cytotoxicity towards healthy cells[8].
Table 1: Comparative Anticancer Activity of Phenylpiperazine Derivatives
| Compound ID | Target/Mechanism | Cell Line(s) | IC50 (µM) | Key Findings |
| 3p | EGFR TK Inhibitor | A549 | 0.05 | In vivo tumor growth cessation with no toxicity[5]. |
| 5a | Apoptosis Induction | DU 145, PC-3, LNCaP | Not specified | Induces DNA fragmentation and cell cycle arrest[7]. |
| BS230 | Topoisomerase II Inhibitor | MCF7 | Not specified | More potent than doxorubicin with lower toxicity to healthy cells[8]. |
Neuropharmacological Applications of Phenylpiperazine Derivatives
The piperazine moiety is a well-established pharmacophore for targeting neurotransmitter receptors, and phenylpiperazine derivatives have been extensively studied for their effects on the central nervous system[2][9]. These compounds have shown potential as anxiolytics, antipsychotics, and antidepressants[9].
The specific compound, 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, is highlighted for its utility in the development of treatments for neurological disorders due to its ability to interact with specific brain receptors[3][4]. While detailed efficacy data for this specific molecule is proprietary, its structural analog, 2-(4-Boc-piperazinyl)-2-phenylacetic acid, is also utilized in neuropharmacology research, particularly in studies related to receptor binding and enzyme inhibition[10].
A patent review of N-phenylpiperazine derivatives from 2006 to the present indicates a continued interest in this class for CNS disorders, although the number of patents is considered low given the therapeutic potential of this scaffold[1].
Phenylpiperazine Derivatives in Other Therapeutic Areas
The pharmacological utility of phenylpiperazine derivatives extends to other conditions, including diabetes and inflammatory disorders.
-
Antidiabetic Agents: Piperazine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Some sulfonyl piperazine derivatives have demonstrated in vitro DPP-4 inhibitory activity and have been shown to decrease serum glucose levels in vivo[11].
-
Anti-inflammatory and Anti-nociceptive Agents: The piperazine derivative LQFM-008 (4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester) has demonstrated both anti-inflammatory and anti-nociceptive effects in animal models. Its mechanism of action is suggested to be mediated through the serotonergic pathway[12].
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments relevant to the evaluation of phenylpiperazine derivatives.
Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 value of a test compound.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (phenylpiperazine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol describes a common method for evaluating the in vivo antitumor efficacy of a compound.
Objective: To assess the effect of a test compound on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction (e.g., A549)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental workflows can aid in understanding the mechanism of action and evaluation process for phenylpiperazine derivatives.
Caption: EGFR signaling pathway and the inhibitory action of phenylpiperazine derivatives.
Caption: A typical workflow for the preclinical evaluation of novel phenylpiperazine derivatives.
Conclusion
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant therapeutic potential across a range of diseases. While 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is primarily positioned as a valuable synthetic intermediate for neuropharmacological agents, the broader class of phenylpiperazine derivatives continues to yield promising drug candidates, particularly in oncology. The comparative data presented in this guide highlights the importance of continued research into the structure-activity relationships of these compounds to unlock their full therapeutic potential.
References
- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC. (n.d.).
- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed. (n.d.).
- Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed. (n.g.).
- 2-(4-Methylpiperazin-1-YL)-2-Phenylacetic Acid Hydrochloride - Chem-Impex. (n.d.).
- 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride | 1214023 - J&K - J&K Scientific. (n.d.).
- Phenylpiperazine derivatives: a patent review (2006 - present) - PubMed. (n.d.).
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. (2024, September 10).
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. (n.d.).
- 2-(4-Boc-piperazinyl)-2-phenylacetic acid - Chem-Impex. (n.d.).
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (2024, June 26).
- Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. (2025). Mini-Reviews in Organic Chemistry, 1, 65-84.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
This document provides a detailed protocol for the safe handling and disposal of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (CAS No. 1214023-91-2). As a key intermediate in pharmaceutical research, particularly in neuropharmacology, its proper management is paramount to ensuring laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural steps to explain the causality behind each recommendation.
Hazard Identification and Essential Risk Assessment
The primary risks associated with this class of compounds include irritation to the skin and eyes, and potential harm to aquatic life if released into the environment.[2][3] Therefore, all handling and disposal procedures must be designed to prevent direct contact and environmental discharge.
Table 1: Anticipated Hazard Profile and GHS Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statements (Disposal Focused) |
|---|---|---|---|---|
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Aquatic Hazard | GHS09 (Environment - Anticipated) | Warning | H402: Harmful to aquatic life. | P273: Avoid release to the environment. |
| Disposal | - | - | - | P501: Dispose of contents/container to an approved waste disposal plant.[2][5] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Based on the anticipated hazards, the following PPE is mandatory when handling 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in any form (solid, solution, or waste):
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne dust, preventing serious eye irritation.[6]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Protective Clothing: A standard laboratory coat must be worn to protect street clothes and skin from contamination.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if generating dust or aerosols.[4] All work with the solid compound should ideally be performed in a chemical fume hood.[5]
Waste Characterization and Segregation: The Core of Compliance
All chemical waste must be treated as hazardous until proven otherwise.[7] The disposal process begins with proper characterization and segregation at the point of generation. This ensures safety, compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, and often results in more cost-effective disposal.[8]
Key Principles:
-
Do Not Sewer: Under no circumstances should this chemical or its solutions be disposed of down the drain.[9] Its potential aquatic toxicity makes this practice environmentally irresponsible and non-compliant.
-
Do Not Evaporate: Allowing waste to evaporate in a fume hood is not a permissible disposal method and is prohibited by regulations.[9][10]
-
Segregate Waste Streams: Keep this waste separate from other chemical waste streams to avoid potentially violent reactions. For example, do not mix with strong oxidizing agents or strong bases.[3] Halogenated and non-halogenated solvent wastes should also be kept separate.[7]
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Decision workflow for segregating waste streams.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for managing chemical waste safely and in compliance with institutional and federal regulations.[11]
Protocol 1: Disposal of Unused/Expired Solid Compound
-
Container: Place the solid material in a designated, compatible hazardous waste container. A plastic container is often preferred.[8] The original container may be used if it is in good condition.[10]
-
Labeling: Immediately affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride". Avoid abbreviations.
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant").
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[7]
-
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8] The container must be kept securely closed except when adding waste.[7][10]
-
Pickup: Once the container is full or is ready for disposal, submit a collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[9] Do not exceed the SAA storage limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[8][9]
Protocol 2: Disposal of Contaminated Labware and Debris
-
Gross Decontamination: Remove as much of the chemical residue as possible. For glassware, rinse with a suitable solvent (e.g., water or an organic solvent used in the experiment).
-
Rinsate Collection: The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected in the appropriate liquid hazardous waste container (see Protocol 3).[9]
-
Solid Waste Collection: Place the rinsed glassware, contaminated pipette tips, weigh boats, and contaminated paper towels into a designated solid hazardous waste container, clearly labeled "Contaminated Debris."
-
Disposal: The container should be kept closed and stored in the SAA until it is ready for pickup by EHS.
Protocol 3: Disposal of Empty Chemical Containers
A container that has held a hazardous chemical can often be disposed of as regular trash, but only after it has been properly emptied and decontaminated.
-
Emptying: Ensure all contents have been removed and collected as hazardous waste.[9]
-
Decontamination: For a non-acutely hazardous material like this compound is presumed to be, triple rinse the empty container with a suitable solvent.
-
Rinsate Disposal: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[9]
-
Defacing: Completely obliterate or remove the original manufacturer's label to prevent confusion.[7][9]
-
Final Disposal: Once triple-rinsed and defaced, the container cap should be removed, and the container can typically be disposed of in a regular trash receptacle or a designated container for clean, empty glassware.[9]
Emergency Procedures: Spill and Exposure
Preparedness is key to mitigating the impact of an accidental release.
-
Skin Exposure: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Solid Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a labeled hazardous waste container for disposal.[3][5]
-
Liquid Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical sorbent pads). Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container.
For any large spill, evacuate the area, alert others, and contact your institution's EHS emergency line immediately.
Conclusion
The responsible disposal of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is not merely a regulatory burden but a fundamental aspect of professional scientific conduct. By understanding the compound's hazards, utilizing appropriate PPE, and adhering to systematic protocols for waste characterization, segregation, and disposal, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines, as local regulations may vary.
References
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Methylpiperazin-1-YL)-2-phenylacetic Acid Hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research. The procedural guidance herein is based on the known hazards of structurally similar compounds, including piperazine and phenylacetic acid derivatives, to establish a robust framework for safe laboratory operations.
Understanding the Hazard Profile: A Proactive Approach to Safety
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a versatile intermediate in pharmaceutical research, particularly in neuropharmacology.[1][2] Its structure, containing both a piperazine moiety and a phenylacetic acid backbone, necessitates a thorough evaluation of potential hazards associated with both chemical classes.
Piperazine derivatives are known to exhibit a range of pharmacological and toxicological effects.[3] Studies have indicated that some piperazine compounds can have psychostimulant properties and, in some cases of exposure, may lead to adverse health effects.[4][5] Similarly, phenylacetic acid and its derivatives are known to cause skin and eye irritation.[6][7] Therefore, a conservative approach to personal protective equipment (PPE) and handling is warranted to mitigate these potential risks.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, with explanations for the necessity of each item.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6][8] | Protects against accidental splashes of solutions or airborne dust particles that could cause serious eye irritation.[7] |
| Hand Protection | Chemical-resistant nitrile rubber gloves (minimum 0.11 mm thickness).[8] | Prevents direct skin contact. It is crucial to use proper glove removal techniques to avoid contaminating the skin.[6] |
| Respiratory Protection | For handling powders or generating aerosols, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher levels of protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN) respirator should be considered.[6][8] | Minimizes the risk of inhaling fine particles, which may cause respiratory tract irritation.[6] |
| Skin and Body Protection | A laboratory coat, long-sleeved shirt, and long pants made of a suitable material.[9] | Provides a barrier against accidental spills and skin exposure.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is critical for minimizing exposure and ensuring the safety of all laboratory personnel.
Preparation and Engineering Controls
-
Ventilation: All handling of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, especially in its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Assemble Equipment: Before beginning work, ensure all necessary equipment, including a calibrated scale, spatulas, and appropriate containers, are clean and readily accessible within the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.
Handling the Compound
-
Weighing: When weighing the solid material, do so with care to avoid generating dust. Use a draft shield if necessary to ensure accurate measurement and containment.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing. The compound's hydrochloride salt form generally confers aqueous solubility.[1]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[6][11]
Emergency Response and First Aid
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][10]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials containing 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, including contaminated gloves, weigh boats, and excess reagents, should be collected in a clearly labeled, sealed container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general trash.[8]
Visualizing the Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride.
Caption: Workflow for safe handling and disposal.
References
-
Current awareness of piperazines: pharmacology and toxicology. [Link]
-
Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. [Link]
-
Piperazine derivatives as dangerous abused compounds. [Link]
-
Piperazine derivatives as dangerous abused compounds. [Link]
-
Piperazine: Human health tier II assessment. [Link]
-
Lab Safety: Phenylacetic Acid Info | PDF | Personal Protective Equipment - Scribd. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. westliberty.edu [westliberty.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. aurochemicals.com [aurochemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

